molecular formula C7H4ClNOS B1304945 2-chlorobenzo[d]thiazol-4-ol CAS No. 71501-29-6

2-chlorobenzo[d]thiazol-4-ol

Cat. No.: B1304945
CAS No.: 71501-29-6
M. Wt: 185.63 g/mol
InChI Key: SVGBAVVCBYGVCS-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]thiazol-4-ol is a versatile chlorinated benzothiazole derivative of significant interest in medicinal chemistry and materials science research. The benzothiazole core is a privileged scaffold in drug discovery, known for its wide spectrum of pharmacological activities . Research Applications and Value: This compound serves as a valuable synthetic intermediate for developing novel antimicrobial agents. Structural analogs and derivatives of chlorobenzothiazoles have demonstrated promising activity against a range of bacterial strains, including Staphylococcus aureus ( S. aureus ) and Escherichia coli ( E. coli ), as well as fungal species such as Candida albicans . Incorporating the benzothiazole moiety into larger molecular structures, such as thiazolidin-4-one hybrids, has been a successful strategy to enhance antibacterial and antifungal potency . Furthermore, benzothiazole derivatives are extensively explored in materials science for developing nonlinear optical (NLO) crystals, which are crucial for applications in photonics, optical communication, and data storage . Handling and Safety: This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,3-benzothiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClNOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGBAVVCBYGVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20991966
Record name 2-Chloro-1,3-benzothiazol-4-ol
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Molecular Weight

185.63 g/mol
Source PubChem
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CAS No.

71501-29-6
Record name 2-Chloro-4-benzothiazolol
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Record name 2-Chlorobenzothiazol-4-ol
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Record name 2-Chloro-1,3-benzothiazol-4-ol
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Record name 2-chlorobenzothiazol-4-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-chlorobenzo[d]thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthesis pathway for the preparation of 2-chlorobenzo[d]thiazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The described methodology is based on established chemical transformations and provides detailed experimental protocols for each stage of the synthesis.

Synthesis Strategy

The synthesis of this compound is proposed to proceed through a four-step sequence, beginning with the protection of the hydroxyl group of 2-aminophenol, followed by the construction of the benzothiazole ring, introduction of the chlorine atom at the 2-position, and concluding with deprotection to yield the final product. This strategy is designed to mitigate potential side reactions and enhance the overall yield and purity of the target molecule.

The logical workflow for the synthesis is depicted in the following diagram:

G A 2-Aminophenol B Protection of Hydroxyl Group A->B C 2-Methoxyaniline (o-Anisidine) B->C D Benzothiazole Ring Formation (Thiocyanation/Cyclization) C->D E 2-Amino-4-methoxybenzo[d]thiazole D->E F Sandmeyer Reaction (Diazotization & Chlorination) E->F G 2-Chloro-4-methoxybenzo[d]thiazole F->G H Deprotection of Methoxy Group G->H I This compound H->I

Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methoxyaniline (o-Anisidine) from 2-Aminophenol

The initial step involves the protection of the phenolic hydroxyl group of 2-aminophenol as a methyl ether. This prevents unwanted side reactions in the subsequent steps.

Reaction:

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 2-aminophenol in an aqueous solution of sodium hydroxide.

  • Cool the reaction mixture in an ice bath.

  • Slowly add dimethyl sulfate dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 2-methoxyaniline, which can be purified by distillation or column chromatography.

ParameterValue
Starting Material 2-Aminophenol
Reagents Dimethyl sulfate, Sodium hydroxide
Solvent Water
Temperature 0-10 °C, then room temperature
Reaction Time Several hours
Typical Yield > 90%
Step 2: Synthesis of 2-Amino-4-methoxybenzo[d]thiazole

This step involves the construction of the benzothiazole ring system from 2-methoxyaniline through a thiocyanation and cyclization reaction.

Reaction:

Experimental Protocol:

  • Dissolve 2-methoxyaniline and potassium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath to approximately 10-15 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature.

  • After the addition is complete, stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., concentrated ammonia solution) to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

ParameterValue
Starting Material 2-Methoxyaniline
Reagents Potassium thiocyanate, Bromine
Solvent Glacial acetic acid
Temperature 10-15 °C, then room temperature
Reaction Time Overnight
Typical Yield 60-70%
Step 3: Synthesis of 2-Chloro-4-methoxybenzo[d]thiazole via Sandmeyer Reaction

The 2-amino group of the benzothiazole is converted to a chloro group using the Sandmeyer reaction.

Reaction:

  • 2-Amino-4-methoxybenzo[d]thiazole + NaNO2 + HCl --(0-5 °C)--> Diazonium salt

  • Diazonium salt + CuCl --> 2-Chloro-4-methoxybenzo[d]thiazole

Experimental Protocol:

  • Diazotization:

    • Suspend 2-amino-4-methoxybenzo[d]thiazole in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • Chlorination:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution.

    • Observe for the evolution of nitrogen gas.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure complete reaction.

    • Cool the reaction mixture and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

ParameterValue
Starting Material 2-Amino-4-methoxybenzo[d]thiazole
Reagents Sodium nitrite, Hydrochloric acid, Copper(I) chloride
Solvent Water
Temperature 0-5 °C, then 50-60 °C
Reaction Time 2-3 hours
Typical Yield 50-60%
Step 4: Synthesis of this compound

The final step is the deprotection of the methoxy group to the desired hydroxyl group.

Reaction:

Experimental Protocol:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-chloro-4-methoxybenzo[d]thiazole in anhydrous dichloromethane.

  • Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Slowly add a solution of boron tribromide in dichloromethane dropwise.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding methanol or water.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to obtain this compound.

ParameterValue
Starting Material 2-Chloro-4-methoxybenzo[d]thiazole
Reagent Boron tribromide (BBr3)
Solvent Anhydrous dichloromethane
Temperature -78 °C to room temperature
Reaction Time Overnight
Typical Yield > 80%

Data Presentation

The following table summarizes the key intermediates and the final product of this synthesis pathway.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
2-AminophenolC6H7NO109.13
2-MethoxyanilineC7H9NO123.15
2-Amino-4-methoxybenzo[d]thiazoleC8H8N2OS180.23
2-Chloro-4-methoxybenzo[d]thiazoleC8H6ClNOS199.66
This compoundC7H4ClNOS185.63

Conclusion

This technical guide provides a detailed and logical pathway for the synthesis of this compound. The described four-step process, which includes protection, ring formation, chlorination, and deprotection, offers a robust method for obtaining the target compound. The experimental protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. It is recommended that all experimental work be conducted by trained personnel in a properly equipped laboratory, with adherence to all necessary safety precautions. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

An In-Depth Technical Guide to the Formation of 2-chlorobenzo[d]thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-chlorobenzo[d]thiazol-4-ol. Due to the absence of direct literature on the synthesis of this specific molecule, this document outlines a plausible two-step approach. The first step involves the formation of the key intermediate, 4-hydroxy-2-mercaptobenzo[d]thiazole, through a reaction of 3-aminophenol with carbon disulfide and sulfur. The second, well-documented step, details the chlorination of the mercapto group to yield the final product. This guide includes detailed experimental protocols, mechanistic insights, and quantitative data presented for clarity and reproducibility.

Part 1: Synthesis of 4-hydroxy-2-mercaptobenzo[d]thiazole

The synthesis of the benzothiazole core is a critical first step. A common industrial method for producing 2-mercaptobenzothiazoles involves the high-temperature and high-pressure reaction of an aniline derivative with carbon disulfide and sulfur.[1][2] This approach is adapted here for the synthesis of the 4-hydroxy substituted precursor.

Proposed Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products r1 3-Aminophenol p1 4-hydroxy-2-mercaptobenzo[d]thiazole r1->p1 r2 Carbon Disulfide (CS₂) r2->p1 r3 Sulfur (S) r3->p1 c1 High Temperature (e.g., 240-255°C) c2 High Pressure (e.g., 9-10 MPa) p2 Hydrogen Sulfide (H₂S)

Figure 1: Proposed synthesis of the intermediate.
Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the synthesis of other 2-mercaptobenzothiazole derivatives.[1][3] Optimization would be required for this specific substrate.

  • Reaction Setup: A high-pressure autoclave is charged with 3-aminophenol, carbon disulfide, and elemental sulfur.

  • Reaction Conditions: The reaction vessel is sealed and heated to a temperature in the range of 240-255°C, with the pressure reaching approximately 9-10 MPa.[1] The reaction is maintained under these conditions for a specified duration, which may range from 2 to 5 hours.

  • Work-up and Isolation: After cooling, the autoclave is carefully vented to release hydrogen sulfide gas. The crude product is then subjected to a basic work-up, dissolving the desired product in an aqueous alkali solution. Insoluble byproducts are removed by filtration.

  • Purification: The filtrate is then acidified to precipitate the 4-hydroxy-2-mercaptobenzo[d]thiazole. The resulting solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Mechanism of 4-hydroxy-2-mercaptobenzo[d]thiazole Formation

The reaction is believed to proceed through a multi-step mechanism involving the initial formation of a dithiocarbamate, followed by cyclization and dehydrogenation.

G start 3-Aminophenol + CS₂ step1 Formation of dithiocarbamic acid start->step1 step2 Intramolecular nucleophilic attack step1->step2 step3 Cyclization to form dihydrobenzothiazole intermediate step2->step3 step4 Dehydrogenation with Sulfur step3->step4 end 4-hydroxy-2-mercaptobenzo[d]thiazole step4->end

Figure 2: Mechanistic pathway for benzothiazole formation.

Part 2: Chlorination of 4-hydroxy-2-mercaptobenzo[d]thiazole

The conversion of the 2-mercapto group to a 2-chloro group is a crucial step for further functionalization. The use of sulfuryl chloride for this transformation is a well-established and high-yielding method.[4][5]

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products r1 4-hydroxy-2-mercaptobenzo[d]thiazole p1 This compound r1->p1 r2 Sulfuryl Chloride (SO₂Cl₂) r2->p1 c1 Room Temperature (e.g., 25°C) c2 Optional: Inert Solvent (e.g., benzene) p2 Sulfur Dioxide (SO₂) p3 Hydrogen Chloride (HCl)

Figure 3: Chlorination of the mercaptobenzothiazole intermediate.
Experimental Protocol

The following protocol is based on the established procedure for the chlorination of 2-mercaptobenzothiazole.[5]

  • Reaction Setup: In a well-ventilated fume hood, 4-hydroxy-2-mercaptobenzo[d]thiazole is placed in a reaction flask.

  • Reagent Addition: Sulfuryl chloride is added to the reaction flask, typically in a significant molar excess (e.g., at least 6 molecular proportions for each proportion of the mercaptobenzothiazole).[5] The addition is carried out with stirring at a controlled temperature, usually around 25°C. The reaction is exothermic, and cooling may be necessary.

  • Reaction Time: The mixture is allowed to stand for a period of time, for instance, one hour, to ensure the completion of the reaction.[5]

  • Work-up: The reaction mixture is then carefully quenched by the addition of ice and water to decompose the excess sulfuryl chloride.

  • Isolation and Purification: The oily layer containing the product is separated, washed multiple times with water, and then purified, for example, by distillation under reduced pressure.

Quantitative Data
ParameterValue/RangeReference
Molar ratio of SO₂Cl₂ to 2-mercaptobenzothiazole≥ 6:1[5]
Reaction Temperature10-50°C[5]
Reaction Time~1 hour[5]
YieldHigh[5]
Mechanism of Chlorination

The reaction of a 2-mercaptobenzothiazole with sulfuryl chloride is thought to proceed via an electrophilic substitution mechanism at the sulfur atom.

G start 4-hydroxy-2-mercaptobenzo[d]thiazole + SO₂Cl₂ step1 Nucleophilic attack of sulfur on SO₂Cl₂ start->step1 step2 Formation of a sulfenyl chloride intermediate step1->step2 step3 Elimination of SO₂ and HCl step2->step3 end This compound step3->end

Figure 4: Proposed mechanism for the chlorination step.

Conclusion

This technical guide outlines a feasible synthetic route for this compound, a potentially valuable building block in medicinal chemistry and materials science. While the initial synthesis of the 4-hydroxy-2-mercaptobenzothiazole intermediate is a proposed pathway requiring experimental validation, the subsequent chlorination is a well-established and efficient transformation. The provided protocols and mechanistic insights serve as a solid foundation for researchers and professionals in the field of drug development and organic synthesis. Careful optimization and characterization at each step will be crucial for the successful synthesis of the target compound.

References

2-chlorobenzo[d]thiazol-4-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-chlorobenzo[d]thiazol-4-ol, targeting researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its fundamental characteristics.

Chemical Properties and Structure

This compound is a heterocyclic organic compound containing a benzothiazole core substituted with a chlorine atom at the 2-position and a hydroxyl group at the 4-position. Its chemical identity and key physicochemical properties are summarized below.

Structural Identifiers
IdentifierValue
IUPAC Name 2-chloro-1,3-benzothiazol-4-ol[1]
CAS Number 71501-29-6[1][2]
Molecular Formula C₇H₄ClNOS[2]
SMILES C1=CC(=C2C(=C1)SC(=N2)Cl)O[2]
InChI InChI=1S/C7H4ClNOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H
Physicochemical Properties
PropertyValue
Molecular Weight 185.63 g/mol [2]
Purity ≥95%[2]
Topological Polar Surface Area (TPSA) 33.12 Ų[2]
LogP (octanol-water partition coefficient) 2.6553[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 0[2]

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Experimental Protocols

A general synthetic approach for a substituted benzothiazole could involve the following conceptual steps, adapted from procedures for similar compounds[3][4]:

  • Starting Material Selection : The synthesis would likely begin with an appropriately substituted aminophenol, such as 2-amino-3-mercaptophenol.

  • Cyclization : Reaction of the aminothiophenol intermediate with a source for the C2 carbon of the thiazole ring, such as a phosgene equivalent or carbon disulfide, followed by chlorination.

  • Purification : The crude product would then be purified using standard techniques like recrystallization or column chromatography to yield the final this compound.

It is important to note that this is a generalized pathway, and the specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.

Signaling Pathways and Biological Activity

There is currently a lack of specific information detailing the signaling pathways directly modulated by this compound. However, the benzothiazole scaffold is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of benzothiazole have been reported to exhibit a range of activities, including:

  • Anticancer Properties : Certain benzothiazole derivatives have shown potential as anticancer agents[5].

  • Antimicrobial Activity : The benzothiazole nucleus is a component of compounds with antibacterial and antifungal properties[3][6].

  • Enzyme Inhibition : Some benzothiazoles are known to be inhibitors of various enzymes, which is a common mechanism of action for therapeutic agents[7].

The biological activity of this compound would be influenced by the electronic and steric effects of the chloro and hydroxyl substituents on the benzothiazole ring system. Further research is required to elucidate its specific biological targets and mechanisms of action.

The diagram below illustrates a hypothetical workflow for investigating the biological activity of a novel compound like this compound.

G A Compound Synthesis & Characterization B In Vitro Screening (e.g., cell viability, enzyme assays) A->B C Hit Identification B->C D Mechanism of Action Studies (e.g., target identification, pathway analysis) C->D E Lead Optimization D->E F In Vivo Studies (e.g., animal models) E->F G Preclinical Development F->G

Caption: A generalized workflow for drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 2-chlorobenzo[d]thiazol-4-ol: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 2-chlorobenzo[d]thiazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail potential starting materials, key chemical transformations, and relevant experimental considerations.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds that exhibit a wide range of biological activities. The specific substitution pattern of this compound, featuring a chloro group at the reactive 2-position and a hydroxyl group on the benzene ring, makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide outlines two primary retrospective synthetic analyses, providing a logical framework for its laboratory-scale synthesis.

Synthetic Strategies

Two plausible synthetic routes have been devised, starting from commercially available or readily accessible precursors. These routes leverage well-established organosulfur and heterocyclic chemistry principles.

Route 1: Synthesis via Thiocyanation of a Substituted Aniline

This approach commences with 4-aminobenzene-1,3-diol and proceeds through the formation of a 2-aminobenzothiazole intermediate, which is subsequently converted to the target molecule via a Sandmeyer reaction.

Synthetic_Route_1 A 4-Aminobenzene-1,3-diol B 2,4-Dihydroxy-5-thiocyanatoaniline A->B Thiocyanation (e.g., KSCN, Br2) C 2-Aminobenzo[d]thiazol-4-ol B->C Cyclization D This compound C->D Sandmeyer Reaction (NaNO2, HCl, CuCl)

Figure 1: Proposed synthetic pathway for this compound starting from 4-aminobenzene-1,3-diol.

Route 2: Synthesis via Cyclization of a Substituted o-Aminothiophenol

This alternative strategy begins with the synthesis of 2-amino-3-mercaptophenol, a key intermediate that can be cyclized to form the benzothiazole core.

Synthetic_Route_2 cluster_0 Starting Materials cluster_1 Intermediate Formation A 2-Amino-3-hydroxynitrobenzene B 2-Amino-3-mercaptophenol A->B Reduction & Thiolation C 2-Aminobenzo[d]thiazol-4-ol B->C Cyclization (e.g., CNBr) D 2-Mercaptobenzo[d]thiazol-4-ol B->D Cyclization (e.g., CS2) E This compound C->E Sandmeyer Reaction (NaNO2, HCl, CuCl) D->E Chlorination (e.g., SO2Cl2)

Figure 2: Alternative synthetic pathways for this compound starting from 2-amino-3-mercaptophenol.

Experimental Protocols and Data

The following sections provide a summary of generalized experimental procedures for the key steps outlined in the proposed synthetic routes.

Route 1: Key Transformations

1. Thiocyanation of 4-Aminobenzene-1,3-diol

The introduction of a thiocyanate group onto the aromatic ring is a crucial first step. This is typically achieved through electrophilic substitution.

Reaction Step Reagents and Conditions Typical Yield (%)
Thiocyanation4-Aminobenzene-1,3-diol, Potassium thiocyanate (KSCN), Bromine (Br₂) or other oxidizing agents, in a suitable solvent like acetic acid or methanol.50-70
  • General Protocol: To a solution of 4-aminobenzene-1,3-diol in a suitable solvent, potassium thiocyanate is added. The mixture is cooled, and an oxidizing agent such as bromine is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The product is typically isolated by precipitation upon addition of water.

2. Cyclization to 2-Aminobenzo[d]thiazol-4-ol

The thiocyanated intermediate undergoes intramolecular cyclization to form the benzothiazole ring. This reaction is often spontaneous or can be promoted by mild heating or a change in pH.[1]

Reaction Step Reagents and Conditions Typical Yield (%)
Cyclization2,4-Dihydroxy-5-thiocyanatoaniline, often occurs in situ following thiocyanation. Mild heating may be applied.60-80
  • General Protocol: Following the thiocyanation step, the reaction mixture containing the thiocyanatoaniline intermediate is often heated or the solvent is evaporated. The cyclization product, 2-aminobenzo[d]thiazol-4-ol, can then be isolated and purified.

3. Sandmeyer Reaction to this compound

The conversion of the 2-amino group to a chloro group is accomplished via a Sandmeyer reaction, which involves diazotization followed by copper(I) chloride-mediated substitution.[2][3][4]

Reaction Step Reagents and Conditions Typical Yield (%)
Sandmeyer Reaction2-Aminobenzo[d]thiazol-4-ol, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl).40-60
  • General Protocol: 2-Aminobenzo[d]thiazol-4-ol is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of copper(I) chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.

Route 2: Key Transformations

1. Synthesis of 2-Amino-3-mercaptophenol

The synthesis of this key starting material can be challenging due to the potential for oxidation of the thiol group. A multi-step synthesis starting from a suitable nitro precursor is often employed.

2. Cyclization to 2-Aminobenzo[d]thiazol-4-ol

The reaction of 2-amino-3-mercaptophenol with a source of the C2 carbon and nitrogen atoms, such as cyanogen bromide, will yield the 2-aminobenzothiazole.

Reaction Step Reagents and Conditions Typical Yield (%)
Cyclization with CNBr2-Amino-3-mercaptophenol, Cyanogen bromide (CNBr), in a suitable solvent like ethanol or methanol.70-90
  • General Protocol: 2-Amino-3-mercaptophenol is dissolved in an alcohol, and a solution of cyanogen bromide is added. The reaction is typically stirred at room temperature until completion. The product can be isolated by precipitation or extraction.

3. Cyclization to 2-Mercaptobenzo[d]thiazol-4-ol

Alternatively, reaction with carbon disulfide can provide the 2-mercaptobenzothiazole derivative.[5][6]

Reaction Step Reagents and Conditions Typical Yield (%)
Cyclization with CS₂2-Amino-3-mercaptophenol, Carbon disulfide (CS₂), a base such as potassium hydroxide (KOH), in a solvent like ethanol.60-80
  • General Protocol: 2-Amino-3-mercaptophenol is dissolved in an ethanolic solution of a base. Carbon disulfide is added, and the mixture is refluxed. Upon cooling and acidification, the 2-mercaptobenzothiazol-4-ol precipitates and can be collected by filtration.

4. Chlorination of 2-Mercaptobenzo[d]thiazol-4-ol

The 2-mercapto group can be converted to a 2-chloro group using a chlorinating agent such as sulfuryl chloride.[7]

Reaction Step Reagents and Conditions Typical Yield (%)
Chlorination2-Mercaptobenzo[d]thiazol-4-ol, Sulfuryl chloride (SO₂Cl₂), in an inert solvent like dichloromethane or chloroform.70-90
  • General Protocol: To a solution of 2-mercaptobenzo[d]thiazol-4-ol in an inert solvent, sulfuryl chloride is added dropwise at low temperature. The reaction is then stirred at room temperature. The product is isolated by removing the solvent and excess reagent under reduced pressure.

Conclusion

The synthesis of this compound can be approached through multiple synthetic routes. The choice of a particular route will depend on the availability of starting materials, desired scale of the synthesis, and the specific expertise and equipment available in the laboratory. The methodologies presented in this guide provide a solid foundation for researchers to develop a robust and efficient synthesis of this valuable chemical entity. Careful optimization of reaction conditions and purification procedures will be essential to achieve high yields and purity of the final product.

References

An In-depth Technical Guide on the Physicochemical and Chemical Characteristics of 2-chlorobenzo[d]thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Experimental data for 2-chlorobenzo[d]thiazol-4-ol (CAS: 71501-29-6) is limited in publicly available literature. This guide provides a comprehensive overview of its known and predicted characteristics based on available data and analysis of structurally similar benzothiazole derivatives.

Introduction

This compound is a substituted benzothiazole. The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The presence of a chloro group at the 2-position, a hydroxyl group at the 4-position, and the inherent aromaticity of the fused ring system are expected to define its chemical reactivity and physical properties. This document outlines the known and predicted physicochemical properties, general experimental protocols for characterization, and a summary of the chemical behavior of this compound and its analogs.

Physicochemical Characteristics

Quantitative data for this compound is sparse. The following tables summarize the available information for the target compound, alongside data for structurally related compounds to provide a predictive profile.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource/MethodSignificance in Drug Development
Molecular Formula C₇H₄ClNOS-Foundational for molecular weight calculation and elemental analysis.[3]
Molecular Weight 185.63 g/mol -Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability.[3]
CAS Number 71501-29-6-Unique identifier for the chemical substance.[3][4][5][6]
Topological Polar Surface Area (TPSA) 33.12 ŲComputationalPredicts drug transport properties such as intestinal absorption and blood-brain barrier penetration.[3]
Predicted LogP 2.6553ComputationalIndicates the lipophilicity of the compound, affecting its solubility, absorption, and membrane permeability.[3]
Hydrogen Bond Donors 1ComputationalInfluences solubility and binding to biological targets.[3]
Hydrogen Bond Acceptors 3ComputationalAffects solubility and the formation of intermolecular interactions.[3]
Rotatable Bonds 0ComputationalRelates to the conformational flexibility of the molecule.[3]

Table 2: Physicochemical Properties of Analogous Benzothiazole Derivatives

Property2-chlorobenzothiazole2-chlorobenzo[d]thiazol-6-olBenzothiazole
Molecular Formula C₇H₄ClNSC₇H₄ClNOSC₇H₅NS
Molecular Weight 169.63 g/mol 185.634 g/mol [7]1.238 g/ml (25°C)[8]
Melting Point Not specifiedNot specified2 °C[8]
Boiling Point Not specifiedNot specified227-228 °C[8]
Solubility Sparingly soluble in water; soluble in CS₂.[8]Not specifiedSparingly soluble in water; soluble in CS₂.[8]
Predicted LogP Not specified2.65530[7]Not specified

Spectral Data (Predicted)

Specific spectral data for this compound are not available. The following are predicted characteristics based on the analysis of its structure and data from similar compounds.[9][10][11][12][13][14]

Table 3: Predicted Spectral Characteristics of this compound

TechniquePredicted Observations
¹H NMR Aromatic protons on the benzene ring are expected to appear as multiplets in the range of δ 7.0-8.0 ppm. The hydroxyl proton will likely appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.
¹³C NMR Aromatic carbons would resonate in the δ 110-150 ppm region. The carbon bearing the chloro group (C2) and the carbon with the hydroxyl group (C4) would have distinct chemical shifts influenced by the electronegativity of the substituents.
IR Spectroscopy Characteristic peaks would include O-H stretching (broad, ~3200-3600 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=N stretching of the thiazole ring (~1600-1670 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).[15]
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z ≈ 185, with a characteristic isotopic pattern (M+2) at approximately 3:1 intensity ratio due to the presence of the chlorine atom.

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by the functional groups present. The chloro group at the 2-position is a potential leaving group, making this position susceptible to nucleophilic substitution reactions.[16][17] The hydroxyl group at the 4-position can undergo reactions typical of phenols, such as etherification and esterification. The benzothiazole ring system itself can undergo electrophilic substitution on the benzene ring, with the positions of substitution directed by the existing groups.[8]

A plausible synthetic route for this compound, based on general benzothiazole synthesis, is outlined below.

G A Substituted Aniline Precursor B Cyclization with Thiocyanate A->B C Formation of 2-aminobenzothiazole derivative B->C D Diazotization C->D E Sandmeyer-type Reaction D->E F This compound E->F

Caption: Generalized synthetic pathway for 2-chlorobenzothiazole derivatives.

Experimental Protocols

While specific protocols for this compound are not documented, the following are generalized methodologies for the synthesis and characterization of similar benzothiazole derivatives.[10][11][15][18][19][20]

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Workup and Purification A Dissolve 2-mercaptobenzothiazole precursor in a suitable solvent. B Add sulfuryl chloride dropwise at controlled temperature (e.g., < 50°C). A->B C Stir the reaction mixture for a specified duration. B->C D Quench the reaction with ice water. C->D E Separate the organic layer. D->E F Wash the organic layer with water and brine. E->F G Dry over anhydrous sodium sulfate and concentrate in vacuo. F->G H Purify the crude product by distillation or column chromatography. G->H

Caption: General experimental workflow for the synthesis of 2-chlorobenzothiazoles.[21]

Methodology:

  • Reaction: A 2-mercaptobenzothiazole precursor is dissolved in an appropriate solvent. Sulfuryl chloride is added dropwise while maintaining the temperature below 50°C.[21] The mixture is stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched by the addition of ice water. The resulting mixture is transferred to a separatory funnel, and the organic layer is collected.

  • Purification: The organic layer is washed sequentially with water and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation or silica gel column chromatography.

The following diagram illustrates a typical workflow for the physicochemical characterization of a newly synthesized benzothiazole derivative.

G A Synthesized Compound B Melting Point Determination A->B C Solubility Assessment A->C D Spectroscopic Analysis A->D E Purity and Identity Confirmed B->E C->E D->E D1 ¹H NMR, ¹³C NMR D2 FT-IR D3 Mass Spectrometry

Caption: Workflow for physicochemical characterization of benzothiazole derivatives.

Methodologies:

  • Melting Point Determination: The melting point is determined using a calibrated melting point apparatus to assess the purity of the compound.[15] A sharp melting range typically indicates high purity.

  • Solubility Assessment: The solubility is qualitatively determined by adding the compound to various solvents (e.g., water, ethanol, DMSO, chloroform) at room temperature and observing for dissolution.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.[20] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.[15]

  • Mass Spectrometry (MS): The mass-to-charge ratio of the molecular ion and fragment ions is determined using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[10]

Conclusion

This compound is a benzothiazole derivative with potential for further investigation in medicinal and materials chemistry. While direct experimental data on its physicochemical properties are scarce, predictions based on its structure and data from analogous compounds provide a valuable starting point for researchers. The generalized experimental protocols outlined in this guide offer a framework for its synthesis and characterization, which can be adapted and optimized for specific laboratory settings. Further experimental studies are necessary to fully elucidate the physical and chemical characteristics of this compound.

References

Technical Guide: Synthesis, Characterization, and Biological Potential of Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the chemical properties, synthesis, and potential therapeutic applications of substituted benzothiazoles, a significant class of heterocyclic compounds in medicinal chemistry. While specific experimental data for 2-chlorobenzo[d]thiazol-4-ol is not extensively available in the public domain, this document leverages data from structurally related benzothiazole derivatives to provide a comprehensive technical resource.

Compound Identification: this compound

While detailed experimental data for this specific compound is sparse, its fundamental identifiers are established:

IdentifierValueSource
CAS Number 71501-29-6[1]
IUPAC Name 2-chloro-1,3-benzothiazol-4-ol[2]
Molecular Formula C₇H₄ClNOS[1]
Molecular Weight 185.63 g/mol [1]
Canonical SMILES C1=CC(=C2C(=C1)SC(=N2)Cl)O[1]

Synthetic Strategies for the Benzothiazole Scaffold

The synthesis of the benzothiazole core is a well-established area of organic chemistry, with numerous methods available for the construction of this bicyclic system. The choice of synthetic route often depends on the desired substitution pattern.

General Synthesis of 2-Substituted Benzothiazoles

A common and versatile method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenols with various electrophilic partners.

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Benzaldehydes

This protocol describes a general procedure for the synthesis of 2-arylbenzothiazoles, which can be adapted for various substituted starting materials.

Materials:

  • 2-Aminothiophenol

  • Substituted Benzaldehyde

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Ethanol

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 2-aminothiophenol (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add sodium hydrosulfite (catalytic amount) to the mixture.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

This method is noted for being high yielding and proceeding under mild conditions.[3]

Synthesis of 2-Chlorobenzothiazoles

The introduction of a chlorine atom at the 2-position of the benzothiazole ring is a key transformation, as this chloro-substituent can serve as a leaving group for further functionalization.

Experimental Protocol: Preparation of 2-Chlorobenzothiazole from 2-Mercaptobenzothiazole

This protocol outlines a method for the synthesis of 2-chlorobenzothiazole using sulfuryl chloride.

Materials:

  • 2-Mercaptobenzothiazole

  • Sulfuryl Chloride (SO₂Cl₂)

  • Ice

  • Water

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a suitable reaction vessel, add sulfuryl chloride (a significant molar excess, e.g., 6 equivalents) to 2-mercaptobenzothiazole (1 equivalent) with stirring at a controlled temperature (e.g., not exceeding 50°C).[4]

  • Allow the reaction mixture to stand for a period of time (e.g., one hour) to ensure completion.

  • Carefully add ice and water to the reaction mixture to decompose the excess sulfuryl chloride.

  • Transfer the mixture to a separatory funnel and separate the oily organic layer.

  • Wash the organic layer multiple times with water.

  • The resulting oily layer containing the 2-chlorobenzothiazole can be purified by distillation under reduced pressure.[4]

Spectroscopic and Physicochemical Data of Benzothiazole Derivatives

The characterization of newly synthesized benzothiazole derivatives relies on a combination of spectroscopic techniques. Below is a table summarizing representative data for various substituted benzothiazoles found in the literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data
2-ChlorobenzothiazoleC₇H₄ClNS169.6321-23GC-MS: m/z 169, 171, 108[5]
2-(2-((3-chlorobenzyl)oxy)phenyl)benzo[d]thiazoleC₂₀H₁₄ClNOS351.8553.4-55.4¹H NMR (CDCl₃): δ 8.546 (dd, J = 7.68, 1.38 Hz, 1H), 8.098 (d, J = 8.10 Hz, 1H), 7.899 (d, J = 7.92 Hz, 1H), 7.567 (s, 1H), 7.491 (t, J = 8.04 Hz, 1H), 7.347–7.429 (m, 5H), 7.158 (t, J = 7.74 Hz, 1H), 7.069 (d, J = 8.34 Hz, 1H), 5.311 (s, 2H)[6]
2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(4-chlorophenyl)-2-phenylacetamideC₂₁H₁₄Cl₂N₂OS₂445.39178-180¹H NMR (CDCl₃): δ 5.83 (s, 1H), 7.26 (d, 1H, J 8.7 Hz), 7.34–7.56 (m, 9H), 7.70 (d, 1H, J 8.7 Hz), 7.95 (d, 1H, J 1.8 Hz), 9.39 (bs, 1H)[2]

Biological Activities and Potential Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative activity of benzothiazole derivatives against various cancer cell lines.

Potential Signaling Pathways:

  • VEGFR-2 and BRAF Kinase Inhibition: Certain benzothiazole hybrids have been designed as dual inhibitors of VEGFR-2 and BRAF kinase.[7] VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow.[7] The RAF-MEK-ERK pathway is a critical signaling cascade that, when dysregulated, can drive cell proliferation.[7]

VEGFR2_BRAF_Pathway cluster_cell Tumor Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds RAS RAS VEGFR2->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Angiogenesis & Proliferation ERK->Proliferation Promotes Benzothiazole Benzothiazole Derivative Benzothiazole->VEGFR2 Inhibits Benzothiazole->BRAF Inhibits

Caption: Inhibition of VEGFR-2 and BRAF pathways by benzothiazole derivatives.

  • Human Papillomavirus (HPV) Relevant Pathways: Some 2-aminobenzothiazole derivatives have been shown to regulate cellular pathways relevant to HPV, the etiological factor for cervical cancer.[8] These compounds can repress the transcription of pathways associated with the oncoprotein E7, such as the E7/Rb/E2F-1/DNMT1 pathway, which is crucial for tumorigenesis.[8]

Antimicrobial Activity

Benzothiazole-based compounds have also been investigated for their antimicrobial properties.

Potential Mechanism of Action:

  • Dihydropteroate Synthase (DHPS) Inhibition: Benzothiazole-pyrazolone hybrids have demonstrated antibacterial activity through the inhibition of the DHPS enzyme.[1] This enzyme is critical for the folate biosynthesis pathway in bacteria, which is essential for their survival. These compounds act as competitive inhibitors by mimicking the natural substrate, para-aminobenzoic acid (PABA).[1]

DHPS_Inhibition_Workflow PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folate Folate Biosynthesis DHPS->Folate Catalyzes Bacteria Bacterial Growth Folate->Bacteria Benzothiazole Benzothiazole Derivative Benzothiazole->DHPS Competitive Inhibition

Caption: Benzothiazole derivatives inhibiting bacterial folate synthesis.

Experimental Workflow for Biological Evaluation

The assessment of the biological activity of novel benzothiazole derivatives typically follows a structured workflow.

Experimental Protocol: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol describes a common method for evaluating the effect of compounds on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A431, A549)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • Test compounds (benzothiazole derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Adhere Allow Cells to Adhere (Overnight Incubation) Seed->Adhere Treat Treat with Benzothiazole Derivatives (Serial Dilutions) Adhere->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read Measure Absorbance (Microplate Reader) Solubilize->Read Analyze Calculate IC50 Values Read->Analyze End End Analyze->End

References

The Diverse Biological Activities of Substituted Benzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological potential of substituted benzothiazoles, with a focus on their anticancer, antimicrobial, anticonvulsant, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Substituted benzothiazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines.[1][2][3] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5]

Quantitative Data: In Vitro Anticancer Activity of Substituted Benzothiazoles

The following table summarizes the in vitro cytotoxic activity of various substituted benzothiazole derivatives against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassSubstitution PatternCancer Cell LineIC50 (µM)Reference
Benzothiazole-2-thiol derivativesSubstituted methoxybenzamideA549, HCT-116, SW620, etc.1.1 - 8.8[2]
Benzothiazole-2-thiol derivativesSubstituted chloromethylbenzamideA549, HCT-116, SW620, etc.1.1 - 8.8[2]
Pyridine based benzothiazole derivativesSubstituted bromopyridine acetamideSKRB-3, SW620, A549, HepG20.0012 - 0.048[3]
Semicarbazone containing benzothiazolesIndole based hydrazine carboxamideHT290.015[3]
Pyrimidine containing benzothiazolesBis-methylthio methylene malononitrileLung, breast, and renal cancer cell linesGrowth Inhibition[3]
Ru(III) containing methylbenzothiazoleNot specifiedA54910.67 ± 2.02 µg/mL[2]
Acetylated benzothiazole derivativeNot specifiedA5499.0 ± 1.0 µg/mL[2]
Hsp90 C-Terminal-Domain Inhibitors2,6-disubstituted benzothiazoles (e.g., 5g, 9i)MCF-72.8 ± 0.1, 3.9 ± 0.1
Benzothiazole-aniline platinum (II) complexesL1, L1PtLiver, breast, lung, prostate, kidney, and brain cancer cell linesMore cytotoxic than cisplatin[6]
Benzothiazole-2-thiol derivativesPyridinyl-2-amine linked (e.g., 7e)SKRB-3, SW620, A549, HepG20.0012, 0.0043, 0.044, 0.048[7]
Key Signaling Pathways in Anticancer Activity

The anticancer effects of many benzothiazole derivatives are attributed to their ability to modulate critical intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Notably, the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways are frequently implicated.[8]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Its aberrant activation is a common feature in many cancers. Certain benzothiazole derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole Substituted Benzothiazole Benzothiazole->PI3K inhibits

PI3K/Akt/mTOR pathway inhibition by benzothiazoles.

The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[9] Its dysregulation is a key factor in the development of many cancers.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Benzothiazole Substituted Benzothiazole Benzothiazole->Raf inhibits

MAPK/ERK pathway inhibition by benzothiazoles.

The JAK/STAT signaling pathway plays a crucial role in the immune response and cell growth. Its constitutive activation is linked to various cancers. Some benzothiazole derivatives have been found to downregulate this pathway, contributing to their anticancer effects.[8]

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription Benzothiazole Substituted Benzothiazole Benzothiazole->JAK inhibits

JAK/STAT pathway inhibition by benzothiazoles.

Antimicrobial Activity

Substituted benzothiazoles have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as several fungal strains.[10][11] The structure-activity relationship studies indicate that the nature and position of substituents on the benzothiazole ring significantly influence their antimicrobial potency.[12]

Quantitative Data: In Vitro Antimicrobial Activity of Substituted Benzothiazoles

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzothiazole derivatives against various microbial strains.

Compound ClassSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
Dialkyne substituted 2-aminobenzothiazoleCompound 3eGram+/Gram- bacteria3.12[10]
Dialkyne substituted 2-aminobenzothiazoleCompound 3nFungal strains1.56 - 12.5[10]
Benzothiazole based 4-thiazolidinonesNot specifiedE. coli, C. albicans15.6 - 125[13]
Heteroarylated benzothiazolesCompound 2j (antibacterial)Various bacteria230 - 940[13]
Heteroarylated benzothiazolesCompound 2d (antifungal)Various fungi60 - 470[13]
Benzothiazole sulfonylhydrazide derivativesCompound 16cS. aureus0.025 mM[14]

Anticonvulsant Activity

Several series of substituted benzothiazoles have been synthesized and evaluated for their anticonvulsant properties, showing promise as potential new antiepileptic drugs.[15][16] Their efficacy is typically assessed in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.

Quantitative Data: In Vivo Anticonvulsant Activity of Substituted Benzothiazoles

The following table summarizes the anticonvulsant activity of representative benzothiazole derivatives, with data presented as ED50 (median effective dose) and TD50 (median toxic dose), along with the protective index (PI = TD50/ED50).

Compound ClassSubstitution PatternTest ModelED50 (mg/kg)TD50 (mg/kg)PIReference
Mercapto-triazole substituted benzothiazolesCompound 5iMES50.8>300>5.9[16]
Mercapto-triazole substituted benzothiazolesCompound 5jMES54.8>300>5.5[16]
Mercapto-triazole substituted benzothiazolesCompound 5iscPTZ76.0>300>3.9[16]
Mercapto-triazole substituted benzothiazolesCompound 5jscPTZ52.8>300>5.7[16]
3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[1]-oxazinane-2-thionesCompound 4jMES (0.5h)9.8542.84.35[17]
3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[1]-oxazinane-2-thionesCompound 4jscPTZ (0.5h)12.042.83.57[17]
Benzothiazole-1,3,4-thiadiazole conjugatesCompounds 5i, 5t, 5uMES & scPTZPotent activityMinimal neurotoxicityHigh[18]
Benzothiazole coupled sulfonamidesCompound 9MESPotent activityNot specifiedNot specified[19]

Neuroprotective and Enzyme Inhibitory Activity

Substituted benzothiazoles have also garnered attention for their potential in treating neurodegenerative diseases, such as Alzheimer's disease.[20] Their neuroprotective effects are often linked to their ability to inhibit key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[20] Riluzole, a marketed drug for amyotrophic lateral sclerosis (ALS), is a notable example of a neuroprotective benzothiazole derivative.[21][22]

Quantitative Data: Enzyme Inhibitory Activity of Substituted Benzothiazoles

The following table highlights the inhibitory activity of certain benzothiazole derivatives against enzymes relevant to neurodegenerative disorders.

Compound ClassSubstitution PatternTarget EnzymeIC50 (nM)Reference
Benzothiazole derivativesCompound 4fAChE23.4 ± 1.1
Benzothiazole derivativesCompound 4fMAO-B40.3 ± 1.7
Benzothiazole derivativesCompound 4mAChE27.8 ± 1.0
Benzothiazole derivativesCompound 4mMAO-B198.8 ± 8.8
Benzothiazole-based MTDLsCompound 3sAChE6700[23]
Benzothiazole-based MTDLsCompound 3sBuChE2350[23]
Benzothiazole-based MTDLsCompound 3sMAO-B1600[23]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of the biological activities of substituted benzothiazoles.

General Workflow for In Vitro Anticancer Screening

Anticancer_Screening_Workflow A Cell Seeding (96-well plate) B Compound Treatment (24-72h incubation) A->B C MTT Assay B->C D Absorbance Reading (570 nm) C->D E Data Analysis (IC50 Calculation) D->E

References

The Pharmacological Significance of the Benzothiazole Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a remarkable spectrum of pharmacological activities. This technical guide provides a comprehensive analysis of the benzothiazole core, exploring its significance in the development of novel therapeutic agents. We delve into its diverse biological activities, including anticancer, antimicrobial, anticonvulsant, and neuroprotective effects. This guide presents a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways to serve as a critical resource for researchers and professionals in drug discovery and development.

Introduction

Benzothiazole, a fused ring system comprising a benzene ring and a thiazole ring, represents a "privileged" scaffold in drug discovery.[1] Its structural rigidity, combined with the presence of heteroatoms (nitrogen and sulfur), allows for diverse chemical modifications, leading to a wide array of derivatives with potent and selective biological activities.[2][3] The versatility of the benzothiazole nucleus has led to its incorporation into numerous clinically approved drugs and investigational agents, highlighting its therapeutic potential across various disease areas.[4] This guide aims to provide an in-depth technical overview of the pharmacological importance of the benzothiazole scaffold, supported by quantitative data, experimental protocols, and pathway diagrams.

Anticancer Activity

Benzothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines.[5][6] Their mechanisms of action are varied and often involve the inhibition of key enzymes and signaling pathways critical for cancer cell growth, proliferation, and survival.[7][8]

Quantitative Data: In Vitro Anticancer Activity

The anticancer potential of various benzothiazole derivatives has been quantified by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. A selection of these findings is presented in Table 1.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Derivative 55HT-29 (Colon)0.024
Derivative 55H460 (Lung)0.29
Derivative 55A549 (Lung)0.84
Derivative 55MDA-MB-231 (Breast)0.88
Thiophene acetamide derivative 21MCF-7 (Breast)24.15[9]
Thiophene acetamide derivative 21HeLa (Cervical)46.46[9]
Morpholine thiourea derivative 22MCF-7 (Breast)26.43[9]
Morpholine thiourea derivative 22HeLa (Cervical)45.29[9]
Morpholine thiourea derivative 23MCF-7 (Breast)18.10[9]
Morpholine thiourea derivative 23HeLa (Cervical)38.85[9]
Naphthalimide derivative 66HT-29 (Colon)3.72
Naphthalimide derivative 66A549 (Lung)4.074
Naphthalimide derivative 66MCF-7 (Breast)7.91
Naphthalimide derivative 67HT-29 (Colon)3.47
Naphthalimide derivative 67A549 (Lung)3.89
Naphthalimide derivative 67MCF-7 (Breast)5.08
Compound 4dAsPC-1 (Pancreatic)7.66[10]
Compound 4dBxPC-3 (Pancreatic)3.99[10]
Compound 4lHFF-1 (Normal Fibroblast)67.07[10]
L1HepG2 (Liver)>137 (in normal AML12)[11]
L1PtHepG2 (Liver)18.5-fold higher than in AML12[11]
Signaling Pathway: EGFR Inhibition

A prominent mechanism of action for several anticancer benzothiazole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12][13] By competing with ATP at the catalytic domain of EGFR, these compounds block the receptor's autophosphorylation and downstream signaling cascades, such as the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation and survival.[1][8]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR P1 P EGFR->P1 Benzothiazole Benzothiazole Inhibitor Benzothiazole->EGFR RAS RAS P1->RAS PI3K PI3K P1->PI3K STAT3 STAT3 P1->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: EGFR signaling pathway and its inhibition by benzothiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Objective: To determine the IC50 value of a benzothiazole derivative against a cancer cell line.

Materials:

  • Benzothiazole derivative

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.[14]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Benzothiazole derivative B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[15][16] Their mechanisms of action often involve the inhibition of essential bacterial enzymes, such as DNA gyrase and dihydropteroate synthase.[7][17]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 3Staphylococcus aureus50-200[17]
Compound 3Bacillus subtilis25-200[17]
Compound 3Escherichia coli25-100[17]
Compound 3Candida albicans25[17]
Compound 4Staphylococcus aureus50-200[17]
Compound 4Bacillus subtilis25-200[17]
Compound 4Escherichia coli25-100[17]
Compound A07Staphylococcus aureus15.6[2]
Compound A07Escherichia coli7.81[2]
Compound A07Salmonella typhi15.6[2]
Compound A07Klebsiella pneumoniae3.91[2]
Compound 41cEscherichia coli3.1[7]
Compound 41cPseudomonas aeruginosa6.2[7]
Compound 19aEnterococcus faecalis3.13 (µM)[7]
Compound 19bEnterococcus faecalis3.13 (µM)[7]
Compound 9dStaphylococcus aureus4-10 (µmol/L)[18]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the MIC of a benzothiazole derivative against a specific bacterial strain.

Materials:

  • Benzothiazole derivative

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Anticonvulsant Activity

Several benzothiazole derivatives have demonstrated significant anticonvulsant properties, suggesting their potential in the treatment of epilepsy.[6][19] Their mechanism of action is often associated with the modulation of ion channels and neurotransmitter receptors, such as the GABA-A receptor.[20][21]

Quantitative Data: In Vivo Anticonvulsant Activity

The anticonvulsant activity of benzothiazole derivatives is often evaluated in animal models using the maximal electroshock (MES) test, with the median effective dose (ED50) being a key parameter.

Compound/DerivativeTest ModelED50 (mg/kg)Reference
Compound 5iMES50.8[22]
Compound 5jMES54.8[22]
Compound 5iscPTZ76.0[22]
Compound 5jscPTZ52.8[22]
Compound 4gMES23.7[23]
Compound 4gscPTZ18.9[23]
Mechanism of Action: GABA-A Receptor Modulation

A plausible mechanism for the anticonvulsant activity of some benzothiazole derivatives is their ability to positively modulate the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing the action of GABA, these compounds increase chloride ion influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

GABAA_Receptor_Modulation cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (Chloride Channel) Hyperpolarization Hyperpolarization (Reduced Excitability) GABA_A->Hyperpolarization Cl_in Cl- Cl_out Cl- Cl_out->GABA_A Influx GABA GABA GABA->GABA_A Binds Benzothiazole Benzothiazole Derivative Benzothiazole->GABA_A Positive Allosteric Modulation

Caption: Positive allosteric modulation of the GABA-A receptor by benzothiazole derivatives.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[24][25]

Objective: To evaluate the anticonvulsant activity of a benzothiazole derivative in mice.

Materials:

  • Benzothiazole derivative

  • Male mice (e.g., ICR strain)

  • Electroconvulsive shock apparatus with corneal electrodes

  • 0.9% saline solution

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment.

  • Compound Administration: Administer the benzothiazole derivative intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. A vehicle control group should also be included.

  • Electrode Application: At the time of peak drug effect (predetermined), apply a drop of topical anesthetic to the corneas of each mouse, followed by a drop of saline.[26]

  • Electroshock: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[25][26]

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 value using probit analysis.

Neuroprotective Activity

Certain benzothiazole derivatives have shown promise as neuroprotective agents, with potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[27] Their mechanisms of action can involve antioxidant effects and modulation of pathways related to neuronal survival.

Conclusion

The benzothiazole scaffold is a remarkably versatile and pharmacologically significant moiety in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, making it a valuable template for the design and development of new therapeutic agents for a variety of diseases. The quantitative data, experimental protocols, and pathway diagrams presented in this guide underscore the immense potential of benzothiazole-based compounds and provide a solid foundation for future research in this exciting field. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and more effective benzothiazole-based drugs.

References

literature review on 2-chlorobenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chlorobenzothiazole Derivatives for Researchers and Drug Development Professionals.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a fused benzene and thiazole ring. This scaffold is of significant interest to medicinal chemists due to its presence in a wide array of pharmacologically active molecules. The derivatives of benzothiazole exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties[1][2]. Among its many derivatives, 2-chlorobenzothiazole stands out as a pivotal and highly reactive intermediate. The chlorine atom at the 2-position acts as an excellent leaving group, facilitating nucleophilic substitution reactions and enabling the synthesis of a diverse library of 2-substituted benzothiazoles. This versatility makes 2-chlorobenzothiazole an indispensable building block in the development of novel therapeutic agents, agrochemicals, and functional materials[1][3]. This guide provides a comprehensive review of the synthesis, biological activities, and experimental protocols related to 2-chlorobenzothiazole and its derivatives.

Synthesis of 2-Chlorobenzothiazole and Its Derivatives

The synthesis of 2-chlorobenzothiazole can be achieved through several routes, typically starting from either benzothiazole or 2-mercaptobenzothiazole. These precursors are then used to generate a wide range of functionalized derivatives.

Core Synthesis of 2-Chlorobenzothiazole

1. From Benzothiazole: A common method involves the reaction of benzothiazole with carbon tetrachloride in the presence of a base. One procedure reports a yield of 88% when using sodium tert-butoxide in N,N-dimethylformamide (DMF) at room temperature[4].

2. From 2-Mercaptobenzothiazole: An alternative and high-yielding approach is the reaction of 2-mercaptobenzothiazole with chlorinating agents.

  • Using Sulfuryl Chloride (SO₂Cl₂): This reaction can be performed by adding sulfuryl chloride to 2-mercaptobenzothiazole, which is then allowed to react for about an hour. The excess sulfuryl chloride is decomposed with ice water, and the product is purified by distillation under reduced pressure[5].

  • Using Chlorine Gas and a Catalyst: Another industrial-scale method involves passing chlorine gas through a solution of benzothiazole in chlorobenzene with a phosphorus oxychloride catalyst at 80-100 °C, achieving a yield of 95.3%[4].

Derivatization Reactions

The reactivity of the chloro- group at the 2-position allows for the synthesis of numerous derivatives. 2-chlorobenzothiazole serves as a precursor for compounds with significant pharmacological properties[1].

1. Synthesis of 2-Aminobenzothiazole Derivatives: 2-chlorobenzothiazole can be reacted with various amines to form 2-aminobenzothiazole derivatives. For example, (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives, which have shown antileishmanial activity, were synthesized via a procedure based on the Ullman reaction[6]. A multi-step synthesis starting from 2-amino-6-chlorobenzothiazole can produce a variety of heterocyclic compounds, including acetohydrazides and their arylidene derivatives[7].

2. Synthesis of Heterocyclic Systems: Starting from substituted materials like 2-amino-5-chlorobenzothiazole, more complex heterocyclic systems can be built. A common pathway involves N-alkylation with ethyl chloroacetate, followed by reaction with hydrazine hydrate to form a hydrazide derivative. This intermediate can then be cyclized with reagents like carbon disulfide (CS₂) to yield 1,3,4-oxadiazole derivatives or with thiosemicarbazide to eventually form 1,2,4-triazole derivatives[8][9][10].

G cluster_0 cluster_1 cluster_2 cluster_3 A 2-amino-5-chlorobenzothiazole B Ester Derivative A->B  + Ethyl Chloroacetate, KOH F Thiazolidinone Derivative A->F  1. + Bromobenzaldehyde  2. + Mercaptoacetic Acid Multi-step C Hydrazide Derivative B->C  + Hydrazine Hydrate D 1,3,4-Oxadiazole Derivative C->D  + CS₂, KOH E 1,2,4-Triazole Derivative C->E  1. + Thiosemicarbazide  2. + 4% NaOH

General synthesis workflow for heterocyclic derivatives from 2-amino-5-chlorobenzothiazole.[8][10]

Biological Activities of 2-Chlorobenzothiazole Derivatives

Derivatives of benzothiazole are known for a wide range of pharmacological activities. The specific functionalization at the 2-position, often enabled by the 2-chloro intermediate, plays a crucial role in determining the biological profile.

  • Antifungal Activity: Several derivatives synthesized from 2-amino-5-chlorobenzothiazole have been screened for their antifungal activity against species like Candida glabrata and Aspergillus niger. Some of these compounds showed promising activity when compared to the standard drug fluconazole[8].

  • Anticancer Activity: Novel 2-aminobenzothiazole derivatives have been synthesized and evaluated for their anticancer properties against various cancer cell lines, including MCF7, MDAMB-231, and HepG2[9]. Some of these compounds demonstrated potent inhibitory activity, with IC₅₀ values lower than the standard drug used in the study[9]. The PI3K/AKT/mTOR signaling pathway has been identified as a potential target for some of these derivatives[11].

  • Antileishmanial Activity: (1,3-Benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives have shown selective antileishmanial activity, particularly due to amastigote-specific toxicity[6].

  • Anti-inflammatory and Analgesic Activity: Thienopyrimidobenzothiazole derivatives, synthesized using 2-chlorobenzothiazole, have been investigated for their analgesic and anti-inflammatory properties[6].

  • Antimicrobial Activity: The benzothiazole scaffold is a common feature in molecules with antimicrobial properties[1][12]. The introduction of different substituents allows for the modulation of this activity against various bacterial and fungal strains[2].

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3  P pip2 PIP2 akt AKT pip3->akt mtor mTOR akt->mtor downstream Cell Growth, Proliferation, Survival mtor->downstream inhibitor 2-Aminobenzothiazole Derivative inhibitor->pi3k

Simplified PI3K/AKT/mTOR signaling pathway, a target for some anticancer benzothiazoles.[11]

Quantitative Data Summary

This section summarizes key quantitative data reported in the literature for the synthesis and biological evaluation of 2-chlorobenzothiazole derivatives.

Table 1: Synthesis Yields of 2-Chlorobenzothiazole and Derivatives

Starting Material Product Reagents/Conditions Yield (%) Reference
Benzothiazole 2-Chlorobenzothiazole CCl₄, Sodium tert-butoxide, DMF 88 [4]
Benzothiazole 2-Chlorobenzothiazole Cl₂, Phosphorus oxychloride, Chlorobenzene, 80-100°C 95.3 [4]
2-amino-5-chlorobenzothiazole Ester derivative 2 Ethyl chloroacetate, KOH, Ethanol - [10]

| Ester derivative 2 | Hydrazide derivative 3 | Hydrazine hydrate, Ethanol | - |[10] |

Table 2: Biological Activity of Selected Benzothiazole Derivatives

Compound Class Activity Target/Cell Line Measurement Result Reference
2-aminobenzothiazole derivatives Anticancer MCF7 cell line IC₅₀ 6.34 µM (Compound 8i) [9]
2-aminobenzothiazole derivatives Anticancer MCF7 cell line IC₅₀ 8.30 µM (Compound 8m) [9]
2-alkylthio-6-aminobenzothiazoles Antifungal Candida albicans MIC 15.6 µg/mL [12]

| (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives | Antileishmanial | Leishmania amastigotes | - | Selective toxicity |[6] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for the synthesis of 2-chlorobenzothiazole and one of its derivatives.

Protocol 1: Synthesis of 2-Chlorobenzothiazole from Benzothiazole[4]
  • Reaction Setup: Place benzothiazole (1 mmol, 135.9 mg) and carbon tetrachloride (1.1 mmol, 169.2 mg) in a 10 mL round-bottom flask.

  • Reagent Addition: Add 5 mL of N,N-dimethylformamide (DMF) and sodium tert-butoxide (4.0 mmol, 384.4 mg) to the flask.

  • Reaction: Stir the mixture thoroughly at room temperature for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Purification: Separate the organic phase and dry it with anhydrous sodium sulfate. Remove the dichloromethane using a rotary evaporator to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (30:1, v/v) as the eluent to obtain 2-chlorobenzothiazole.

Protocol 2: Synthesis of 2-Chlorobenzothiazole from 2-Mercaptobenzothiazole[5]
  • Reagent Addition: Add 500 g (3.7 mol) of sulfuryl chloride (SO₂Cl₂) to 100 g (0.6 mol) of 2-mercaptobenzothiazole over a period of 5 minutes at approximately 25°C with stirring.

  • Reaction: Allow the mixture to stand for about one hour.

  • Work-up: Add ice and water to the reaction mixture to decompose the excess sulfuryl chloride.

  • Extraction and Washing: Separate the oily layer and wash it three times with an equal volume of water.

  • Purification: Distill the resulting washed oily layer under reduced pressure. 2-chlorobenzothiazole is obtained as a colorless liquid boiling at 132-134°C at 21 mm Hg.

Protocol 3: Synthesis of 2-(4-bromophenyl)-3-(5-chlorobenzo[d]thiazol-2-yl)thiazolidin-4-one[10]

This protocol assumes the prior synthesis of the Schiff base intermediate from 2-amino-5-chlorobenzothiazole and 4-bromobenzaldehyde.

  • Reaction Setup: Prepare a mixture of the Schiff base (0.01 mol, 3.41 g) and mercaptoacetic acid (0.02 mol, 0.13 mL) in 25 mL of dry benzene.

  • Reaction: Heat the reaction mixture under reflux for 10 hours.

  • Purification: Concentrate the reaction mixture and recrystallize the solid product from methanol to obtain the final thiazolidinone derivative.

References

An In-depth Technical Guide on the Safety and Handling of 2-chlorobenzo[d]thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Based on the data for the surrogate compound, 2-chlorobenzothiazole, 2-chlorobenzo[d]thiazol-4-ol should be handled as a substance with significant health hazards. The GHS classification for 2-chlorobenzothiazole indicates that it is toxic if swallowed and fatal if inhaled.[1][2] It also causes serious eye irritation and is toxic to aquatic life with long-lasting effects.[1]

Table 1: GHS Hazard Classification for 2-chlorobenzothiazole

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[1][3]
Acute Toxicity, Inhalation2H330: Fatal if inhaled[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][3]
Hazardous to the Aquatic Environment, Long-Term Hazard2H411: Toxic to aquatic life with long lasting effects[1]

Signal Word: Danger[1]

Hazard Pictograms:

alt text
alt text
alt text

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table includes available data for the target compound and its surrogate, 2-chlorobenzothiazole, for comparison.

Table 2: Physical and Chemical Properties

PropertyThis compound2-chlorobenzothiazole
Molecular Formula C₇H₄ClNOS[4]C₇H₄ClNS[2]
Molecular Weight 185.63 g/mol [4]169.63 g/mol [2]
Appearance Not availableColorless to yellow liquid
Melting Point Not available2 °C[3]
Boiling Point Not available231 °C[3]
Density Not available1.238 g/cm³ at 25 °C[3]
Solubility in Water Not available314 mg/L at 25 °C[1]
LogP 2.6553[4]2.8[1]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the high acute toxicity, particularly via inhalation and ingestion, stringent safety protocols must be followed.

Engineering Controls
  • Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented. The following are minimum requirements:

Table 3: Recommended Personal Protective Equipment

Body PartProtectionStandard
Eyes/Face Safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US)[1][3]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious clothing. Lab coat.EN ISO 374[5]
Respiratory A full-face respirator is necessary if exposure limits are exceeded or if working outside a fume hood.[1]NIOSH (US) or CEN (EU) approved
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust, fume, gas, mist, vapors, or spray.[1][5] Do not eat, drink, or smoke when using this product.[1][3][5] Wash hands thoroughly after handling.[1][3][5]

  • Storage: Store in a cool, dry, and well-ventilated area.[5][6] Keep the container tightly closed.[1][6] Store locked up.[1][3]

Emergency Procedures

First-Aid Measures

Immediate medical attention is critical in case of exposure.

Table 4: First-Aid Measures

Exposure RouteProcedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate emergency medical help.[1][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[1][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Get emergency medical help immediately.[1][6]
Accidental Release Measures
  • Personal Precautions: Evacuate the area.[4] Wear appropriate personal protective equipment, including respiratory protection.[4][5] Ensure adequate ventilation.

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[3][5]

  • Containment and Cleanup: Use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[6] Collect the absorbed material into a suitable, closed container for disposal.[5][6]

Disposal Considerations

Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[1] Contact a licensed professional waste disposal service.

Visualization of Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a research setting.

cluster_prep Preparation and Risk Assessment cluster_handling Handling Protocol cluster_post Post-Handling and Storage cluster_emergency Emergency Response ra Conduct Risk Assessment sds Review Safety Data (Surrogate) ra->sds ppe_select Select Appropriate PPE sds->ppe_select eng_controls Use Engineering Controls (Fume Hood) ppe_select->eng_controls ppe_don Don PPE eng_controls->ppe_don handling Handle Chemical ppe_don->handling decon Decontaminate Work Area handling->decon ppe_doff Doff and Dispose of PPE decon->ppe_doff storage Store Chemical Securely ppe_doff->storage storage->ra For next use spill Spill spill_response Initiate Spill Response spill->spill_response exposure Exposure first_aid Administer First Aid exposure->first_aid notify Notify Supervisor/EHS first_aid->notify spill_response->notify

Caption: Workflow for Safe Handling of this compound.

References

solubility profile of 2-chlorobenzo[d]thiazol-4-ol in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 2-chlorobenzo[d]thiazol-4-ol, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive, standardized experimental protocol for determining its solubility in common laboratory solvents. The methodologies detailed herein, primarily the robust shake-flask method followed by quantitative analysis, are designed to enable researchers to generate reliable and reproducible solubility data. This guide serves as a foundational resource for scientists and drug development professionals, facilitating critical early-stage assessments of this compound's physicochemical properties to inform formulation development, biological screening, and further research endeavors.

Introduction

This compound is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, making them significant scaffolds in drug discovery. The solubility of a compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its suitability for various experimental assays and formulation strategies. An understanding of the solubility profile in various organic solvents is essential for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization.

  • Formulation Development: Identifying suitable solvent systems for in vitro and in vivo studies.

  • Analytical Method Development: Choosing appropriate mobile phases for chromatographic techniques.

Data Presentation: Quantitative Solubility

As of the date of this publication, specific quantitative solubility data for this compound in common laboratory solvents has not been reported in peer-reviewed literature. To facilitate standardized data collection and comparison, the following table is provided as a template for researchers to populate with experimentally determined values.

SolventDielectric Constant (at 20°C)Polarity IndexSolubility (mg/mL)Solubility (mol/L)Temperature (°C)
Water80.110.225
Ethanol24.555.225
Methanol32.75.125
Isopropyl Alcohol19.923.925
Acetone20.75.125
Acetonitrile37.55.825
Dichloromethane9.083.125
Chloroform4.814.125
Ethyl Acetate6.024.425
Tetrahydrofuran (THF)7.584.025
Dimethyl Sulfoxide (DMSO)46.77.225
N,N-Dimethylformamide (DMF)36.76.425
Toluene2.382.425
Hexane1.880.125

Experimental Protocols

The determination of a compound's thermodynamic equilibrium solubility is most reliably achieved using the shake-flask method. This method involves allowing a solid compound to reach equilibrium with a solvent over a set period, followed by the quantification of the dissolved solute in the supernatant.

Shake-Flask Method for Equilibrium Solubility Determination

This protocol is considered the "gold standard" for measuring the thermodynamic solubility of a compound.[1]

Principle: An excess amount of the solid compound is added to a known volume of solvent. The mixture is agitated at a constant temperature for a sufficient duration to achieve equilibrium between the dissolved and undissolved states. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.[1]

Materials:

  • This compound (solid)

  • Selected common laboratory solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

    • Add a precise volume of the selected solvent to each vial.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker with a temperature-controlled environment, typically set to 25°C or 37°C.

    • Agitate the vials for a period sufficient to reach equilibrium (typically 24-72 hours). It is recommended to determine the optimal equilibration time by measuring the concentration at different time points until it remains constant.[2]

  • Sample Collection and Preparation:

    • After equilibration, let the vials stand to allow the excess solid to settle.

    • To separate the supernatant from the undissolved solid, centrifuge the vials at a controlled temperature.[3]

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles, which could otherwise lead to an overestimation of solubility.[2]

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

Quantification of Dissolved Solute

The concentration of this compound in the diluted supernatant can be determined using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The concentration of the analyte is determined by comparing its peak area to that of a series of standards of known concentrations.

Procedure:

  • Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.[4]

  • Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system.

  • Concentration Calculation: Determine the peak area of the compound in the sample chromatogram and use the calibration curve to calculate the concentration of the diluted sample. Finally, calculate the concentration of the original saturated solution, taking into account the dilution factor.[4]

Principle: This method is applicable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region. According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the solute.

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV-Vis spectrum to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.[5]

  • Sample Analysis: Measure the absorbance of the diluted saturated solution at the λmax.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample and subsequently calculate the concentration of the original saturated solution, accounting for the dilution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow Workflow for Solubility Determination of this compound cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_separation Separation of Supernatant cluster_analysis Quantitative Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72h) C->D E Centrifuge to pellet excess solid D->E F Filter supernatant (0.22 µm filter) E->F H Dilute filtered supernatant F->H G Prepare calibration standards I Analyze by HPLC or UV-Vis G->I H->I J Calculate solubility I->J

Caption: Workflow for the determination of solubility.

Conclusion

This technical guide provides a detailed framework for the experimental determination of the solubility of this compound in common laboratory solvents. While quantitative data is not yet publicly available, the provided protocols for the shake-flask method, coupled with HPLC or UV-Vis analysis, offer a reliable means for researchers to generate this crucial data. The systematic application of these methods will enable a comprehensive understanding of the compound's solubility profile, which is indispensable for its advancement in drug discovery and development pipelines. Researchers are encouraged to use the provided data table template to report their findings, thereby contributing to the collective knowledge base for this important class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of 2-chlorobenzo[d]thiazol-4-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic derivatization of 2-chlorobenzo[d]thiazol-4-ol, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below detail key transformations at the 2-chloro and 4-hydroxyl positions, enabling the generation of diverse chemical libraries for screening against various biological targets. The benzothiazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2]

Strategic Derivatization for Lead Discovery

The this compound scaffold offers two primary points for chemical modification: the reactive 2-chloro substituent and the 4-hydroxyl group. This allows for a modular approach to library synthesis, where variations at these positions can be systematically explored to establish structure-activity relationships (SAR).

  • Modification at the 2-position: The chloro group can be readily displaced by various nucleophiles or engaged in cross-coupling reactions to introduce a wide array of substituents.

  • Modification at the 4-position: The hydroxyl group can be alkylated or acylated to introduce different ether or ester functionalities, influencing the compound's physicochemical properties and target interactions.

Application in Anticancer Drug Discovery

Derivatives of the benzothiazole scaffold have shown significant promise as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.[2] Notably, 2-substituted benzothiazoles have been identified as inhibitors of critical kinases such as Epidermal Growth Factor Receptor (EGFR) and components of the PI3K/Akt/mTOR pathway.[3][4][5] Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Signaling Pathway of Benzothiazole Derivatives in Cancer

The diagram below illustrates the putative mechanism of action for anticancer benzothiazole derivatives, highlighting their inhibitory effects on the EGFR and PI3K/Akt/mTOR signaling cascades.

anticancer_pathway GF Growth Factor EGFR EGFR GF->EGFR Binds PI3K PI3K EGFR->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes BT_Derivative Benzothiazole Derivative BT_Derivative->EGFR Inhibits BT_Derivative->PI3K Inhibits

Caption: EGFR and PI3K/Akt/mTOR signaling pathway inhibition by benzothiazole derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 2-substituted benzothiazole derivatives against various cancer cell lines.

Compound IDR-Group at C2Cancer Cell LineIC50 (µM)Reference
BTZ-1 4-Fluorobenzylidene-2,4-dioxothiazolidin-3-ylMCF-7 (Breast)3.84[6]
BTZ-2 4-Fluorobenzylidene-2,4-dioxothiazolidin-3-ylHCT-116 (Colon)5.61[6]
BTZ-3 4-Fluorobenzylidene-2,4-dioxothiazolidin-3-ylHepG2 (Liver)7.92[6]
OMS5 4-Nitroaniline and piperazineA549 (Lung)22.13[1][7]
OMS14 4-Nitroaniline and piperazineMCF-7 (Breast)61.03[1][7]

Application in Antimicrobial Drug Discovery

The benzothiazole scaffold is also a valuable pharmacophore for the development of novel antimicrobial agents. Derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, but some derivatives are known to interfere with essential microbial enzymes.

Quantitative Data: Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) values for representative benzothiazole derivatives against various microbial strains.

Compound IDR-Group at C2Microbial StrainMIC (µg/mL)Reference
ABT-1 Triazole substituted dialkyneStaphylococcus aureus3.12[8]
ABT-2 Triazole substituted dialkyneEscherichia coli3.12[8]
ABT-3 Triazole substituted dialkyneCandida albicans1.56[8]
FBT-1 5-substituted-1,3,4-oxadiazoleStaphylococcus aureus12.5[9][10]
FBT-2 5-substituted-1,3,4-oxadiazoleAspergillus niger25[9][10]

Experimental Protocols

The following section provides detailed experimental protocols for the derivatization of this compound.

General Experimental Workflow

The overall workflow for the synthesis and evaluation of this compound derivatives is depicted below.

workflow start This compound step1 Derivatization at C4-OH (O-alkylation) start->step1 step2 Derivatization at C2-Cl (Nucleophilic Substitution/ Cross-Coupling) step1->step2 purification Purification (Chromatography) step2->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening (Anticancer/Antimicrobial) characterization->screening

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Protocol 1: O-Alkylation of the 4-Hydroxyl Group

This protocol describes the synthesis of 4-alkoxy-2-chlorobenzo[d]thiazole derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (10 mL), add K₂CO₃ (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxy-2-chlorobenzo[d]thiazole.

Protocol 2: Nucleophilic Substitution at the 2-Chloro Position

This protocol details the synthesis of 2-amino- and 2-hydrazinyl-benzo[d]thiazol-4-ol derivatives.

Materials:

  • 4-Alkoxy-2-chlorobenzo[d]thiazole (from Protocol 1)

  • Amine or hydrazine derivative

  • Triethylamine (Et₃N) or other suitable base

  • Ethanol or other suitable solvent

  • Dichloromethane

Procedure:

  • Dissolve the 4-alkoxy-2-chlorobenzo[d]thiazole (1.0 mmol) in ethanol (15 mL).

  • Add the desired amine or hydrazine (1.5 mmol) and triethylamine (2.0 mmol).

  • Reflux the reaction mixture and monitor by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the 2-Chloro Position

This protocol outlines the synthesis of 2-aryl-benzo[d]thiazol-4-ol derivatives. Note: The 4-hydroxyl group may require protection (e.g., as a TBDMS ether) prior to the cross-coupling reaction.

Materials:

  • Protected this compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the protected this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL).

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If necessary, deprotect the 4-hydroxyl group using standard procedures (e.g., TBAF for TBDMS).

Conclusion

The derivatization of this compound provides a fertile ground for the discovery of new drug candidates. The synthetic protocols provided herein offer a robust starting point for the generation of diverse libraries of compounds. The demonstrated anticancer and antimicrobial potential of the benzothiazole scaffold, coupled with a deeper understanding of their mechanisms of action, positions these compounds as promising leads for further development in medicinal chemistry.

References

Application Notes and Protocols: 2-chlorobenzo[d]thiazol-4-ol as a Pharmaceutical Intermediate for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 2-chlorobenzo[d]thiazol-4-ol as a versatile intermediate in the synthesis of potential pharmaceutical agents, particularly focusing on the development of kinase inhibitors. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[1] The presence of a hydroxyl group at the 4-position can enhance aqueous solubility and provide an additional site for hydrogen bonding interactions within the kinase active site or for further chemical modification.

Proposed Application: Synthesis of N-Aryl-4-hydroxybenzo[d]thiazol-2-amine Kinase Inhibitor Scaffolds

The primary proposed application of this compound is its use in the synthesis of a library of N-aryl-4-hydroxybenzo[d]thiazol-2-amine derivatives. The 2-chloro group is susceptible to nucleophilic aromatic substitution by various anilines, allowing for the introduction of diverse aryl moieties. This chemical transformation is a cornerstone in building molecular complexity and exploring the structure-activity relationships (SAR) of potential kinase inhibitors.

General Reaction Scheme

The general synthetic strategy involves the nucleophilic substitution of the chlorine atom at the 2-position of the benzothiazole ring with a primary aromatic amine.

G A This compound C N-Aryl-4-hydroxybenzo[d]thiazol-2-amine A->C Buchwald-Hartwig or SNAr B Substituted Aniline B->C G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants This compound 3-ethynylaniline Cs2CO3, Pd(OAc)2, Xantphos Solvent Anhydrous Dioxane Atmosphere Nitrogen Heating 100 °C, 12-18h Filtration Filter through Celite Heating->Filtration Concentration Rotary Evaporation Filtration->Concentration Purification Column Chromatography Concentration->Purification PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Benzothiazole Inhibitor Inhibitor->PI3K

References

Application Notes and Protocols for Nucleophilic Substitution on 2-Chlorobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the nucleophilic substitution on 2-chlorobenzothiazoles, a key reaction in the synthesis of a wide range of biologically active compounds and functional materials. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize the 2-position through nucleophilic aromatic substitution (SNAr) is a critical tool for drug discovery and development.

Introduction

2-Chlorobenzothiazole is a versatile electrophile that readily undergoes nucleophilic substitution at the C2 position. The electron-withdrawing nature of the nitrogen atom in the thiazole ring activates the C2 position towards nucleophilic attack, facilitating the displacement of the chloride leaving group.[1] This reactivity allows for the introduction of a diverse array of functional groups, including amino, thio, and alkoxy moieties, leading to the generation of extensive compound libraries for biological screening.

Data Presentation: Quantitative Summary of Nucleophilic Substitution Reactions

The following table summarizes various nucleophilic substitution reactions on 2-chlorobenzothiazole with different nucleophiles, providing key reaction parameters and reported yields for easy comparison.

NucleophileReagents and ConditionsProductYield (%)Reference
Amines
Substituted AnilinesK₂CO₃, DMF, 120-140°C, 20-24 h2-(Arylamino)benzothiazolesGood[2]
Piperazine DerivativesDMF, Reflux2-(Piperazin-1-yl)benzothiazolesNot Specified[3]
BenzylamineNeat, 100-140°C, 12-24 h2-(Benzylamino)benzothiazoleGood[4]
2-Amino-5-chlorobenzothiazoleChloroacetic acid, then o-phenylenediamine2-(Benzimidazol-2-ylmethylamino)-5-chlorobenzothiazoleNot Specified[5][6]
Thiols
2-MercaptobenzothiazoleFormaldehyde, Methanol/Acetone, 40-45°C3-((Benzothiazol-2-ylthio)methyl)benzothiazole-2(3H)-thioneNot Specified[2]
Substituted ThiolsNaH, DMF, rt to 100-140°C, 12-24 h2-(Aryl/Alkylthio)benzothiazolesGood[4]
Alkoxides
Sodium MethoxideMethanol, rt2-Methoxybenzothiazole~90% (with 2-chloro-5-nitrothiazole)[7]
PhenolsNaH, DMF, 100-140°C, 12-24 h2-PhenoxybenzothiazolesGood[4]

Experimental Protocols

Detailed methodologies for key nucleophilic substitution reactions on 2-chlorobenzothiazole are provided below.

Protocol 1: Synthesis of 2-Aminobenzothiazoles via Reaction with Amines

This protocol describes the general procedure for the reaction of 2-chlorobenzothiazole with primary or secondary amines.

Materials:

  • 2-Chlorobenzothiazole

  • Amine (e.g., benzylamine, substituted aniline)

  • Base (e.g., K₂CO₃, triethylamine, or excess amine)

  • Solvent (e.g., DMF, Dioxane, or solvent-free)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry reaction flask, add 2-chlorobenzothiazole (1.0 eq).

  • Add the desired amine (1.2-2.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq) if the amine is not used in excess.

  • Add the appropriate solvent (e.g., DMF) or proceed neat.

  • Heat the reaction mixture to the desired temperature (typically 100-140°C) and stir for the required time (12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminobenzothiazole derivative.

Protocol 2: Synthesis of 2-(Alkyl/Arylthio)benzothiazoles via Reaction with Thiols

This protocol outlines the synthesis of 2-thioether substituted benzothiazoles.

Materials:

  • 2-Chlorobenzothiazole

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add the desired thiol (1.1 eq) dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium thiolate.

  • Add a solution of 2-chlorobenzothiazole (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80-100°C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(alkyl/arylthio)benzothiazole.

Protocol 3: Synthesis of 2-Alkoxy/Aryloxybenzothiazoles via Reaction with Alcohols/Phenols

This protocol describes the general procedure for the synthesis of 2-ether substituted benzothiazoles.

Materials:

  • 2-Chlorobenzothiazole

  • Alcohol or Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous DMF or Dioxane

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) to a suspension of sodium hydride (1.5 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide or phenoxide.

  • Add 2-chlorobenzothiazole (1.0 eq) to the reaction mixture.

  • Heat the reaction to 100-140°C and maintain stirring for 12-24 hours, or until TLC indicates the consumption of the starting material.[4]

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product via silica gel column chromatography (e.g., with a hexane/ethyl acetate eluent system) to obtain the desired 2-alkoxy/aryloxybenzothiazole.

Mandatory Visualizations

The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the nucleophilic substitution on 2-chlorobenzothiazoles.

G General Reaction Scheme for Nucleophilic Substitution on 2-Chlorobenzothiazole cluster_reactants Reactants cluster_products Products 2-Chlorobenzothiazole Reaction_Conditions + Base + Solvent + Heat 2-Chlorobenzothiazole->Reaction_Conditions Nucleophile Nu-H Nucleophile->Reaction_Conditions 2-Substituted_Benzothiazole Reaction_Conditions->2-Substituted_Benzothiazole HCl H-Cl Reaction_Conditions->HCl

Caption: General reaction scheme for SNAr on 2-chlorobenzothiazole.

experimental_workflow Experimental Workflow for Nucleophilic Substitution A 1. Reagent Preparation - 2-Chlorobenzothiazole - Nucleophile - Base & Solvent B 2. Reaction Setup - Combine reagents in flask - Heat and stir A->B Addition C 3. Reaction Monitoring - Thin Layer Chromatography (TLC) B->C Sampling D 4. Work-up - Quenching - Extraction - Washing & Drying C->D Completion E 5. Purification - Solvent removal - Column Chromatography D->E Crude Product F 6. Characterization - NMR, MS, etc. E->F Purified Product

Caption: A typical experimental workflow for synthesis.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 2-chlorobenzo[d]thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel antimicrobial agents derived from the versatile starting material, 2-chlorobenzo[d]thiazol-4-ol. This document outlines a proposed synthetic pathway to obtain the core scaffold and subsequently details protocols for its derivatization into compounds with potential antimicrobial activity. The methodologies are based on established principles of benzothiazole chemistry and are intended to serve as a foundational resource for researchers in the field of antimicrobial drug discovery.

Overview of Synthetic Strategy

The synthesis of antimicrobial agents from this compound is a multi-step process. Due to the limited commercial availability of the starting material, a plausible synthetic route to obtain this compound is first proposed. This is followed by protocols for the diversification of this core structure. The overall strategy involves:

  • Part I: Synthesis of the Core Intermediate: this compound. This is a proposed three-step synthesis starting from 2-aminophenol.

  • Part II: Synthesis of Antimicrobial Derivatives. This section details the derivatization of the core intermediate via nucleophilic substitution at the 2-position and modification of the 4-hydroxyl group to introduce pharmacophores known to be associated with antimicrobial activity.

Proposed Synthesis of this compound

The synthesis of the key intermediate, this compound, can be envisioned through the following three-step sequence, starting from the readily available 2-aminophenol.

Synthesis_of_2-chlorobenzo_d_thiazol-4-ol cluster_0 Part I: Synthesis of the Core Intermediate 2-Aminophenol 2-Aminophenol 2-Amino-3-mercaptophenol 2-Amino-3-mercaptophenol 2-Aminophenol->2-Amino-3-mercaptophenol Step 1: Thiolation 2-Amino-4-hydroxybenzothiazole 2-Amino-4-hydroxybenzothiazole 2-Amino-3-mercaptophenol->2-Amino-4-hydroxybenzothiazole Step 2: Cyclization This compound This compound 2-Amino-4-hydroxybenzothiazole->this compound Step 3: Sandmeyer Reaction

Caption: Proposed synthetic pathway to this compound.

Experimental Protocols: Part I

Step 1: Synthesis of 2-Amino-3-mercaptophenol (Proposed)

This step involves the introduction of a thiol group ortho to the amino group of 2-aminophenol. A common method for this transformation is the Newman-Kwart rearrangement.

  • Reaction:

    • React 2-aminophenol with a thiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride) in the presence of a base (e.g., pyridine) to form the O-thiocarbamate.

    • Heat the O-thiocarbamate to induce the Newman-Kwart rearrangement, which transfers the thiocarbamoyl group from the oxygen to the ortho position of the aromatic ring.

    • Hydrolyze the resulting S-thiocarbamate with a strong base (e.g., sodium hydroxide) to yield 2-amino-3-mercaptophenol.

  • Detailed Protocol:

    • To a stirred solution of 2-aminophenol (10.9 g, 0.1 mol) in pyridine (50 mL) at 0 °C, add dimethylthiocarbamoyl chloride (13.6 g, 0.11 mol) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude O-thiocarbamate.

    • Heat the crude O-thiocarbamate at 220-240 °C for 2-3 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture and dissolve the residue in a solution of sodium hydroxide (12 g, 0.3 mol) in ethanol/water (1:1, 100 mL).

    • Reflux the mixture for 6 hours.

    • Cool the reaction mixture and neutralize with 2 M HCl to pH 6-7.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-amino-3-mercaptophenol.

Step 2: Synthesis of 2-Amino-4-hydroxybenzothiazole (Proposed)

This step involves the cyclization of 2-amino-3-mercaptophenol with cyanogen bromide to form the 2-aminobenzothiazole ring system.

  • Reaction: 2-amino-3-mercaptophenol is treated with cyanogen bromide in a suitable solvent.

  • Detailed Protocol:

    • Dissolve 2-amino-3-mercaptophenol (14.1 g, 0.1 mol) in methanol (150 mL).

    • Cool the solution to 0 °C and add a solution of cyanogen bromide (11.6 g, 0.11 mol) in methanol (50 mL) dropwise over 30 minutes.

    • Stir the reaction mixture at room temperature for 8 hours.

    • Remove the solvent under reduced pressure.

    • Treat the residue with a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-4-hydroxybenzothiazole.

Step 3: Synthesis of this compound (Proposed)

This transformation is a Sandmeyer reaction, where the 2-amino group is converted to a chloro group via a diazonium salt intermediate.

  • Reaction: The 2-amino group is diazotized with sodium nitrite in the presence of a strong acid, followed by treatment with a copper(I) chloride solution.

  • Detailed Protocol:

    • Suspend 2-amino-4-hydroxybenzothiazole (16.6 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (40 mL) and water (60 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization.

    • In a separate flask, prepare a solution of copper(I) chloride by dissolving copper(II) sulfate pentahydrate (25 g, 0.1 mol) and sodium chloride (6.5 g, 0.11 mol) in water (100 mL) at 80 °C. Add a solution of sodium bisulfite (5.2 g, 0.05 mol) in water (20 mL) until the solution becomes colorless.

    • Slowly add the cold diazonium salt solution to the freshly prepared copper(I) chloride solution.

    • Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

Synthesis of Potential Antimicrobial Derivatives

The this compound core can be functionalized at two primary positions: the electrophilic carbon at the 2-position and the nucleophilic oxygen of the 4-hydroxyl group.

Derivatization_of_2-chlorobenzo_d_thiazol-4-ol cluster_1 Part II: Synthesis of Antimicrobial Derivatives This compound This compound 2-Amino_Derivatives 2-Amino Derivatives (e.g., Schiff Bases) This compound->2-Amino_Derivatives Nucleophilic Substitution (Amines) 2-Thioether_Derivatives 2-Thioether Derivatives This compound->2-Thioether_Derivatives Nucleophilic Substitution (Thiols) 4-O-Alkyl_Derivatives 4-O-Alkyl/Aryl Ethers This compound->4-O-Alkyl_Derivatives Williamson Ether Synthesis (Alkyl/Aryl Halides)

Caption: Derivatization pathways from this compound.

Experimental Protocols: Part II

Protocol A: Synthesis of 2-Substituted Amino-benzo[d]thiazol-4-ol Derivatives

The chlorine atom at the 2-position of the benzothiazole ring is susceptible to nucleophilic substitution by amines.

  • General Reaction: this compound is reacted with a primary or secondary amine in the presence of a base.

  • Detailed Protocol for Reaction with Aniline:

    • In a round-bottom flask, dissolve this compound (1.85 g, 0.01 mol) in ethanol (30 mL).

    • Add aniline (1.02 g, 0.011 mol) and triethylamine (1.5 mL, 0.011 mol).

    • Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water (100 mL).

    • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain 2-(phenylamino)benzo[d]thiazol-4-ol.

Protocol B: Synthesis of Schiff Base Derivatives from 2-Hydrazinyl-benzo[d]thiazol-4-ol

  • Step B1: Synthesis of 2-Hydrazinyl-benzo[d]thiazol-4-ol

    • In a round-bottom flask, dissolve this compound (1.85 g, 0.01 mol) in ethanol (30 mL).

    • Add hydrazine hydrate (1.0 mL, 0.02 mol).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture. The product, 2-hydrazinyl-benzo[d]thiazol-4-ol, will precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Step B2: Synthesis of Schiff Bases

    • Suspend 2-hydrazinyl-benzo[d]thiazol-4-ol (1.81 g, 0.01 mol) in ethanol (25 mL).

    • Add a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.40 g, 0.01 mol) and a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 3-5 hours.

    • Cool the reaction mixture. The resulting Schiff base will precipitate.

    • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water).

Protocol C: Synthesis of 2-Thioether-benzo[d]thiazol-4-ol Derivatives

  • General Reaction: Reaction of this compound with a thiol in the presence of a base.

  • Detailed Protocol for Reaction with Thiophenol:

    • To a solution of this compound (1.85 g, 0.01 mol) in DMF (20 mL), add potassium carbonate (1.52 g, 0.011 mol) and thiophenol (1.21 g, 0.011 mol).

    • Stir the mixture at 80 °C for 6 hours.

    • Cool the reaction mixture and pour it into ice-water (100 mL).

    • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield 2-(phenylthio)benzo[d]thiazol-4-ol.

Protocol D: Synthesis of 4-O-Alkyl/Aryl Ether Derivatives

The hydroxyl group at the 4-position can be alkylated or arylated via a Williamson ether synthesis.

  • General Reaction: this compound is treated with an alkyl or aryl halide in the presence of a base.

  • Detailed Protocol for O-Alkylation with Ethyl Bromide:

    • In a round-bottom flask, dissolve this compound (1.85 g, 0.01 mol) in acetone (40 mL).

    • Add anhydrous potassium carbonate (2.76 g, 0.02 mol) and ethyl bromide (1.31 g, 0.012 mol).

    • Reflux the mixture for 12 hours.

    • Cool the mixture and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 2-chloro-4-ethoxybenzothiazole.

Antimicrobial Activity Data

While specific antimicrobial data for derivatives of this compound are not available in the literature, numerous studies have demonstrated the potent antimicrobial activity of various substituted benzothiazoles. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related benzothiazole derivatives against common microbial strains, providing a rationale for the synthesis of the proposed compounds.

Compound Class General Structure Test Organism MIC Range (µg/mL) Reference
2-Amino-benzothiazolesR-NH-BTStaphylococcus aureus3.12 - 62.5[1]
Escherichia coli3.12 - 125[1]
Candida albicans1.56 - 50[1]
Schiff Bases of 2-amino-benzothiazolesAr-CH=N-NH-BTBacillus subtilis12.5 - 100
Pseudomonas aeruginosa25 - 200
2-Thioether-benzothiazolesR-S-BTStaphylococcus aureus15.6 - 125
Aspergillus niger31.25 - 250

BT = Benzothiazole scaffold

Conclusion

The protocols outlined in these application notes provide a strategic framework for the synthesis of novel antimicrobial agents based on the this compound scaffold. By following the proposed synthetic routes and derivatization strategies, researchers can generate a library of compounds for antimicrobial screening. The provided antimicrobial data for related structures underscores the potential of this compound class in the development of new therapeutic agents to combat infectious diseases. It is recommended that all synthesized compounds be fully characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) and their purity assessed before biological evaluation.

References

Application of 2-chlorobenzo[d]thiazol-4-ol in the Creation of Anticancer Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] The unique structural features of the benzothiazole nucleus allow for diverse functionalization, leading to the development of compounds that can interact with various biological targets implicated in cancer progression. This document provides detailed application notes and experimental protocols for the utilization of 2-chlorobenzo[d]thiazol-4-ol as a key starting material in the synthesis of novel anticancer compounds. The strategic location of the chloro and hydroxyl groups on the benzothiazole ring offers versatile handles for chemical modification, enabling the creation of a library of derivatives with potential therapeutic value.

The chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine, hydrazine, and thiol-containing moieties.[1] Concurrently, the hydroxyl group at the 4-position can be readily alkylated or etherified to further diversify the chemical space. This dual functionalization capacity makes this compound an attractive building block for generating compounds that can target key signaling pathways involved in cancer cell proliferation, survival, and migration, such as the PI3K/Akt, MAPK, and VEGFR pathways.[3][4][5]

Synthetic Strategies

The general strategy for creating anticancer compounds from this compound involves a two-pronged approach: modification at the 2-position via nucleophilic substitution and derivatization of the 4-hydroxyl group.

Synthesis_Strategy This compound This compound Nucleophilic Substitution (C2) Nucleophilic Substitution (C2) This compound->Nucleophilic Substitution (C2) Hydroxyl Derivatization (C4) Hydroxyl Derivatization (C4) This compound->Hydroxyl Derivatization (C4) Intermediate_1 2-substituted-benzo[d]thiazol-4-ol Nucleophilic Substitution (C2)->Intermediate_1 Final Anticancer Compounds Final Anticancer Compounds Nucleophilic Substitution (C2)->Final Anticancer Compounds Intermediate_2 2-chloro-4-alkoxy/aryloxy-benzo[d]thiazole Hydroxyl Derivatization (C4)->Intermediate_2 Hydroxyl Derivatization (C4)->Final Anticancer Compounds Intermediate_1->Hydroxyl Derivatization (C4) Intermediate_2->Nucleophilic Substitution (C2)

Caption: General synthetic routes from this compound.

Protocol 1: Synthesis of 2-Amino-substituted-benzo[d]thiazol-4-ol Derivatives

This protocol describes the nucleophilic substitution of the chlorine atom at the C2 position with various amines.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, piperidine, morpholine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol)

  • Base (e.g., Triethylamine (TEA), Potassium carbonate (K₂CO₃))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF), add the desired amine (1.2 equivalents) and a base (2 equivalents, e.g., TEA).

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 80-100 °C) for a period of 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Synthesis of 2-Hydrazinyl-substituted-benzo[d]thiazol-4-ol Derivatives

This protocol outlines the synthesis of 2-hydrazinyl derivatives, which can serve as intermediates for further elaboration into hydrazones and other heterocyclic systems.

Materials:

  • This compound

  • Hydrazine hydrate (80% or 99%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (5-10 equivalents) to the solution.

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • The product often crystallizes out upon cooling. Collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not crystallize, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Protocol 3: Derivatization of the 4-Hydroxyl Group via Williamson Ether Synthesis

This protocol describes the alkylation of the hydroxyl group at the C4 position.

Materials:

  • 2-substituted-benzo[d]thiazol-4-ol derivative (from Protocol 1 or 2)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

  • Solvent (e.g., Acetone, DMF)

  • Round-bottom flask

  • Magnetic stirrer with heating

Procedure:

  • To a solution of the 2-substituted-benzo[d]thiazol-4-ol derivative (1 equivalent) in a dry solvent (e.g., acetone), add a base (1.5-2 equivalents, e.g., K₂CO₃).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux until the starting material is consumed (monitored by TLC).

  • After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 4-alkoxy-benzothiazole derivative.

Biological Evaluation Protocols

The synthesized compounds should be evaluated for their anticancer activity using a panel of in vitro assays.

Biological_Evaluation_Workflow Synthesized Compounds Synthesized Compounds MTT_Assay Cell Viability Assay (MTT) Synthesized Compounds->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Active Compounds Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Kinase_Inhibition_Assay Kinase Inhibition Assay Cell_Cycle_Analysis->Kinase_Inhibition_Assay Data_Analysis Data Analysis (IC50, etc.) Kinase_Inhibition_Assay->Data_Analysis

Caption: Workflow for the biological evaluation of synthesized compounds.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 5: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to determine if the compounds induce programmed cell death (apoptosis).

Materials:

  • Cancer cell lines

  • 6-well plates

  • Synthesized compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the synthesized compounds at their IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will determine the mode of cell death.

Protocol 6: Cell Cycle Analysis

This assay is performed to determine the effect of the compounds on the cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Synthesized compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity (IC50 values) of various benzothiazole derivatives against several human cancer cell lines.

Table 1: Cytotoxicity (IC₅₀, µM) of 2-Substituted Benzothiazole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
4d 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamideAsPC-1 (Pancreatic)7.66[6]
BxPC-3 (Pancreatic)3.99[6]
Capan-2 (Pancreatic)8.97[6]
4m 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(3,4-dichlorophenyl)-2-phenylacetamideAsPC-1 (Pancreatic)8.49[6]
BxPC-3 (Pancreatic)9.81[6]
Capan-2 (Pancreatic)13.33[6]
55 Chlorobenzyl indole semicarbazide benzothiazoleHT-29 (Colon)0.024[7]
H460 (Lung)0.29[7]
A549 (Lung)0.84[7]
MDA-MB-231 (Breast)0.88[7]
66 Naphthalimide derivativeHT-29 (Colon)3.72 ± 0.3[8]
A549 (Lung)4.074 ± 0.3[8]
MCF-7 (Breast)7.91 ± 0.4[8]
Compound A 2-substituted benzothiazole with nitro groupHepG2 (Liver)56.98 (24h), 38.54 (48h)[9]
Compound B 2-substituted benzothiazole with fluorine groupHepG2 (Liver)59.17 (24h), 29.63 (48h)[9]

Signaling Pathways

Benzothiazole derivatives have been shown to exert their anticancer effects by modulating several key signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is frequently observed in many types of cancer. Several benzothiazole derivatives have been identified as inhibitors of PI3K, leading to the suppression of downstream Akt signaling and induction of apoptosis.[10][11]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream mTOR->Downstream Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Benzothiazole derivatives have been developed as inhibitors of key kinases in this pathway, such as p38 MAPK, thereby blocking cancer cell growth.[12][13]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras p38 p38 MAPK GrowthFactorReceptor->p38 JNK JNK GrowthFactorReceptor->JNK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors p38->TranscriptionFactors JNK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation, Apoptosis) TranscriptionFactors->GeneExpression Benzothiazole_p38 Benzothiazole Derivative Benzothiazole_p38->p38 Inhibition

Caption: Modulation of the MAPK signaling pathway by benzothiazole derivatives.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is essential for angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Benzothiazole-based compounds have been designed as VEGFR-2 inhibitors, thereby blocking the downstream signaling cascade and inhibiting angiogenesis.[5][14]

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Activation PI3K_VEGF PI3K VEGFR2->PI3K_VEGF Activation PKC PKC PLCg->PKC Raf_VEGF Raf PKC->Raf_VEGF Akt_VEGF Akt PI3K_VEGF->Akt_VEGF Downstream_VEGF Downstream Signaling (Endothelial Cell Proliferation, Migration, Survival) Akt_VEGF->Downstream_VEGF MEK_VEGF MEK Raf_VEGF->MEK_VEGF ERK_VEGF ERK MEK_VEGF->ERK_VEGF ERK_VEGF->Downstream_VEGF Benzothiazole_VEGFR Benzothiazole Derivative Benzothiazole_VEGFR->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR signaling pathway by benzothiazole derivatives.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a diverse range of benzothiazole derivatives with promising anticancer activities. The synthetic protocols and biological evaluation methods outlined in this document provide a comprehensive framework for researchers to explore the therapeutic potential of this chemical scaffold. By targeting key signaling pathways involved in cancer, novel compounds derived from this compound have the potential to be developed into effective next-generation anticancer agents. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial for advancing these promising molecules towards clinical applications.

References

Application Notes and Protocols for the Analytical Characterization of 2-chlorobenzo[d]thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the analytical characterization of 2-chlorobenzo[d]thiazol-4-ol, a crucial step for researchers, scientists, and professionals in drug development. The protocols are based on established techniques for analogous benzothiazole derivatives and are intended to be adapted and optimized for specific instrumentation and sample matrices.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various samples.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accessible technique for the routine analysis and quantification of this compound. This method offers excellent reproducibility and sensitivity for quality control and purity assessment. The selection of a C18 reversed-phase column is common for benzothiazole derivatives, providing good separation based on hydrophobicity. The mobile phase composition can be optimized to achieve the desired retention time and peak shape.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and 0.1% Formic Acid in Water. A typical starting gradient could be 40% ACN, increasing to 90% ACN over 15 minutes.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (a common wavelength for benzothiazoles is around 285 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard and samples in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary:

ParameterExpected Value
Retention Time (t R )Dependent on the specific HPLC conditions, but typically in the range of 5-15 minutes.
Limit of Detection (LOD)In the range of 1-10 ng/mL.
Limit of Quantification (LOQ)In the range of 5-50 ng/mL.
Linearity (R²)> 0.99 for the calibration curve.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like benzothiazole derivatives.[2][3] Due to the polar nature of the hydroxyl group in this compound, derivatization may be necessary to improve its volatility and chromatographic performance. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless or split, depending on the sample concentration.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Sample Preparation and Derivatization (if necessary):

    • Extract this compound from the sample matrix using a suitable solvent.

    • For derivatization, react the extracted analyte with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl group to a less polar trimethylsilyl ether.

    • Inject the derivatized sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Confirm the identity by comparing the obtained mass spectrum with a reference library or by interpreting the fragmentation pattern.

    • Quantification can be performed using an internal standard and a calibration curve.

Quantitative Data Summary:

ParameterExpected Value
Retention Time (t R )Dependent on the GC conditions and derivatization.
Molecular Ion (M+) Peak (m/z)For the underivatized compound: ~185/187 (due to chlorine isotopes). For the TMS derivative: ~257/259.
Key Fragment Ions (m/z)To be determined from the experimental mass spectrum.
Limit of Detection (LOD)In the low ng/g to pg/g range.[3]

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation extract Solvent Extraction derivatize Derivatization (optional) extract->derivatize inject Inject into GC derivatize->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze identify Identify by Retention Time & Mass Spectrum analyze->identify confirm Confirm by Fragmentation Pattern identify->confirm

Caption: GC-MS analysis workflow for this compound.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is the most powerful technique for the complete structural elucidation of organic molecules.[4][5] ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. For definitive assignments, 2D NMR experiments like COSY and HSQC may be employed.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).[6]

  • Data Processing:

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the TMS signal.

    • Integrate the ¹H NMR signals and determine the chemical shifts (δ) and coupling constants (J).

Expected Spectroscopic Data:

NucleusExpected Chemical Shift (δ, ppm)Notes
¹H NMR
Aromatic-H7.0 - 8.0The exact shifts and coupling patterns will depend on the substitution pattern of the benzene ring.
Hydroxyl-H9.0 - 11.0 (in DMSO-d₆)Broad singlet, exchangeable with D₂O.
¹³C NMR
C-Cl120 - 135
C-OH150 - 160
Aromatic C-H110 - 130
C=N~160
Aromatic C (quaternary)120 - 155

Logical Relationship Diagram:

NMR_Logic cluster_HNMR ¹H NMR Data cluster_CNMR ¹³C NMR Data Molecule This compound Structure H_shifts Chemical Shifts (δ) Molecule->H_shifts Proton Environments H_integrals Signal Integrals Molecule->H_integrals Proton Ratios H_multiplicity Signal Multiplicity (J-coupling) Molecule->H_multiplicity Neighboring Protons C_shifts Chemical Shifts (δ) Molecule->C_shifts Carbon Environments

Caption: Relationship between molecular structure and NMR data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note:

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[4][7] For this compound, characteristic absorption bands for O-H, C=N, C-S, C-Cl, and aromatic C-H and C=C bonds are expected.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) and press it into a transparent pellet.[6]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[8]

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Spectroscopic Data:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200 - 3600 (broad)
Aromatic C-H stretch3000 - 3100
C=N stretch (thiazole)1600 - 1650
Aromatic C=C stretch1450 - 1600
C-O stretch (phenol)1200 - 1260
C-S stretch600 - 800
C-Cl stretch600 - 800
Mass Spectrometry (MS)

Application Note:

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, confirming the molecular formula.[6] The fragmentation pattern observed in the mass spectrum offers additional structural information.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI for LC-MS, or Electron Ionization - EI for GC-MS).

  • Sample Introduction:

    • Direct Infusion: Dissolve the sample in a suitable solvent and infuse it directly into the mass spectrometer.

    • Coupled to Chromatography (LC-MS or GC-MS): Analyze the sample after separation, as described in the chromatography sections.

  • Data Acquisition:

    • Acquire the mass spectrum in either positive or negative ion mode.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the daughter ions.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺ or [M+H]⁺ or [M-H]⁻).

    • Observe the characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks with an approximate ratio of 3:1).

    • Propose fragmentation pathways to explain the major fragment ions.

Expected Spectroscopic Data:

ParameterExpected Value
Molecular FormulaC₇H₄ClNOS
Molecular Weight (Monoisotopic)184.97 g/mol
Molecular Ion (m/z)[M]⁺˙ at 185, [M+2]⁺˙ at 187 (EI); [M+H]⁺ at 186, 188 (ESI+); [M-H]⁻ at 184, 186 (ESI-)
HRMS (Exact Mass)Calculated exact mass for C₇H₅ClNOS⁺ ([M+H]⁺): 185.9751

Decision Tree for Technique Selection:

Technique_Selection leaf leaf start Analytical Goal? is_structure_known Structure Known? start->is_structure_known quantify Quantification? is_structure_known->quantify Yes elucidate Structural Elucidation is_structure_known->elucidate No hplc HPLC-UV quantify->hplc Yes purity Purity Assessment? quantify->purity No nmr NMR elucidate->nmr ftir FTIR elucidate->ftir ms Mass Spectrometry elucidate->ms purity->hplc Yes gcms GC-MS purity->gcms Volatile Impurities?

Caption: Decision tree for selecting an analytical technique.

References

Application Notes and Protocols for ¹H and ¹³C NMR Spectral Analysis of Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzothiazole is a heterocyclic aromatic compound consisting of a benzene ring fused to a thiazole ring. Its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these compounds. This document provides detailed application notes and protocols for the analysis of benzothiazole derivatives using ¹H and ¹³C NMR spectroscopy.

Application Notes

Principles of NMR Spectroscopy for Benzothiazole Analysis

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, within a molecule. For benzothiazole derivatives, this allows for:

  • Structural Confirmation: Verifying the successful synthesis of a target compound by analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants.[1][3]

  • Positional Isomerism: Differentiating between isomers by observing the distinct NMR patterns produced by different substituent positions on the benzothiazole core.

  • Stereochemistry and Tautomerism: Investigating the three-dimensional structure and the presence of tautomeric forms, such as the thione-thiol tautomerism in mercaptobenzothiazole derivatives.[4]

¹H NMR Spectral Features

The parent benzothiazole molecule has five protons, which give rise to a characteristic set of signals in the aromatic region of the ¹H NMR spectrum.

  • H2 Proton: The proton on the thiazole ring (at position 2) is the most deshielded, typically appearing as a singlet at approximately 8.9-9.2 ppm.[5]

  • Benzo-protons (H4-H7): The four protons on the fused benzene ring typically appear between 7.3 and 8.2 ppm.[5] They form a complex splitting pattern due to ortho, meta, and para couplings.

    • H4 and H7 are often found further downfield (around 7.9-8.1 ppm) compared to H5 and H6.[5]

    • H5 and H6 are more shielded and appear upfield (around 7.4-7.5 ppm).[5]

Substituents on the benzothiazole ring system will cause predictable shifts in these proton signals. Electron-donating groups generally shift signals upfield (to lower ppm values), while electron-withdrawing groups shift them downfield (to higher ppm values).

¹³C NMR Spectral Features

The ¹³C NMR spectrum provides information on the carbon skeleton. The parent benzothiazole has seven distinct carbon signals.

  • C2 Carbon: Similar to its attached proton, the C2 carbon of the thiazole ring is highly deshielded and appears significantly downfield, often in the range of 150-165 ppm.[3]

  • Quaternary Carbons (C3a and C7a): The two carbons at the ring fusion are quaternary and appear in the aromatic region, typically between 130 and 155 ppm.

  • Benzo-carbons (C4-C7): The four methine carbons of the benzene ring resonate between 120 and 130 ppm.

Advanced 2D NMR Techniques

For complex or novel benzothiazole derivatives, one-dimensional spectra may not be sufficient for complete structural assignment. Advanced 2D NMR experiments are crucial for unambiguous characterization.[6][7]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace out the proton connectivity within the benzene ring.[7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached, and often more easily assigned, protons.[7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule.[7][8]

The logical workflow for analyzing a novel benzothiazole compound using NMR is visualized in the diagram below.

NMR_Workflow cluster_synthesis Synthesis & Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation cluster_result Final Result A Synthesized Benzothiazole Compound B Sample Preparation (Dissolution in Deuterated Solvent) A->B C 1D NMR Acquisition (¹H, ¹³C, DEPT) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D if structure is complex or requires confirmation E Spectral Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Signal Assignment & Coupling Constant Analysis E->F G Structure Verification (Comparison with predicted spectra) F->G H Final Structure Elucidated G->H

Caption: Workflow for NMR Spectral Analysis of Benzothiazole Compounds.

Experimental Protocols

The following are generalized protocols for acquiring ¹H and ¹³C NMR spectra of benzothiazole derivatives. Instrument-specific parameters should be optimized by the operator.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified benzothiazole compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) using a pipette.[2][5][9]

  • Standard: The solvent typically contains tetramethylsilane (TMS) as an internal reference (0 ppm).[2][9]

  • Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a new NMR tube to remove any particulate matter.

¹H NMR Data Acquisition (300-600 MHz Spectrometer)
  • Experiment: Standard single-pulse ¹H experiment.

  • Solvent: CDCl₃ or DMSO-d₆.[5][10]

  • Temperature: 298 K (25 °C).

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 8 to 16 scans, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Pulse Angle: 30-45 degrees.

  • Acquisition Time: 2-4 seconds.

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

¹³C NMR Data Acquisition (75-151 MHz Spectrometer)
  • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Solvent: CDCl₃ or DMSO-d₆.[10]

  • Temperature: 298 K (25 °C).

  • Spectral Width: -10 to 220 ppm.

  • Number of Scans: 1024 to 4096 scans, as ¹³C has low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Pulse Angle: 30 degrees.

  • Acquisition Time: 1-2 seconds.

  • Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.

Data Presentation

The following tables summarize representative ¹H and ¹³C NMR data for benzothiazole and some of its derivatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Table 1: ¹H NMR Data for Selected Benzothiazole Compounds

CompoundSolventH2 (mult., J Hz)H4 (mult., J Hz)H5 (mult., J Hz)H6 (mult., J Hz)H7 (mult., J Hz)Other Signals (ppm)
Benzothiazole [5]CDCl₃8.97 (s)8.14 (d, 8.2)7.51 (t, 7.7)7.46 (t, 7.6)7.94 (d, 8.1)-
2-(4-Chlorophenyl)benzothiazole [9]CDCl₃-8.08 (d, 8.0)7.50 (t, 7.6)7.42 (t, 7.2)7.90 (d, 8.0)8.03 (d, 8.4, 2H, Ar-H), 7.48 (d, 8.4, 2H, Ar-H)
2-(3-Methoxyphenyl)benzothiazole [9]CDCl₃-8.08 (d, 8.0)7.47 (t, 8.0)7.39 (t, 7.6)7.90 (d, 8.0)7.65 (m, 2H, Ar-H), 7.04 (dd, 8.4, 2.0, 1H, Ar-H), 3.92 (s, 3H, -OCH₃)
2-(3-Nitrophenyl)benzothiazole [9]CDCl₃-8.11 (d, 8.0)7.55 (t, 7.2)7.45 (t, 7.2)7.95 (d, 8.0)8.93 (s, 1H), 8.41 (d, 7.6, 1H), 8.33 (dd, 8.0, 1.2, 1H), 7.69 (t, 8.0, 1H)

mult. = multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet); J = coupling constant in Hertz.

Table 2: ¹³C NMR Data for Selected Benzothiazole Compounds

CompoundC2 (ppm)C3a (ppm)C4 (ppm)C5 (ppm)C6 (ppm)C7 (ppm)C7a (ppm)Other Signals (ppm)
Benzothiazole ~154.2~153.1~122.9~126.4~125.1~121.6~134.9-
N-protected amino acid-benzothiazole conjugates [3]-------HNC SN: 156.5–165.8
Benzothiazole-hydrazone derivatives [11]-------Aromatic C's: 104.96–169.23; Aliphatic C's: 14.01–56.01
Substituted Benzothiazole-Thioethers [12]-------Aromatic C's: 102.78–166.59; Aliphatic C's: 11.93–79.86; Carbonyl (C=O): 165.98–166.59

Note: Specific ¹³C assignments for the parent benzothiazole are provided as typical values. Data for derivatives are often reported as ranges covering various substituents.[3][11][12]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-chlorobenzo[d]thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-chlorobenzo[d]thiazol-4-ol is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1][2] Accurate and reliable analytical methods are crucial for the purity assessment, quantification, and stability testing of such compounds during the research and development process. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is based on established protocols for related benzothiazole derivatives and provides a strong starting point for method development and validation.[3][4][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the analyte is presented below. These properties are essential for developing an appropriate analytical method.

PropertyValue
Molecular Formula C₇H₄ClNOS
Molecular Weight 185.63 g/mol
Chemical Structure (Structure of this compound)
UV Absorbance Aromatic, expected to have strong UV absorbance
Solubility Likely soluble in organic solvents like methanol and acetonitrile

Experimental Protocols

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or Orthophosphoric acid, OPA)[6]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.[7]

ParameterCondition
HPLC System HPLC equipped with UV-VIS PDA detector[8]
Column C18, 4.6 x 150 mm, 5 µm[4]
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v)
Flow Rate 1.0 mL/min[6]
Injection Volume 10 µL
Detection Wavelength 270 nm (or optimal wavelength determined by UV scan)
Column Temperature 30 °C
Run Time 10 minutes

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard. Dissolve the standard in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Working Standards: Further dilute the stock solution with the mobile phase to prepare a series of working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

Dissolve the sample containing this compound in the mobile phase to achieve a concentration that falls within the calibration range of the working standards. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solutions in ascending order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time (RT) ~ 4.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualizations

G Experimental Workflow for HPLC Analysis A Sample/Standard Weighing B Dissolution in Acetonitrile (Stock Solution) A->B C Dilution with Mobile Phase (Working Solutions) B->C D Filtration (0.45 µm filter) C->D E HPLC Injection D->E F Chromatographic Separation (C18 Column) E->F G UV Detection F->G H Data Acquisition & Analysis G->H

Caption: Experimental workflow for the HPLC analysis of this compound.

G Logical Steps for HPLC Method Development cluster_0 Method Development cluster_1 Method Validation A Analyte Physicochemical Properties B Column Selection (e.g., C18) A->B C Mobile Phase Optimization B->C D Detector Wavelength Selection C->D E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H

Caption: Logical steps for developing an HPLC method for a novel compound.

References

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of 2-chlorobenzo[d]thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-chlorobenzo[d]thiazol-4-ol is a heterocyclic compound belonging to the benzothiazole family. Benzothiazole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. Mass spectrometry (MS) is a critical analytical technique for the structural elucidation and identification of such molecules.[1] Understanding the fragmentation pattern under electron ionization (EI) provides a molecular fingerprint, enabling unambiguous identification and characterization of the compound's structure. This application note details a proposed fragmentation pathway for this compound, outlines a protocol for its analysis, and presents the data in a clear, structured format.

Experimental Protocols

A detailed methodology is essential for the reproducible acquisition of mass spectra. The following protocol describes a standard procedure for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation

  • Solution Preparation: Dissolve 1 mg of purified this compound in 1 mL of a volatile, high-purity solvent such as methanol or dichloromethane to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

  • Internal Standard: While not mandatory for initial characterization, an internal standard can be used for quantitative studies.

2. GC-MS Instrumentation and Parameters

  • System: A standard GC-MS system equipped with a quadrupole mass analyzer and an electron ionization source.

  • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ionization Source: Electron Ionization (EI).[2]

    • Ionization Energy: 70 eV.[2]

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

The workflow for this analytical process is illustrated below.

Experimental Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing A Sample Weighing B Dissolution in Solvent A->B C GC Injection B->C D MS Ionization & Detection C->D E Spectrum Acquisition D->E F Data Interpretation E->F

Caption: General workflow for GC-MS analysis.

Results and Discussion

The electron ionization mass spectrum of this compound is predicted to show a distinct molecular ion peak and a series of characteristic fragment ions. The presence of a chlorine atom results in a significant isotope peak at M+2, with an abundance of approximately one-third that of the molecular ion, which is a key diagnostic feature.

The molecular weight of this compound (C₇H₄ClNOS) is 185.63 g/mol .[3] The nominal mass of the molecular ion [M]•+ is m/z 185 for the ³⁵Cl isotope and m/z 187 for the ³⁷Cl isotope. The fragmentation is initiated by the high-energy electrons removing an electron from the molecule, creating an energetically unstable radical cation that subsequently breaks apart.

The proposed primary fragmentation pathways include the loss of neutral molecules such as carbon monoxide (CO) from the phenol moiety, and the loss of a chlorine radical (•Cl). Subsequent fragmentations of the benzothiazole ring structure are also expected.

Proposed Fragmentation Data

The table below summarizes the key ions predicted in the mass spectrum of this compound.

m/z (for ³⁵Cl)Proposed Fragment IonProposed Neutral LossPlausible Relative Abundance
185[C₇H₄ClNOS]•+ (Molecular Ion)-High
187[C₇H₄³⁷ClNOS]•+ (Isotope Peak)-Moderate
157[C₆H₄ClNS]•+COModerate
150[C₇H₄NOS]•+•ClModerate to High
122[C₆H₄NS]•+CO, •ClModerate
108[C₆H₄N]•+CO, S, •ClLow to Moderate

Fragmentation Pathway Visualization

The proposed fragmentation of this compound is depicted in the following diagram. The pathway begins with the molecular ion and illustrates the formation of major fragment ions through the loss of specific neutral species.

Fragmentation Pathway M [C₇H₄ClNOS]•+ m/z = 185 F157 [C₆H₄ClNS]•+ m/z = 157 M->F157 - CO F150 [C₇H₄NOS]•+ m/z = 150 M->F150 - •Cl F122 [C₆H₄NS]•+ m/z = 122 F157->F122 - •Cl F150->F122 - CO F108 [C₆H₄N]•+ m/z = 108 F122->F108 - S

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

This application note provides a predictive overview of the mass spectrometry fragmentation pattern of this compound under electron ionization. The key predicted fragments arise from the initial loss of carbon monoxide (CO) and chlorine (•Cl), followed by further decomposition of the heterocyclic ring. The characteristic molecular ion (m/z 185) and its corresponding M+2 isotope peak (m/z 187) are critical for initial identification. This detailed fragmentation analysis serves as a valuable reference for researchers in medicinal chemistry and related fields for the structural confirmation of this and similar benzothiazole derivatives.

References

Application Notes and Protocols: The Role of 2-Chlorobenzo[d]thiazol-4-ol in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct literature specifically employing 2-chlorobenzo[d]thiazol-4-ol in the synthesis of anti-inflammatory agents is not extensively available, its chemical structure presents a promising scaffold for the development of novel therapeutics. The benzothiazole core is a well-established pharmacophore in numerous biologically active compounds, including those with potent anti-inflammatory properties. The presence of a reactive 2-chloro substituent and a 4-hydroxyl group offers versatile handles for chemical modification, enabling the generation of diverse compound libraries for screening. These notes provide a prospective look at the synthetic utility of this compound, supported by data from structurally related benzothiazole derivatives with demonstrated anti-inflammatory activity.

Introduction: The Benzothiazole Scaffold in Inflammation

Benzothiazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2] Many of these compounds exert their anti-inflammatory action through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), or by modulating pro-inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[3][4]

The subject molecule, this compound, possesses two key functional groups that make it an attractive starting material for combinatorial synthesis and lead optimization:

  • 2-Chloro Group: This group is an excellent leaving group, susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents at the 2-position, a common strategy for tuning the biological activity of benzothiazole derivatives.

  • 4-Hydroxyl Group: The phenolic hydroxyl group can be readily derivatized through etherification, esterification, or other reactions to modulate the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic profile.

Proposed Synthetic Strategies

Based on the known reactivity of the benzothiazole ring system, two primary synthetic avenues can be explored for the derivatization of this compound.

Nucleophilic Substitution at the C2-Position

The chlorine atom at the 2-position can be displaced by various nucleophiles, such as amines, thiols, and alcohols, to introduce diverse functionalities. For instance, reaction with primary or secondary amines can yield 2-aminobenzothiazole derivatives, a class of compounds known to possess anti-inflammatory properties.

Derivatization of the 4-Hydroxyl Group

The phenolic hydroxyl group can be alkylated or acylated to produce a range of ethers and esters. These modifications can impact the molecule's interaction with biological targets and improve its drug-like properties.

A combined approach, involving sequential or concurrent modification at both positions, would allow for the creation of a large and diverse library of novel compounds for biological screening.

Quantitative Data for Benzothiazole-Based Anti-Inflammatory Agents

To illustrate the potential of the benzothiazole scaffold, the following table summarizes the anti-inflammatory activity of several reported derivatives. This data can serve as a benchmark for evaluating newly synthesized compounds derived from this compound.

Compound IDStructureAssayActivityReference
B7 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineInhibition of IL-6 and TNF-αSignificant decrease in cytokine levels[5][6]
17c N-(1,3-Benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]propanamideCarrageenan-induced rat paw edema80% inhibition at 3h[7][8]
17i N-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamideCarrageenan-induced rat paw edema78% inhibition at 3h[7]
Compound 2g Alkylidene-2-aminobenzothiazole derivativeCOX-1 and COX-2 InhibitionSelective COX-2 and COX-1 inhibition[9]
Compound 3g 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-oneCOX-2 InhibitionMore COX-2 selective[9]
Compound 4d 2-methylbenzo[d]thiazole derivativeMAO-B InhibitionIC50 = 0.0046 µM[1][2]
Compound 5e 2-methylbenzo[d]thiazole derivativeMAO-A InhibitionIC50 = 0.132 µM[1][2]
G10 Benzo[d]thiazol-2-amine derivativeCOX-2 InhibitionIC50 = 10 µM[4]
G11 Benzo[d]thiazol-2-amine derivativeCOX-1 InhibitionIC50 = 5.0 µM[4]

Experimental Protocols

The following are representative, detailed methodologies for key experiments that could be adapted for the synthesis and evaluation of derivatives of this compound.

General Protocol for Nucleophilic Substitution of 2-Chlorobenzothiazoles

This protocol is adapted from the synthesis of related 2-aminobenzothiazole derivatives.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, piperidine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA), Potassium carbonate)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF), add the desired amine (1.2 eq) and a base (2.0 eq, e.g., triethylamine).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

General Protocol for O-Alkylation of the 4-Hydroxyl Group

This protocol is a standard procedure for the etherification of phenols.

Materials:

  • Product from section 4.1 (e.g., 2-amino-substituted benzo[d]thiazol-4-ol)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., Potassium carbonate, Sodium hydride)

  • Solvent (e.g., Acetone, DMF)

  • Reaction vessel with a magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of the 4-hydroxybenzothiazole derivative (1.0 eq) in a suitable solvent (e.g., acetone), add a base (1.5 eq, e.g., potassium carbonate) and the alkylating agent (1.2 eq).

  • Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitored by TLC).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify the product by column chromatography or recrystallization.

  • Confirm the structure of the O-alkylated product by spectroscopic analysis.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways involved in inflammation that are often targeted by benzothiazole derivatives.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) PGH2->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins_Inflammation Benzothiazole_COX2 Benzothiazole Derivatives (Selective COX-2 Inhibitors) Benzothiazole_COX2->COX2 Inhibition

Caption: The Cyclooxygenase (COX) Pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Degrades & Releases NFkB_p50_p65_n NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_n Translocation NFkB_IkB_complex NF-κB/IκBα Complex NFkB_IkB_complex->IkB NFkB_IkB_complex->NFkB_p50_p65 DNA DNA NFkB_p50_p65_n->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) DNA->Gene_Expression Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK Benzothiazole_NFkB Benzothiazole Derivatives Benzothiazole_NFkB->IKK Inhibition

Caption: The NF-κB Signaling Pathway.

Experimental Workflow

The following diagram outlines a logical workflow for the synthesis and screening of anti-inflammatory agents starting from this compound.

workflow A Starting Material: This compound B Parallel Synthesis of Derivative Library A->B C In vitro Screening: - COX-1/COX-2 Inhibition Assays - Cytokine Release Assays (LPS-stimulated macrophages) B->C D Hit Identification and Structure-Activity Relationship (SAR) Studies C->D D->B SAR-guided resynthesis E Lead Optimization D->E F In vivo Efficacy Studies: (e.g., Carrageenan-induced paw edema) E->F G Preclinical Development F->G

Caption: Drug Discovery Workflow.

Conclusion

While this compound has not been explicitly reported as a precursor for anti-inflammatory agents, its chemical structure, featuring a versatile benzothiazole core with two reactive functional groups, positions it as a highly valuable starting material for the synthesis of novel compound libraries. The established anti-inflammatory potential of various benzothiazole derivatives provides a strong rationale for exploring the therapeutic utility of compounds derived from this scaffold. The synthetic protocols and biological assays outlined in these notes offer a foundational framework for researchers to embark on the discovery and development of new and effective anti-inflammatory drugs.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Reaction Yield of 2-chlorobenzo[d]thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chlorobenzo[d]thiazol-4-ol. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: A common and effective strategy involves a two-step process. The first step is the synthesis of the precursor, 2-aminobenzo[d]thiazol-4-ol. This is typically achieved through the cyclization of 3-aminophenol with a thiocyanate salt in the presence of an oxidizing agent. The second step is the conversion of the 2-amino group to a 2-chloro group via a Sandmeyer reaction.[1][2]

Q2: What are the critical parameters to control during the synthesis of the 2-aminobenzo[d]thiazol-4-ol precursor?

A2: The key parameters for the successful synthesis of the precursor include:

  • Protection of the hydroxyl group: The hydroxyl group of 3-aminophenol is often protected to prevent side reactions during the thiocyanation and cyclization steps.

  • Reaction temperature: Careful control of the temperature is crucial to manage the exothermic nature of the reaction and to minimize the formation of byproducts.

  • Stoichiometry of reagents: The molar ratios of the starting material, thiocyanate salt, and oxidizing agent need to be optimized to maximize the yield.

  • Choice of solvent and acid catalyst: The reaction is typically carried out in an acidic medium, and the choice of solvent can influence the reaction rate and product purity.

Q3: What are the common challenges encountered during the Sandmeyer reaction for this specific substrate?

A3: The Sandmeyer reaction on 2-aminobenzo[d]thiazol-4-ol can present several challenges:

  • Diazonium salt instability: Diazonium salts are often unstable and can decompose, especially at elevated temperatures, leading to the formation of unwanted phenol byproducts.[3] It is critical to maintain low temperatures (typically 0-5 °C) during the diazotization step.

  • Side reactions of the hydroxyl group: The presence of the free hydroxyl group on the benzothiazole ring can lead to side reactions, such as the formation of diazo ethers or other coupling products.

  • Incomplete conversion: Achieving complete conversion of the amino group to the chloro group can be challenging and may require careful optimization of the reaction conditions, including the concentration of the copper(I) chloride catalyst and the reaction time.

Q4: How can I purify the final product, this compound?

A4: Purification of the final product typically involves the following steps:

  • Extraction: After the reaction is complete, the product is usually extracted from the aqueous reaction mixture using an organic solvent.

  • Washing: The organic layer is washed with water and brine to remove any residual acid and inorganic salts.

  • Drying and solvent removal: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

  • Chromatography or recrystallization: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent or solvent mixture to obtain the pure this compound.

Troubleshooting Guides

Problem 1: Low Yield of 2-aminobenzo[d]thiazol-4-ol (Precursor)
Possible Cause Suggested Solution
Incomplete reaction- Increase reaction time or temperature moderately. - Ensure efficient stirring. - Use a more effective acid catalyst.
Degradation of starting material or product- Lower the reaction temperature. - Add the oxidizing agent (e.g., bromine) slowly and at a controlled temperature.
Suboptimal stoichiometry- Perform small-scale experiments to optimize the molar ratios of 3-aminophenol, thiocyanate, and oxidizing agent.
Inefficient protection of the hydroxyl group- Choose a more robust protecting group if deprotection is observed. - Ensure complete protection of the starting material before proceeding with the cyclization.
Side reactions (e.g., polymerization)- Control the temperature carefully. - Use a more dilute reaction mixture.
Problem 2: Low Yield or Impure Product in the Sandmeyer Reaction
Possible Cause Suggested Solution
Decomposition of the diazonium salt- Maintain the temperature strictly between 0-5 °C during diazotization. - Use the freshly prepared diazonium salt solution immediately.[3]
Incomplete diazotization- Ensure the use of a sufficient excess of nitrous acid (check with starch-iodide paper). - Add the sodium nitrite solution slowly to maintain a low temperature.
Formation of phenol byproduct- Keep the temperature low during the addition of the diazonium salt to the copper(I) chloride solution. - Ensure the copper(I) chloride solution is cold before adding the diazonium salt.[3]
Inefficient catalysis- Use freshly prepared or high-quality copper(I) chloride. - Ensure an adequate amount of the catalyst is used.
Formation of azo-coupling byproducts- Maintain a sufficiently acidic environment during diazotization to prevent the diazonium salt from coupling with unreacted amine.[3]

Experimental Protocols

Synthesis of 2-aminobenzo[d]thiazol-4-ol (Precursor)

This protocol is a general guideline based on the synthesis of analogous compounds and may require optimization.

Materials:

  • 3-Aminophenol

  • Potassium thiocyanate (or sodium thiocyanate)

  • Bromine (or other suitable oxidizing agent)

  • Acetic acid

  • Suitable protecting group for the hydroxyl function (e.g., tert-butyldimethylsilyl chloride)

  • Base for protection step (e.g., imidazole)

  • Deprotection reagent (e.g., TBAF)

Procedure:

  • Protection of 3-aminophenol: Protect the hydroxyl group of 3-aminophenol with a suitable protecting group (e.g., TBDMS) to prevent side reactions.

  • Thiocyanation and Cyclization:

    • Dissolve the protected 3-aminophenol in glacial acetic acid.

    • Add potassium thiocyanate to the solution and stir.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in acetic acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Work-up and Deprotection:

    • Pour the reaction mixture into ice water and neutralize with a base (e.g., ammonia solution).

    • Collect the precipitate by filtration and wash with water.

    • Deprotect the hydroxyl group using an appropriate deprotection reagent.

  • Purification: Purify the crude 2-aminobenzo[d]thiazol-4-ol by column chromatography or recrystallization.

Sandmeyer Reaction: Conversion to this compound

This protocol is a general guideline and requires careful handling of diazonium salts.

Materials:

  • 2-aminobenzo[d]thiazol-4-ol

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) chloride

  • Ice

Procedure:

  • Diazotization:

    • Suspend 2-aminobenzo[d]thiazol-4-ol in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. Check for the presence of excess nitrous acid using starch-iodide paper.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Data Presentation

Table 1: Reported Yields for the Synthesis of 2-Aminobenzothiazole Derivatives
Starting AnilineReagentsConditionsYield (%)Reference
p-ToluidineNaSCN, H₂SO₄, SO₂Cl₂100 °C, 3hNot specified[4]
4-Substituted anilinesKSCN, Br₂, Acetic acidRoom temp.Good to excellent[5]
Aniline derivativesKSCN, nano-BF₃/SiO₂Mild conditionsHigh to excellent[1]
Table 2: General Conditions and Reported Yields for Sandmeyer Reactions
Starting AmineReagentsConditionsProductYield (%)Reference
Aromatic aminesNaNO₂, HCl, CuCl0-5 °C then heatAryl chlorideVariable[6]
2-Aminopyridine derivativesIsoamyl nitrite, CuCl₂Not specified2-ChloropyridineSatisfactory[7]
Anilinest-BuONO, HBF₄, TMSCF₃, CuSCN, Cs₂CO₃Room temp.Aryl trifluoride85[8]

Visualizations

reaction_pathway 3-Aminophenol 3-Aminophenol Protected 3-Aminophenol Protected 3-Aminophenol 3-Aminophenol->Protected 3-Aminophenol Protection 2-Amino-4-(protected-oxy)benzo[d]thiazole 2-Amino-4-(protected-oxy)benzo[d]thiazole Protected 3-Aminophenol->2-Amino-4-(protected-oxy)benzo[d]thiazole + KSCN, Br2 2-Aminobenzo[d]thiazol-4-ol 2-Aminobenzo[d]thiazol-4-ol 2-Amino-4-(protected-oxy)benzo[d]thiazole->2-Aminobenzo[d]thiazol-4-ol Deprotection Diazonium Salt Diazonium Salt 2-Aminobenzo[d]thiazol-4-ol->Diazonium Salt NaNO2, HCl This compound This compound Diazonium Salt->this compound CuCl troubleshooting_workflow cluster_precursor Precursor Synthesis: 2-Aminobenzo[d]thiazol-4-ol cluster_sandmeyer Sandmeyer Reaction Low Precursor Yield Low Precursor Yield Check Reaction Time/Temp Check Reaction Time/Temp Low Precursor Yield->Check Reaction Time/Temp Optimize Stoichiometry Optimize Stoichiometry Check Reaction Time/Temp->Optimize Stoichiometry Verify Protecting Group Stability Verify Protecting Group Stability Optimize Stoichiometry->Verify Protecting Group Stability Proceed to Sandmeyer Proceed to Sandmeyer Verify Protecting Group Stability->Proceed to Sandmeyer Low Final Product Yield Low Final Product Yield Control Diazotization Temp (0-5 C) Control Diazotization Temp (0-5 C) Low Final Product Yield->Control Diazotization Temp (0-5 C) Ensure Fresh CuCl Catalyst Ensure Fresh CuCl Catalyst Control Diazotization Temp (0-5 C)->Ensure Fresh CuCl Catalyst Maintain Acidic Conditions Maintain Acidic Conditions Ensure Fresh CuCl Catalyst->Maintain Acidic Conditions Pure Product Pure Product Maintain Acidic Conditions->Pure Product Start Experiment Start Experiment Start Experiment->Low Precursor Yield Proceed to Sandmeyer->Low Final Product Yield

References

Technical Support Center: Purification of Crude 2-chlorobenzo[d]thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-chlorobenzo[d]thiazol-4-ol. The following information is based on established purification methodologies for structurally similar benzothiazole derivatives and general laboratory practices, as specific literature on the purification of this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most common and effective methods for the purification of crude aromatic heterocyclic compounds like this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q2: How do I choose a suitable solvent for recrystallization?

The ideal recrystallization solvent is one in which the compound of interest is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1] For benzothiazole derivatives, common solvents to consider for initial screening include ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene.[2][3] It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system (a mixture of a "good" solvent and a "poor" solvent).[1]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can be caused by several factors:

  • Rapid cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

  • High impurity concentration: If the crude material is highly impure, consider a preliminary purification step like column chromatography.[2]

  • Inappropriate solvent choice: The boiling point of the solvent might be higher than the melting point of your compound, or the compound's solubility is too high. Try a different solvent or a two-solvent system.[1][2]

Q4: My purified product is still colored. How can I remove colored impurities?

If your product retains color after recrystallization, you can try treating the hot solution with a small amount of activated charcoal before the hot filtration step.[1] The charcoal can adsorb colored impurities. Use a minimal amount, as it may also adsorb some of your product.

Q5: What is a general starting point for developing a column chromatography method for this compound?

For column chromatography, silica gel is a common stationary phase for the purification of benzothiazole derivatives.[4][5] A good starting point for the mobile phase (eluent) would be a non-polar solvent with a small, increasing amount of a more polar solvent. A common combination is a gradient of ethyl acetate in hexane.[5] The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis first.[1]

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No crystal formation upon cooling - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Gently heat the solution to evaporate some of the solvent and allow it to cool again.[2]- Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[2]
Low yield of purified crystals - Incomplete crystallization.- Loss of product during filtration or transfer.- Ensure the solution is thoroughly cooled, potentially in an ice bath, after slow cooling to room temperature.[2]- Wash the collected crystals with a minimal amount of ice-cold solvent.
Product "oils out" - Cooling is too rapid.- High level of impurities.- Unsuitable solvent.- Allow the solution to cool slowly at room temperature before further cooling.[2]- Consider pre-purification by another method if impurities are high.[2]- Experiment with a different solvent or a two-solvent system.[1][2]
Colored impurities remain - Impurities have similar solubility to the product.- Add a small amount of activated charcoal to the hot solution before filtration.[1]- Perform a second recrystallization.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of spots on TLC - The eluent system is not optimal.- Adjust the polarity of the eluent. For a hexane/ethyl acetate system, vary the ratio to achieve good separation of the desired compound from impurities.
Compound does not move from the baseline - The eluent is not polar enough.- Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in hexane).
Compound runs with the solvent front - The eluent is too polar.- Decrease the proportion of the polar solvent in your eluent system (e.g., decrease the percentage of ethyl acetate in hexane).
Streaking of spots on TLC or column - The compound may be acidic or basic.- The compound is not fully dissolving in the mobile phase.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- Ensure the crude material is fully dissolved in a minimal amount of the mobile phase before loading onto the column.

Experimental Protocols

Note: These are general protocols and may require optimization for this compound.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a candidate solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. Allow it to cool to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.[2]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, by air drying on a watch glass or in a vacuum oven.

Protocol 2: Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find an eluent that gives good separation between the product and impurities.

  • Column Packing: Prepare a chromatography column with silica gel slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent, and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with the polarity determined from the TLC analysis. The polarity can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_start Start cluster_decision Method Selection cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path cluster_end End Crude Crude this compound Decision Assess Impurity Profile & Scale Crude->Decision Recrystallization Recrystallization Decision->Recrystallization Minor Impurities / Large Scale Chromatography Column Chromatography Decision->Chromatography Complex Mixture / Small Scale Troubleshoot_Recryst Troubleshoot Recrystallization Recrystallization->Troubleshoot_Recryst Pure_Product Pure Product Recrystallization->Pure_Product Troubleshoot_Recryst->Recrystallization Optimize Troubleshoot_Chroma Troubleshoot Chromatography Chromatography->Troubleshoot_Chroma Chromatography->Pure_Product Troubleshoot_Chroma->Chromatography Optimize Analysis Purity Analysis (TLC, NMR, etc.) Pure_Product->Analysis

Caption: A decision workflow for the purification of crude this compound.

RecrystallizationTroubleshooting Start Recrystallization Attempt Issue Issue Encountered? Start->Issue NoCrystals No Crystals Formed Issue->NoCrystals Yes OilingOut Compound 'Oils Out' Issue->OilingOut Yes LowYield Low Yield Issue->LowYield Yes Success Successful Crystallization Issue->Success No Action_NoCrystals Concentrate Solution or Add Seed Crystal NoCrystals->Action_NoCrystals Action_OilingOut Slow Cooling or Change Solvent OilingOut->Action_OilingOut Action_LowYield Ensure Complete Cooling LowYield->Action_LowYield Action_NoCrystals->Start Retry Action_OilingOut->Start Retry Action_LowYield->Start Retry

Caption: Troubleshooting guide for common issues encountered during recrystallization.

References

identifying and minimizing side products in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzothiazole Synthesis

Welcome, researchers and drug development professionals. This resource is designed to help you identify and minimize side products in benzothiazole synthesis, a crucial step for ensuring the purity, efficacy, and safety of your target compounds.

FAQs: Understanding Common Side Products

Q1: What are the most common side products encountered in benzothiazole synthesis starting from 2-aminothiophenol?

A1: The most frequently observed side products include the oxidation and polymerization of the 2-aminothiophenol starting material, incomplete cyclization leading to benzothiazoline intermediates, and dimerization of reactive intermediates.[1] The formation of dark, insoluble, or tarry materials is a common indicator of these side reactions.[1]

Q2: My 2-aminothiophenol starting material is dark. Can I still use it?

A2: Dark coloration in 2-aminothiophenol suggests it has oxidized to form disulfide-linked dimers and other polymeric impurities.[1] Using this material will likely lead to low yields and the formation of dark, insoluble side products.[1] It is highly recommended to purify the 2-aminothiophenol by distillation or recrystallization before use to remove these oxidized species.[1]

Q3: My reaction produces a significant amount of dark, tarry material. What is causing this?

A3: The formation of dark, insoluble materials often points to the polymerization or dimerization of the 2-aminothiophenol starting material.[1] This is a common issue as 2-aminothiophenol is highly susceptible to oxidation, especially when exposed to air (oxygen).[1] Harsh reaction conditions, such as high temperatures or the use of strong oxidizing agents, can also promote these unwanted side reactions.[1]

Q4: My analysis (NMR/MS) indicates the presence of a benzothiazoline intermediate. Why didn't the reaction go to completion?

A4: The presence of a benzothiazoline intermediate indicates that the final oxidation step to form the aromatic benzothiazole is incomplete.[1][2] This can be caused by several factors, including an insufficient amount or strength of the oxidant, inadequate reaction time, or steric hindrance from bulky substituents on the starting materials which can impede the final aromatization step.[1] For many syntheses, atmospheric oxygen is a sufficient oxidant, but in other cases, a stronger oxidizing agent like hydrogen peroxide may be required.[2]

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific issues that can lead to the formation of side products and low yields.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Benzothiazole Incomplete reaction; Suboptimal reaction conditions (time, temperature, solvent); Side reactions consuming starting materials.[3]Systematically optimize reaction conditions. Common solvents include ethanol and DMSO.[2] Monitor reaction progress by TLC to ensure completion. Consider microwave irradiation to reduce reaction times and improve yields.[2]
Formation of Dark, Tarry Byproducts Oxidation and polymerization of 2-aminothiophenol due to exposure to air or harsh conditions.[1]Use freshly purified 2-aminothiophenol.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] Avoid excessively high temperatures.[1]
Product is Benzothiazoline (Incomplete Oxidation) Inefficient oxidation of the benzothiazoline intermediate.[1][2]Ensure an adequate oxidant is present. If running open to air is insufficient, add an explicit oxidizing agent like H₂O₂.[2] DMSO can sometimes serve as both the solvent and the oxidant.[2]
Dimeric Byproducts Detected Reaction conditions favor intermolecular reaction over the desired intramolecular cyclization.[1]Add one of the reactants slowly to the reaction mixture to maintain a low concentration of reactive intermediates.[1] Experiment with different catalysts that may selectively promote intramolecular cyclization.[1]
Off-white or Yellowish Final Product Presence of colored impurities, often from side reactions or unreacted starting materials.[3]Purify the crude product. A highly effective method is to convert the crude benzothiazole into its hydrochloride salt, recrystallize the salt, and then regenerate the free base if needed.[3] Treatment with activated carbon (e.g., Norit) in a hot solution can also remove colored impurities.[3]

Visual Troubleshooting and Reaction Pathways

The following diagrams illustrate key workflows and reaction mechanisms to aid in troubleshooting.

G cluster_start Start cluster_analysis Analysis cluster_identification Problem Identification cluster_solution Solutions start Low Yield or Impure Product analysis Analyze Crude Mixture (TLC, HPLC, LC-MS, NMR) start->analysis unreacted_sm Unreacted Starting Material(s)? analysis->unreacted_sm side_products Side Product(s) Identified? unreacted_sm->side_products No optimize_cond Optimize Conditions: - Increase Time/Temp - Check Stoichiometry unreacted_sm->optimize_cond Yes tar Tarry / Polymeric Material? side_products->tar No modify_oxidation Modify Oxidation: - Add Oxidant (H₂O₂) - Ensure Air Access side_products->modify_oxidation Yes (e.g., Benzothiazoline) inert_atm Refine Setup: - Use Inert Atmosphere (N₂/Ar) - Purify 2-Aminothiophenol tar->inert_atm Yes purify Purify Product: - Recrystallization - Column Chromatography tar->purify No optimize_cond->analysis modify_oxidation->analysis inert_atm->analysis

ReactionPathways

Key Experimental Protocols

Protocol 1: General Synthesis of 2-Arylbenzothiazoles

This protocol is a common method using hydrogen peroxide as an oxidant.[2][4]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.[2]

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol).[2] This is followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).[2]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[2]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[2]

  • Isolation: Collect the precipitated solid product by vacuum filtration.[2]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1]

Protocol 2: Purification of Crude Benzothiazole via Hydrochloride Salt Formation

This method is particularly effective for removing colored impurities.[3]

  • Dissolution: Dissolve the crude, colored 2-aminobenzothiazole in hot ethanol.[3]

  • Decolorization: Add activated carbon (e.g., Norit) to the hot solution and filter the suspension while hot to remove the carbon and adsorbed impurities.[3]

  • Salt Formation: To the hot, clear filtrate, slowly add concentrated hydrochloric acid until the solution is acidic. The hydrochloride salt of the benzothiazole will precipitate.

  • Recrystallization: Cool the mixture to allow for complete crystallization. Collect the hydrochloride salt by filtration and wash with cold ethanol or acetone.

  • Regeneration of Free Base (Optional): If the free base is required, dissolve the purified hydrochloride salt in water and neutralize with a suitable base (e.g., NaHCO₃, NH₄OH) until the free base precipitates. Collect the solid by filtration, wash with water, and dry.

Protocol 3: Analytical Method for Impurity Profiling by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for identifying and quantifying impurities.

  • Sample Preparation: Prepare a stock solution of your crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Prepare standards of your starting materials and, if available, known side products.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength relevant to your compounds (e.g., 254 nm, 280 nm).

    • Injection Volume: 10 µL.

  • Analysis: Run the crude sample and the standards. Compare the retention times of the peaks in your crude sample to the standards to identify the starting materials and known products. Unknown peaks represent potential side products. For further identification, fractions can be collected for analysis by mass spectrometry (LC-MS) or NMR.

References

Technical Support Center: Optimizing Reaction Conditions for Functionalizing 2-chlorobenzo[d]thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of 2-chlorobenzo[d]thiazol-4-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the functionalization of this compound.

Problem 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Q: I am attempting a nucleophilic aromatic substitution on this compound with an amine/thiol/alkoxide, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

A: Low yields in SNAr reactions with this substrate can be attributed to several factors, primarily related to the reactivity of the nucleophile and the reaction conditions. The chlorine at the 2-position of the benzothiazole ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the thiazole ring nitrogen.[1][2] However, the presence of the hydroxyl group at the 4-position can introduce complications.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Insufficient Nucleophilicity The chosen nucleophile may not be strong enough to displace the chloride. Consider using a stronger nucleophile or increasing its concentration. For amines and thiols, the corresponding anion (amide or thiolate) generated in situ with a base is a much stronger nucleophile.
Inappropriate Base The base might not be strong enough to deprotonate the nucleophile effectively, or it might be sterically hindered. For amines and thiols, common bases include K2CO3, Cs2CO3, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). For weaker nucleophiles, a stronger base like sodium hydride (NaH) might be necessary.
Side Reaction of the Hydroxyl Group The hydroxyl group at the 4-position is itself a nucleophile and can be deprotonated by the base, leading to unwanted side reactions or consumption of reagents. Consider protecting the hydroxyl group. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers.[1]
Low Reaction Temperature SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try heating the reaction mixture. Common solvents for these reactions, such as DMF, DMSO, or NMP, allow for higher reaction temperatures.
Poor Solvent Choice The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents like DMF, DMSO, DMAc, or THF are generally good choices for SNAr reactions.

Problem 2: Poor Regioselectivity or Multiple Products in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)

Q: When performing a Suzuki or Buchwald-Hartwig coupling on this compound, I am observing a mixture of products or reaction at the hydroxyl group. How can I improve the selectivity for the C-Cl bond functionalization?

A: Achieving high regioselectivity in cross-coupling reactions with this substrate requires careful control of the reaction conditions to favor C-Cl bond activation over potential side reactions involving the hydroxyl group.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Reaction at the Hydroxyl Group The phenolic hydroxyl group can react with the palladium catalyst or the base, leading to O-arylation as a side product, especially in Suzuki couplings. Protection of the hydroxyl group is highly recommended. A TBDMS or other suitable protecting group can prevent this side reaction.[1][3]
Inappropriate Ligand for Palladium The choice of phosphine ligand is crucial for the efficiency and selectivity of the cross-coupling reaction. For Suzuki reactions, ligands like SPhos, XPhos, or RuPhos are often effective for aryl chlorides. For Buchwald-Hartwig amination, bulky, electron-rich ligands such as BrettPhos or Josiphos-type ligands can be beneficial.[4]
Base Incompatibility The choice of base can significantly impact the outcome. For Suzuki couplings, inorganic bases like K3PO4, K2CO3, or Cs2CO3 are commonly used. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu, KHMDS, or LHMDS are often required. The base should be strong enough to facilitate the catalytic cycle but not so strong as to cause decomposition of the starting material or product.
Catalyst Deactivation The substrate or nucleophile might be coordinating too strongly to the palladium center, leading to catalyst deactivation. Increasing the catalyst loading or using a more robust pre-catalyst could help.
Sub-optimal Solvent and Temperature The solvent and temperature need to be optimized for the specific cross-coupling reaction. Toluene, dioxane, and DMF are common solvents. The temperature should be high enough to promote the reaction but not so high as to cause degradation.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group at the 4-position before attempting functionalization at the 2-position?

A1: While not always strictly necessary for all reactions, protecting the hydroxyl group is highly recommended, especially for palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination. The unprotected hydroxyl group can act as a competing nucleophile or be deprotonated by the base, leading to side reactions such as O-arylation and reduced yields of the desired C-2 functionalized product.[3] For nucleophilic aromatic substitution, protection might be less critical if the external nucleophile is significantly more reactive than the internal hydroxyl group, but it can still improve the cleanliness of the reaction. A common and effective protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) ether, which is stable under many cross-coupling conditions and can be easily removed later.[1]

Q2: What are the general conditions for a Suzuki-Miyaura coupling reaction with this compound?

A2: A typical starting point for a Suzuki-Miyaura coupling would involve the protected this compound (e.g., TBDMS protected), an arylboronic acid, a palladium catalyst, a ligand, and a base in an appropriate solvent.

Component Examples Typical Loading
Palladium Pre-catalyst Pd(OAc)2, Pd2(dba)31-5 mol%
Ligand SPhos, XPhos, RuPhos2-10 mol%
Base K3PO4, K2CO3, CsF2-3 equivalents
Solvent Toluene, Dioxane, DMF/water-
Temperature 80-120 °C-

Optimization of these parameters is crucial for achieving high yields.

Q3: What are the key considerations for a Buchwald-Hartwig amination of this compound?

A3: Similar to the Suzuki coupling, protection of the hydroxyl group is advisable. The Buchwald-Hartwig amination of aryl chlorides typically requires a more specialized catalyst system.

Component Examples Typical Loading
Palladium Pre-catalyst Pd2(dba)3, Pd(OAc)21-5 mol%
Ligand BrettPhos, XPhos, RuPhos2-10 mol%
Base NaOtBu, KHMDS, LHMDS1.2-2 equivalents
Solvent Toluene, Dioxane, THF-
Temperature 80-110 °C-

The choice of ligand and base is particularly critical for the success of this reaction.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. Staining with a UV lamp and/or a potassium permanganate solution can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the amine nucleophile (1.2-2.0 eq) and a base (e.g., K2CO3, 2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling (with protected hydroxyl group)

  • To a solution of 4-(tert-butyldimethylsilyloxy)-2-chlorobenzo[d]thiazole (1.0 eq) and the arylboronic acid (1.2-1.5 eq) in a degassed solvent (e.g., toluene/water or dioxane/water), add the palladium pre-catalyst (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the base (e.g., K3PO4, 2.0-3.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

  • If desired, deprotect the TBDMS group using TBAF in THF.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Suzuki-Miyaura Coupling of 4-(tert-butyldimethylsilyloxy)-2-chlorobenzo[d]thiazole with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)2 (2)PPh3 (4)K2CO3 (2)Toluene/H2O10025
2Pd2(dba)3 (1)SPhos (4)K3PO4 (2)Dioxane/H2O10085
3Pd(OAc)2 (2)XPhos (4)K3PO4 (2)Toluene11092
4Pd(OAc)2 (2)RuPhos (4)CsF (3)Dioxane10088

Note: The data presented in this table is illustrative and intended to demonstrate the effect of different reaction parameters. Actual results may vary.

Mandatory Visualization

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Functionalization Reaction cluster_workup Workup and Purification cluster_final Final Product start This compound protect Protection of -OH group (e.g., TBDMSCl) start->protect reaction Functionalization at C2 (e.g., Suzuki, Buchwald-Hartwig, Nucleophilic Substitution) protect->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify deprotect Deprotection of -OH group (if necessary) purify->deprotect final_product 2-substituted- benzo[d]thiazol-4-ol purify->final_product if -OH protection is not used deprotect->final_product

Caption: Generalized experimental workflow for the functionalization of this compound.

References

Technical Support Center: Scale-up Synthesis of 2-chlorobenzo[d]thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of 2-chlorobenzo[d]thiazol-4-ol. The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guide

This guide addresses common problems, their potential causes, and recommended solutions to streamline the synthesis process.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction of the starting materials.- Ensure precise stoichiometric ratios of reactants. - Monitor reaction progress using techniques like TLC or HPLC to ensure completion. - Optimize reaction temperature and time; prolonged reaction times or excessive temperatures can lead to degradation.
Formation of side products due to competing reactions.- Control the temperature carefully, especially during exothermic steps. - The order and rate of reagent addition can be critical; perform optimization studies. - Ensure the purity of starting materials to avoid side reactions catalyzed by impurities.
Impurity Formation Over-chlorination or formation of isomeric byproducts.- Use a controlled amount of the chlorinating agent (e.g., sulfuryl chloride). - Optimize the reaction temperature to favor the desired isomer.[1]
Presence of unreacted starting materials or intermediates.- As mentioned for low yield, ensure the reaction goes to completion. - Employ an appropriate work-up procedure to remove unreacted starting materials.
Formation of polymeric or tarry substances.- High reaction temperatures can lead to polymerization. Maintain strict temperature control. - The presence of oxygen can sometimes lead to oxidative side reactions. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficult Purification The product is an oil or a low-melting solid, making isolation by filtration challenging.- After quenching the reaction, perform an extraction with a suitable organic solvent. - If the product is an oil, consider converting it to a solid salt for easier handling and purification, if applicable.
Co-precipitation of impurities with the final product.- Optimize the recrystallization solvent system. A mixture of solvents might be necessary to achieve good separation. - If recrystallization is ineffective, column chromatography is a reliable method for purification.
Safety Concerns Use of hazardous reagents like sulfuryl chloride or strong acids.- Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE). - For scale-up, ensure the reactor is equipped with proper venting and emergency quenching procedures.
Highly exothermic reactions leading to loss of control.- For exothermic reactions, add the reactive reagent slowly and with efficient cooling. - For large-scale synthesis, consider a semi-batch process where one reactant is added portion-wise to control the reaction rate and temperature.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the benzothiazole core?

A common and efficient method for forming the benzothiazole ring is the reaction of an appropriately substituted aniline with potassium thiocyanate and bromine in acetic acid.[2] For this compound, a potential precursor would be 2-amino-3-hydroxyaniline.

Q2: How is the chloro group typically introduced at the 2-position of the benzothiazole ring?

The 2-chloro-substituted benzothiazole can be prepared by reacting the corresponding 2-mercaptobenzothiazole with sulfuryl chloride (SO₂Cl₂).[1] This reaction is often performed at a controlled temperature to avoid side reactions.

Q3: What are the critical parameters to control during the synthesis?

Temperature, reaction time, and the stoichiometry of the reactants are critical. For instance, in the formation of the benzothiazole ring, the temperature should be carefully controlled during the addition of bromine.[2] Similarly, when using sulfuryl chloride for chlorination, maintaining the temperature below 50°C is recommended to achieve high yields and purity.[1]

Q4: What are the recommended purification techniques for this compound on a larger scale?

For scale-up, crystallization is the preferred method of purification due to its cost-effectiveness. Finding a suitable solvent or solvent mixture is key. If high purity is required and crystallization is not sufficient, column chromatography on silica gel can be employed, although this can be more expensive and generate more waste on a large scale.

Q5: Are there any specific safety precautions to take during the work-up?

The work-up of reactions involving sulfuryl chloride requires careful handling. The excess sulfuryl chloride is typically decomposed by the slow addition of ice and water, which is a highly exothermic process and releases acidic gases (HCl and SO₂).[1] This step must be performed in a well-ventilated area with appropriate quenching and scrubbing systems in place for larger scales.

Experimental Protocols

Synthesis of 2-amino-4-hydroxybenzo[d]thiazole (Intermediate)

This protocol is adapted from the synthesis of similar aminobenzothiazole derivatives.[2]

  • To a solution of 2-amino-3-hydroxyaniline (1 equivalent) in glacial acetic acid, add potassium thiocyanate (KSCN, 2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 10-15°C in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2-amino-4-hydroxybenzo[d]thiazole.

Synthesis of this compound

This hypothetical protocol is based on established methods for the conversion of a 2-aminobenzothiazole to a 2-chlorobenzothiazole derivative, which typically proceeds via a Sandmeyer-type reaction or by conversion to a 2-mercaptan followed by chlorination. The latter is presented here as it is often a high-yielding route.

  • Step 1: Conversion to 2-mercaptobenzo[d]thiazol-4-ol

    • Suspend 2-amino-4-hydroxybenzo[d]thiazole (1 equivalent) in an aqueous solution of sodium sulfide (Na₂S, 1.2 equivalents) and sulfur (S, 1.2 equivalents).

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 2-mercaptobenzo[d]thiazol-4-ol.

    • Filter the solid, wash with water, and dry.

  • Step 2: Chlorination to this compound [1]

    • To a stirred solution of sulfuryl chloride (SO₂Cl₂, 3-6 equivalents), slowly add the 2-mercaptobenzo[d]thiazol-4-ol (1 equivalent) while maintaining the temperature below 25°C.

    • After the addition, stir the mixture at room temperature for 1-2 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_workup Work-up and Purification start 2-amino-3-hydroxyaniline step1 Formation of 2-amino-4-hydroxybenzo[d]thiazole start->step1 KSCN, Br2, CH3COOH intermediate 2-amino-4-hydroxybenzo[d]thiazole step1->intermediate step2 Conversion to 2-mercaptobenzo[d]thiazol-4-ol intermediate->step2 Na2S, S mercaptan 2-mercaptobenzo[d]thiazol-4-ol step2->mercaptan step3 Chlorination mercaptan->step3 SO2Cl2 product This compound step3->product quench Quenching product->quench extract Extraction quench->extract purify Purification (Crystallization/Chromatography) extract->purify final_product Pure Product purify->final_product troubleshooting_low_yield problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Product Degradation problem->cause3 solution1a Optimize Reaction Time/Temp cause1->solution1a Solution solution1b Check Stoichiometry cause1->solution1b Solution solution2a Control Reagent Addition cause2->solution2a Solution solution2b Purify Starting Materials cause2->solution2b Solution solution3a Avoid Excessive Heat cause3->solution3a Solution

References

Technical Support Center: Resolving Solubility Issues of 2-chlorobenzo[d]thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and resolving solubility challenges encountered with 2-chlorobenzo[d]thiazol-4-ol in various reaction media.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility often a concern?

A1: this compound is a heterocyclic compound featuring a benzothiazole core. Such molecules, particularly those with relatively planar aromatic structures, can exhibit strong crystal lattice interactions, making them difficult to dissolve.[1] The presence of both a polar hydroxyl (-OH) group and a larger, less polar benzothiazole ring system gives the molecule a mixed polarity. This can lead to poor solubility in a wide range of common solvents, complicating reaction setup, affecting reaction rates, and potentially reducing yields.[2]

Q2: In which general classes of organic solvents should I start my solubility screening?

A2: Given the structure, solvents with moderate to high polarity are the best starting points. The hydroxyl group can participate in hydrogen bonding, suggesting that polar protic solvents (like ethanol, isopropanol) or polar aprotic solvents (like DMSO, DMF, acetonitrile, THF) are likely candidates.[3] Extremely non-polar solvents such as hexane or toluene are unlikely to be effective on their own.[3]

Q3: Can I simply heat the reaction mixture to improve solubility? What are the risks?

A3: Increasing the temperature is a common and often effective method to increase the solubility of a compound. However, it carries risks. The primary concerns are the potential for thermal degradation of your starting material, reagents, or the desired product.[2] High temperatures can also lead to an increase in the rate of side reactions, which can complicate purification and lower the overall yield of the desired product.[2] It is crucial to first determine the thermal stability of your compound and monitor the reaction closely, for instance by using Thin-Layer Chromatography (TLC).[4]

Q4: What are co-solvents and how can they help resolve solubility issues?

A4: A co-solvent system is a mixture of two or more miscible solvents used to fine-tune the polarity of the reaction medium. This strategy is highly effective when a single solvent is inadequate. For example, if your compound is poorly soluble in a moderately polar solvent like dichloromethane (DCM), adding a small amount of a highly polar aprotic solvent like DMF or DMSO can significantly enhance solubility without drastically changing the overall reaction conditions. This allows you to create a tailored solvent environment that can dissolve all reaction components.

Q5: My compound has a hydroxyl group. Can pH be used to modify its solubility?

A5: Yes. The hydroxyl group on the benzene ring is phenolic and thus weakly acidic. In the presence of a suitable base (e.g., sodium hydroxide, potassium carbonate), it can be deprotonated to form a phenoxide salt. This ionic salt form is typically much more soluble in polar solvents, particularly aqueous or protic organic solvents, than the neutral compound. This principle can be used in specific reaction conditions or during an aqueous workup to transfer the compound between layers.[5]

Section 2: Troubleshooting Guide

This guide provides a systematic workflow for diagnosing and resolving solubility issues with this compound.

G Troubleshooting Workflow for Solubility Issues A Problem Identified: Compound is poorly soluble in chosen reaction solvent. B Step 1: Solvent Screening (Isothermal) A->B C Test solubility in a range of solvents (polar protic, polar aprotic, etc.). See Protocol 1 & Table 1. B->C D Is a suitable single solvent found? C->D E Step 2: Temperature Adjustment D->E No Z Solution Found: Proceed with optimized reaction conditions. D->Z Yes F Gradually increase temperature of the best solvent from Step 1. Monitor for dissolution and degradation. E->F G Does heating solve the issue without degradation? F->G H Step 3: Co-Solvent System G->H No G->Z Yes I Use the best solvent from previous steps as the primary solvent. Titrate with a small amount of a stronger, miscible co-solvent (e.g., DMSO, DMF). H->I J Is the compound now soluble? I->J K Step 4: Advanced Techniques J->K No J->Z Yes L Consider structural modification of reactants, use of phase-transfer catalysts, or specialized solvents like Deep Eutectic Solvents (DES). K->L L->Z Potentially

Caption: A step-by-step workflow for troubleshooting solubility problems.

The following diagram illustrates the key factors that influence the solubility of a compound like this compound.

G substance Solubility of This compound solvent Solvent Properties solvent->substance polarity Polarity ('Like dissolves like') solvent->polarity h_bonding Hydrogen Bonding (Protic vs. Aprotic) solvent->h_bonding temp Temperature temp->substance kinetic_energy Kinetic Energy (Overcomes lattice energy) temp->kinetic_energy degradation Degradation Risk temp->degradation structure Compound Structure structure->substance crystal_lattice Crystal Lattice Energy structure->crystal_lattice functional_groups Functional Groups (-OH, -Cl, Thiazole) structure->functional_groups additives Additives / pH additives->substance base Base (Deprotonation) additives->base cosolvent Co-solvents additives->cosolvent

References

stability assessment of 2-chlorobenzo[d]thiazol-4-ol under various pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 2-chlorobenzo[d]thiazol-4-ol under various pH conditions. The information is designed to help troubleshoot common experimental issues and answer frequently asked questions.

Troubleshooting Guides

This section addresses specific problems you might encounter during the stability assessment of this compound.

Issue 1: Rapid Disappearance of the Parent Compound in Aqueous Solutions

If you observe a faster than expected degradation of this compound, consider the following:

  • Potential Cause: The 2-chloro substituent on the benzothiazole ring is susceptible to nucleophilic substitution, particularly hydrolysis.[1] This reaction is often pH-dependent.

  • Troubleshooting Steps:

    • Verify pH of the Solution: Ensure the pH of your buffered solution is accurate and stable over the course of the experiment.

    • Analyze for Expected Degradants: The primary degradation product is likely to be 2-hydroxybenzo[d]thiazol-4-ol. Use an appropriate analytical method, such as HPLC-MS, to detect this and other potential byproducts.[1]

    • Control Temperature: Hydrolysis rates can be temperature-dependent. Ensure your experiments are conducted at a consistent and controlled temperature.

Issue 2: Appearance of Multiple Unexpected Peaks in HPLC Analysis

The presence of several unknown peaks in your chromatogram can complicate data analysis.

  • Potential Cause: Under certain pH conditions or upon exposure to light, multiple degradation pathways may occur.[1][2] These could include hydrolysis, oxidation of the sulfur atom, or cleavage of the thiazole ring.[2]

  • Troubleshooting Workflow:

G start Multiple Unexpected Peaks Observed check_storage Review Solution Storage Conditions (Light and Temperature Exposure?) start->check_storage check_impurities Analyze Starting Material for Impurities start->check_impurities analyze_degradants Characterize Unexpected Peaks (e.g., LC-MS/MS, NMR) check_storage->analyze_degradants check_impurities->analyze_degradants evaluate_conditions Re-evaluate Stress Conditions (pH, Oxidizing Agents) analyze_degradants->evaluate_conditions mitigate Implement Mitigation Strategies (Protect from light, use antioxidants) evaluate_conditions->mitigate

Caption: Troubleshooting workflow for unexpected degradation products.

Issue 3: Inconsistent Results Across Different Batches

Variability in stability profiles between different lots of this compound can be a significant issue.

  • Potential Cause: Differences in the impurity profile of the starting material can influence degradation kinetics.

  • Troubleshooting Steps:

    • Purity Analysis: Perform a thorough purity analysis of each batch before initiating stability studies.

    • Standardize Protocols: Ensure that all experimental parameters, including solution preparation and analytical methods, are strictly standardized.

    • Forced Degradation: Conduct forced degradation studies on each batch to identify and compare degradation products.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

The most probable degradation pathway is the hydrolysis of the 2-chloro group to a hydroxyl group, forming 2-hydroxybenzo[d]thiazol-4-ol. This is a common reaction for 2-chlorobenzothiazole derivatives.[1] The rate of this hydrolysis is expected to be pH-dependent.

Q2: How does pH affect the stability of this compound?

Q3: What are the recommended conditions for a forced degradation study of this compound?

Forced degradation studies help to elucidate potential degradation pathways.[3][6] Recommended stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for up to 24 hours.[3]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for up to 24 hours.[3]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.[7]

  • Photostability: Exposure to a combination of UV and visible light.

Q4: What analytical techniques are suitable for stability testing of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for quantifying the parent compound and its degradation products.[7][8] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for the identification and characterization of unknown degradants.[1][9]

Data Presentation

The following tables present hypothetical data to illustrate the expected stability profile of this compound under various pH conditions at 40°C. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Percentage of this compound Remaining Over Time at 40°C

Time (hours)pH 4.0pH 7.0pH 9.0
0100%100%100%
898%92%85%
2495%80%65%
4891%68%48%
7288%55%35%

Table 2: Formation of Major Degradant (2-hydroxybenzo[d]thiazol-4-ol) Over Time at 40°C

Time (hours)pH 4.0 (% Area)pH 7.0 (% Area)pH 9.0 (% Area)
00%0%0%
81.5%7.2%13.8%
244.2%18.5%33.1%
487.9%30.1%50.2%
7210.8%42.6%62.5%

Experimental Protocols

Protocol 1: pH-Dependent Stability Study

Objective: To determine the rate of degradation of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions (pH 4, 7, and 9)

  • Acetonitrile (HPLC grade)

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • Add an aliquot of the stock solution to each buffer solution to a final concentration of approximately 10 µg/mL.[1]

  • Incubate the solutions in a temperature-controlled environment (e.g., 40°C).

  • At predetermined time points (e.g., 0, 8, 24, 48, and 72 hours), withdraw a sample from each solution.

  • Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the amount of remaining this compound and the formation of any degradation products.[1]

  • Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determined by UV-Vis spectrum)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution in ACN sample_prep Spike into Buffer Solutions (pH 4, 7, 9) stock->sample_prep incubate Incubate at Controlled Temperature sample_prep->incubate sampling Sample at Time Points (0, 8, 24, 48, 72h) incubate->sampling hplc HPLC Analysis sampling->hplc data Data Processing and Kinetic Analysis hplc->data

Caption: Experimental workflow for pH-dependent stability study.

G parent This compound hydrolysis_product 2-hydroxybenzo[d]thiazol-4-ol parent->hydrolysis_product Hydrolysis (H₂O, OH⁻) ring_opened Ring-Opened Products parent->ring_opened Extreme pH oxidized Oxidized Products (Sulfoxide/Sulfone) parent->oxidized Oxidation ([O])

Caption: Potential degradation pathways of this compound.

References

preventing degradation of 2-chlorobenzo[d]thiazol-4-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is extrapolated from data on structurally similar benzothiazole derivatives due to a lack of specific studies on 2-chlorobenzo[d]thiazol-4-ol. All recommendations should be validated under your specific experimental conditions.

This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the storage and handling of this compound to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on the chemistry of related benzothiazoles, the primary factors contributing to the degradation of this compound are exposure to light, heat, moisture, and atmospheric oxygen. These factors can lead to photodegradation, thermal decomposition, hydrolysis, and oxidation.

Q2: What are the visual indicators of this compound degradation?

A2: Degradation of this compound, which is expected to be a solid, may be indicated by a change in color (e.g., yellowing or browning), a change in consistency, or the appearance of an odor. For solutions, the formation of precipitates or a color change can signify degradation.

Q3: What are the likely degradation pathways for this compound?

A3: The main degradation pathways anticipated for this compound include:

  • Hydrolysis: The chloro group at the 2-position is susceptible to nucleophilic substitution by water, which would lead to the formation of 2,4-dihydroxybenzo[d]thiazole.

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized to form the corresponding sulfoxide or sulfone. The benzothiazole ring itself can also undergo oxidative cleavage.

  • Photodegradation: Exposure to UV light can induce the formation of hydroxylated byproducts or lead to dimerization.[1]

Q4: How should solid this compound be stored to ensure its stability?

A4: To maintain the integrity of solid this compound, it is recommended to store it in a tightly sealed, opaque container, preferably under an inert atmosphere such as argon or nitrogen. The container should be kept in a cool, dark, and dry place.

Q5: What are the recommended conditions for storing solutions of this compound?

A5: Solutions of this compound should be prepared fresh whenever possible. For short-term storage, they should be kept in amber vials to protect from light and stored at low temperatures (e.g., 2-8°C).[2] The choice of solvent is also critical; aprotic solvents are generally preferred to minimize hydrolysis. The stability of benzothiazoles can be pH-dependent, with acidic conditions often improving the stability of similar compounds.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Change in color or appearance of solid compound. Degradation due to improper storage (exposure to light, moisture, or air).1. Confirm the purity of the material using analytical techniques like HPLC or NMR. 2. If impure, consider repurification (e.g., recrystallization). 3. For future storage, ensure the compound is in a tightly sealed, opaque container, under an inert atmosphere, and in a cool, dark, and dry location.
Unexpected peaks in HPLC/LC-MS analysis of a stored solution. Degradation of the compound in the solvent.1. Verify Storage Conditions: Ensure the solution was protected from light and stored at a low temperature. 2. Check Solvent Purity: Use high-purity, anhydrous solvents for solution preparation. 3. Assess pH: If in an aqueous or protic solvent, check if the pH is optimal for stability (typically acidic for similar compounds). 4. Analyze Freshly Prepared Solution: Compare the chromatogram of the stored solution with that of a freshly prepared one to confirm degradation.
Inconsistent results in biological or chemical assays. Degradation of the compound in the assay medium.1. Prepare Fresh Stock Solutions: Avoid using old stock solutions for sensitive experiments. 2. Conduct a Stability Study: Determine the half-life of the compound in your specific assay medium using HPLC or LC-MS. 3. Modify Assay Protocol: If degradation is rapid, consider shorter incubation times or preparing the compound solution immediately before addition to the assay.

Visualizing Degradation and Troubleshooting

Below are diagrams illustrating the potential degradation pathways of this compound, a general workflow for assessing its stability, and a troubleshooting flowchart for unexpected degradation.

A This compound B 2,4-dihydroxybenzo[d]thiazole A->B Hydrolysis (H₂O) C This compound S-oxide A->C Oxidation ([O]) E Hydroxylated byproducts A->E Photodegradation (UV light) D Ring-opened products C->D Further Oxidation

Caption: Potential degradation pathways of this compound.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of this compound B Divide into aliquots for different stress conditions A->B C Control (e.g., 4°C, dark) B->C D Heat (e.g., 60°C) B->D E Light (UV exposure) B->E F Acid/Base (e.g., 0.1 M HCl / 0.1 M NaOH) B->F G Oxidation (e.g., H₂O₂) B->G H Analyze samples by HPLC/LC-MS at time points (t=0, 24h, 48h, etc.) C->H D->H E->H F->H G->H I Determine percentage of parent compound remaining H->I J Identify major degradation products I->J rect rect start Degradation Observed? q1 Stored as solid or solution? start->q1 solid Solid q1->solid Solid solution Solution q1->solution Solution q2_solid Exposed to light/moisture/air? solid->q2_solid q2_solution Solution exposed to light? solution->q2_solution res_solid Store in cool, dark, dry place under inert gas. q2_solid->res_solid Yes q3_solution Stored at low temperature? q2_solution->q3_solution No res_light Store in amber vials or in the dark. q2_solution->res_light Yes q4_solution Solvent anhydrous and aprotic? q3_solution->q4_solution Yes res_temp Store at 2-8°C. q3_solution->res_temp No res_solvent Use high-purity aprotic solvents. Consider pH. q4_solution->res_solvent No ans_yes Yes ans_no No

References

Technical Support Center: Synthesis of 2-chlorobenzo[d]thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-chlorobenzo[d]thiazol-4-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically synthesized via a Sandmeyer-type reaction from a 2-aminobenzothiazole precursor.

Q1: I am experiencing a very low yield of the final product, this compound. What are the potential causes?

Low yields can stem from several factors throughout the synthetic process:

  • Incomplete Diazotization: The conversion of the starting amine (2-aminobenzo[d]thiazol-4-ol) to the diazonium salt is a critical step. Ensure the complete dissolution of the starting material in a suitable acidic medium before the addition of the diazotizing agent (e.g., sodium nitrite). It is advisable to use a slight excess of the diazotizing agent and monitor the reaction for the absence of the starting amine using Thin Layer Chromatography (TLC).[1]

  • Side Reactions: The formation of various byproducts can significantly reduce the yield. Common side reactions include the formation of phenols or unwanted azo compounds.[1] To mitigate these, it is crucial to maintain a low temperature (typically 0-5 °C) and a strongly acidic environment during the diazotization process.[1]

  • Inefficient Sandmeyer Reaction: The subsequent reaction with a chloride source (e.g., copper(I) chloride) needs to be efficient. The diazonium salt solution should be added slowly to the chloride solution with vigorous stirring to ensure a homogenous reaction.[1]

Q2: My reaction mixture is turning dark, and I am observing the formation of tar-like materials. What is causing this and how can I prevent it?

The formation of dark tars or insoluble materials is a common issue, often due to:

  • Azo Coupling: The diazonium salt can react with unreacted amine or other electron-rich species in the mixture to form colored azo compounds.[1] Maintaining a strongly acidic pH helps to prevent the diazonium salt from acting as an electrophile in these coupling reactions.[1]

  • Decomposition: Diazonium salts are often unstable at higher temperatures. It is imperative to avoid allowing the reaction temperature to rise, as this can lead to decomposition and polymerization of reactants or products.[1]

  • Solvent Choice: The choice of solvent can impact solubility and reaction homogeneity. Consider using a co-solvent if the starting materials have poor solubility.[1]

Q3: I am having difficulty isolating and purifying the final product. What purification strategies are recommended?

Challenges in product isolation are often due to the physical properties of the product or the presence of impurities:

  • Oily or Low-Melting Solid: If the product is not a filterable solid, extraction into a suitable organic solvent is necessary.[1] A thorough work-up with aqueous washes can help remove inorganic salts and water-soluble impurities.[1]

  • Colored Impurities: If the crude product is colored, purification by column chromatography on silica gel is a common and effective method.[1] A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) can be employed.[1] Treatment with activated carbon may also help to remove some colored impurities.[1]

  • Co-distillation with Solvent: If the product is volatile, it may co-distill with the solvent during rotary evaporation. Using a lower vacuum and a slightly warmer water bath can help to remove the solvent more gently.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters for diazotization and Sandmeyer-type reactions, which are key steps in the synthesis of this compound. These values are based on procedures for structurally related compounds and should be optimized for the specific synthesis.

ParameterDiazotizationSandmeyer Reaction
Temperature 0 - 5 °C0 - 10 °C (initial), then may be warmed
Reactant Molar Ratio Amine : NaNO₂ (approx. 1 : 1.1)Diazonium Salt : CuCl (approx. 1 : 1.2)
Acid Concentration Typically concentrated HCl or H₂SO₄Maintained from diazotization step
Reaction Time 30 - 60 minutes1 - 3 hours

Experimental Protocol: Synthesis of this compound

The following is a proposed experimental protocol for the synthesis of this compound. Note: This is a generalized procedure and may require optimization.

Step 1: Diazotization of 2-aminobenzo[d]thiazol-4-ol

  • Dissolve 2-aminobenzo[d]thiazol-4-ol in a suitable acidic solution (e.g., aqueous HCl) in a reaction vessel and cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid and cool it to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the cold CuCl solution with vigorous stirring.

  • After the addition is complete, continue to stir the reaction mixture at a low temperature for a period, then allow it to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Purification

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up & Purification start 2-aminobenzo[d]thiazol-4-ol dissolve Dissolve in Acid start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Add NaNO₂ Solution cool->add_nitrite stir_diazotization Stir for 30-60 min add_nitrite->stir_diazotization add_diazonium Add Diazonium Salt stir_diazotization->add_diazonium prepare_cucl Prepare CuCl Solution prepare_cucl->add_diazonium stir_sandmeyer Stir and Warm add_diazonium->stir_sandmeyer quench Quench with Water stir_sandmeyer->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution low_yield Low Yield incomplete_diazotization Incomplete Diazotization low_yield->incomplete_diazotization side_reactions Side Reactions (Azo, Phenol) low_yield->side_reactions dark_mixture Dark/Tarry Mixture dark_mixture->side_reactions decomposition Decomposition dark_mixture->decomposition purification_issue Purification Difficulty product_properties Product is Oily/Low-Melting purification_issue->product_properties impurities Colored Impurities purification_issue->impurities optimize_diazotization Optimize Diazotization Conditions incomplete_diazotization->optimize_diazotization control_temp_ph Control Temperature and pH side_reactions->control_temp_ph decomposition->control_temp_ph extraction_workup Solvent Extraction and Work-up product_properties->extraction_workup purify_chromatography Column Chromatography impurities->purify_chromatography activated_carbon Treat with Activated Carbon impurities->activated_carbon

Caption: Troubleshooting logic for this compound synthesis.

References

overcoming poor reactivity in 2-chlorobenzo[d]thiazol-4-ol derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Derivatization of 2-chlorobenzo[d]thiazol-4-ol

Welcome to the technical support center for the derivatization of this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my nucleophilic aromatic substitution (SNAr) reaction at the 2-position?

A1: Poor reactivity in SNAr reactions with this compound can be attributed to several factors. The electron-donating nature of the hydroxyl group at the 4-position can decrease the electrophilicity of the C2 carbon, making it less susceptible to nucleophilic attack. Additionally, suboptimal reaction conditions, such as an inappropriate choice of base, solvent, or temperature, can hinder the reaction. Steric hindrance from bulky nucleophiles can also play a role. To address this, consider using a stronger base, a polar aprotic solvent to facilitate the reaction, and higher temperatures to overcome the activation energy barrier.

Q2: I am seeing byproducts in my reaction. What are the likely side reactions?

A2: A common side reaction is the undesired reaction at the 4-hydroxyl group. Depending on your reagents, this can include O-alkylation or O-acylation if the hydroxyl group is not protected. Another possibility is the self-condensation of the starting material under harsh basic conditions. To mitigate these issues, consider using a protecting group for the hydroxyl function, such as a silyl ether or a benzyl group, which can be removed in a later step. Careful control of stoichiometry and reaction temperature is also crucial.

Q3: Can I perform reactions on the 4-hydroxyl group without affecting the 2-chloro group?

A3: Yes, selective derivatization of the 4-hydroxyl group is possible. Reactions like O-alkylation or O-acylation can be performed under conditions that do not favor the substitution of the 2-chloro group. Typically, using a suitable base like potassium carbonate in a solvent such as acetone or DMF at moderate temperatures will favor the reaction at the hydroxyl group. The 2-chloro group generally requires more forcing conditions or specific catalysts for substitution.

Q4: What is the best approach to introduce a carbon-carbon bond at the 2-position?

A4: For forming a C-C bond at the 2-position, traditional SNAr reactions with carbon nucleophiles can be challenging. A more effective and modern approach is to use palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. These reactions offer a versatile and efficient way to introduce a wide range of aryl, heteroaryl, or alkyl groups. This will require converting the 2-chloro group to a more reactive species or using a specialized catalyst system.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the derivatization of this compound.

Issue 1: Low or No Conversion of Starting Material
Potential Cause Recommended Solution
Insufficient activation of the C-Cl bondIncrease reaction temperature. Switch to a high-boiling point polar aprotic solvent like DMF, DMAc, or NMP.
Weak nucleophileUse a stronger nucleophile or add a catalyst to enhance its reactivity.
Inadequate baseUse a stronger, non-nucleophilic base like DBU or a hydride base (e.g., NaH) to deprotonate the nucleophile effectively.
Catalyst poisoning or inactivity (for cross-coupling)Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (N₂ or Ar).
Issue 2: Formation of Multiple Products/Side Reactions
Potential Cause Recommended Solution
Reaction at the 4-OH groupProtect the hydroxyl group prior to the main reaction using a suitable protecting group (e.g., TBDMS, Bn).
Self-condensation or degradationLower the reaction temperature and use a milder base. Reduce the overall reaction time.
Di-substitution (if applicable)Use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture.

Below is a logical workflow for troubleshooting low-yield reactions.

G start Low Yield Observed check_sm Check for unreacted starting material (TLC/LCMS) start->check_sm check_side_products Check for side products (TLC/LCMS) check_sm->check_side_products No increase_temp Increase Temperature/Time check_sm->increase_temp Yes protect_oh Protect 4-OH Group (e.g., TBDMS, Bn) check_side_products->protect_oh Yes change_solvent Change to Polar Aprotic Solvent (DMF, NMP) increase_temp->change_solvent stronger_base Use Stronger Base (e.g., NaH, DBU) change_solvent->stronger_base milder_cond Use Milder Conditions (Lower Temp, Weaker Base) protect_oh->milder_cond

Caption: Troubleshooting workflow for low-yield reactions.

Detailed Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general method for substituting the 2-chloro group with a primary or secondary amine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification start Add this compound (1 eq) and amine (1.2 eq) to flask add_base Add base (e.g., K2CO3, 2.5 eq) start->add_base add_solvent Add polar aprotic solvent (e.g., DMF, 0.1 M) add_base->add_solvent heat Heat reaction mixture (e.g., 80-120 °C) add_solvent->heat monitor Monitor reaction by TLC/LCMS heat->monitor quench Cool to RT, pour into water monitor->quench extract Extract with organic solvent (e.g., EtOAc) quench->extract purify Purify by column chromatography extract->purify

Caption: Experimental workflow for SNAr with an amine.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired amine (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.5 eq).

  • Solvent Addition: Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF), to achieve a concentration of approximately 0.1 M.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific amine.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS) until the starting material is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water, which should precipitate the crude product.

  • Extraction: If the product is not a solid, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Protection of the 4-Hydroxyl Group as a TBDMS Ether

This protocol is essential when subsequent reaction conditions are incompatible with a free hydroxyl group.

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or DMF in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add imidazole (2.5 eq) to the solution, followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with DCM (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for the next step, but it can be further purified by column chromatography if necessary.

Validation & Comparative

Comparative Analysis of Structure-Activity Relationships in Benzothiazole Derivatives: Insights for 2-chlorobenzo[d]thiazol-4-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structure-activity relationships (SAR) of various benzothiazole derivatives provides valuable insights for the prospective design and development of novel therapeutic agents based on a 2-chlorobenzo[d]thiazol-4-ol scaffold. While direct SAR studies on this specific nucleus are not extensively available in the reviewed literature, a comparative analysis of structurally related benzothiazole compounds reveals key pharmacophoric features and substitution patterns that govern their biological activities, ranging from anticancer to antimicrobial effects.

This guide synthesizes findings from multiple studies on substituted benzothiazoles to extrapolate potential SAR trends for this compound derivatives. The information is intended to guide researchers in the strategic design of new analogs with enhanced potency and selectivity.

Key SAR Insights from Related Benzothiazole Scaffolds

Systematic modifications of the benzothiazole core have demonstrated that both the nature and position of substituents significantly influence the biological activity. Here, we compare key findings from studies on various benzothiazole derivatives that can inform the exploration of the this compound chemical space.

Insights from Anticancer Studies

Research into benzothiazole derivatives as anticancer agents has revealed critical structural requirements for potent activity. For instance, studies on 2-(4-aminophenyl)benzothiazoles have shown that substitutions on the aminophenyl ring can dramatically affect cytotoxicity. The presence of methoxy and chloro groups has been associated with interesting anti-cancer activities.[1] Furthermore, the introduction of a 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety at the C-2 position of the benzothiazole scaffold has been shown to remarkably enhance anti-tumor potential.[1]

In a separate study, 2,4,5-trisubstituted pyrimidines bearing a thiazole ring were investigated as CDK9 inhibitors, with the most potent compound exhibiting IC50 values in the low micromolar range against various cancer cell lines.[2] This suggests that exploring substitutions at the 2-position of the benzothiazole ring with various heterocyclic moieties could be a fruitful strategy.

Insights from Antimicrobial Studies

In the realm of antimicrobial agents, a series of 2-(5-chlorobenzo[d]thiazol-2-ylimino)-5-((3-(p-substitutedphenyl)-1-phenyl-1H-pyrazol-yl)methylene)thiazolidin-4-ones demonstrated that the addition of pyrazole derivatives to the 2-imino-thiazolidin-4-one scaffold improved antimicrobial activity.[3] This highlights the potential of introducing larger, substituted heterocyclic rings at the 2-position of the this compound core to develop novel antimicrobial agents.

Comparative Data on Substituted Benzothiazole Derivatives

To facilitate a comparative analysis, the following table summarizes the biological activities of various substituted benzothiazole derivatives from the literature. This data, while not directly pertaining to this compound, provides a valuable reference for understanding the impact of different substitution patterns.

Compound IDCore StructureSubstituentsBiological ActivityPotency (IC50/EC50/MIC)Reference
11 2-Hydrazinobenzothiazole2-(4-hydroxy-methoxy benzylidene)-hydrazino at C-2Anticancer (HeLa, COS-7)2.41 µM (HeLa), 4.31 µM (COS-7)[1]
49 N-phenyl-propanamideN-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl), 3-(4-chlorophenyl)AnticancerNot specified[1]
50 N-phenyl-acetamideN-(4-(benzo[d]thiazol-2-yl)-2-chlorophenyl), 2-(4-chlorophenylthio)AnticancerNot specified[1]
3a-h 2-Iminothiazolidin-4-one2-(5-chlorobenzo[d]thiazol-2-ylimino), 5-((3-(p-substitutedphenyl)-1-phenyl-1H-pyrazol-yl)methylene)Antibacterial, Antifungal, AntimycobacterialModerate to excellent[3]
25 Pyrimidine-thiazole hybrid2,4,5-trisubstituted pyrimidine with a thiazole ringCDK9 inhibitor0.64 - 2.01 µM (various cancer cell lines)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are examples of experimental protocols for key assays cited in the literature for evaluating benzothiazole derivatives.

Antiproliferative Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, COS-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity, corresponding to a known cell density.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Proposed Workflow for SAR Studies of this compound Derivatives

Based on the comparative analysis, a logical workflow for conducting SAR studies on this compound derivatives can be proposed.

SAR_Workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_analysis Data Analysis and SAR Establishment Start This compound Core Sub_R1 Modification at C2-Cl Start->Sub_R1 Sub_R2 Modification at C4-OH Start->Sub_R2 Sub_R3 Substitution on Benzene Ring Start->Sub_R3 Primary_Screening Primary Screening (e.g., Anticancer, Antimicrobial) Sub_R1->Primary_Screening Sub_R2->Primary_Screening Sub_R3->Primary_Screening Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition, Mechanism of Action) Primary_Screening->Secondary_Screening Active Compounds Data_Collection Collect Potency Data (IC50, MIC) Secondary_Screening->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Sub_R1 Lead_Optimization->Sub_R2 Lead_Optimization->Sub_R3

Caption: A proposed workflow for the systematic SAR study of this compound derivatives.

Conclusion

References

A Comparative Guide to the Reactivity of 2-Chlorobenzo[d]thiazol-4-ol and Other Halobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-chlorobenzo[d]thiazol-4-ol with other halobenzothiazoles. Understanding the nuanced reactivity of these compounds is paramount for their effective utilization in the synthesis of novel therapeutic agents and functional materials. This document synthesizes established chemical principles and available experimental data to offer an objective comparison, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Executive Summary

The reactivity of 2-halobenzothiazoles is predominantly governed by the nature of the halogen atom at the C2 position and the electronic effects of other substituents on the benzothiazole core. The general trend for halogen reactivity in both SNAr and Suzuki-Miyaura cross-coupling reactions follows the order of bond dissociation energy: I > Br > Cl > F. The C2 position of the benzothiazole ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the thiazole ring, particularly the imine nitrogen.

For this compound, the presence of a hydroxyl group at the C4 position introduces an additional electronic factor. The hydroxyl group is generally considered an electron-donating group through resonance, which would be expected to decrease the electrophilicity of the C2 carbon and thus reduce the rate of SNAr reactions compared to an unsubstituted 2-chlorobenzothiazole. However, its inductive electron-withdrawing effect and potential for hydrogen bonding can also influence the reaction environment.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key transformation for the functionalization of 2-halobenzothiazoles. The reaction typically proceeds via an addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile.

Theoretical Reactivity Trend

Based on the carbon-halogen bond strength and the stability of the leaving group, the expected order of reactivity for 2-halobenzothiazoles in SNAr reactions is:

2-Fluorobenzothiazole > 2-Chlorobenzothiazole > 2-Bromobenzothiazole > 2-Iodobenzothiazole

While the C-F bond is the strongest, the high electronegativity of fluorine significantly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. In many SNAr reactions, the bond-breaking step is not the rate-determining step.

Influence of the 4-Hydroxy Substituent

The hydroxyl group at the C4 position of this compound is expected to have a deactivating effect on SNAr reactions due to its electron-donating resonance effect. This would lead to a lower reaction rate compared to unsubstituted 2-chlorobenzothiazole.

Quantitative Data Summary
CompoundHalogen at C2Substituent at C4Expected Relative SNAr Rate
2-Fluorobenzo[d]thiazoleFHHighest
2-Chlorobenzo[d]thiazoleClHHigh
This compound Cl OH Moderate
2-BromobenzothiazoleBrHModerate
2-IodobenzothiazoleIHLow

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. In this palladium-catalyzed reaction, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step.

Theoretical Reactivity Trend

The reactivity of 2-halobenzothiazoles in Suzuki-Miyaura coupling is primarily dictated by the carbon-halogen bond dissociation energy. The weaker the bond, the faster the oxidative addition. Therefore, the expected order of reactivity is:

2-Iodobenzothiazole > 2-Bromobenzothiazole > 2-Chlorobenzothiazole > 2-Fluorobenzothiazole

Influence of the 4-Hydroxy Substituent

The electronic effect of the 4-hydroxyl group is less predictable in Suzuki-Miyaura reactions as it can potentially influence both the oxidative addition and reductive elimination steps. However, the dominant factor remains the C-X bond strength.

Quantitative Data Summary

While specific comparative studies with quantitative yields under identical conditions for a full series of 2-halobenzo[d]thiazol-4-ols are scarce, the following table illustrates the generally accepted reactivity trend based on extensive literature on Suzuki-Miyaura couplings.

CompoundHalogen at C2Substituent at C4Expected Relative Suzuki-Miyaura Coupling Rate/Yield
2-IodobenzothiazoleIHHighest
2-BromobenzothiazoleBrHHigh
2-ChlorobenzothiazoleClHModerate
This compound Cl OH Moderate
2-FluorobenzothiazoleFHLowest

Experimental Protocols

The following are representative experimental protocols for conducting nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions with 2-halobenzothiazoles. These protocols are based on established methodologies and should be adapted and optimized for specific substrates and nucleophiles.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

Materials:

  • 2-Halobenzothiazole derivative (e.g., this compound) (1.0 mmol)

  • Amine nucleophile (e.g., piperidine) (1.2 mmol)

  • Base (e.g., K₂CO₃ or Et₃N) (2.0 mmol)

  • Solvent (e.g., DMF or DMSO) (5 mL)

Procedure:

  • To a dry reaction flask, add the 2-halobenzothiazole derivative, the amine nucleophile, and the base.

  • Add the solvent and stir the mixture at room temperature or an elevated temperature (e.g., 80-120 °C), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • 2-Halobenzothiazole derivative (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 mmol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 mmol)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine the 2-halobenzothiazole derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 2-Halobenzothiazole 2-Halobenzothiazole Intermediate Meisenheimer Complex 2-Halobenzothiazole->Intermediate + Nucleophile Nucleophile Nucleophile Substituted_Benzothiazole 2-Substituted Benzothiazole Intermediate->Substituted_Benzothiazole - Halide Ion Halide_Ion Halide Ion Intermediate->Halide_Ion Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X 2-Halobenzothiazole (Ar-X) Ar-X->Oxidative_Addition R-B(OH)2 Boronic Acid (R-B(OH)₂) R-B(OH)2->Transmetalation Base Base Base->Transmetalation Reactivity_Trend cluster_snar SNAr Reactivity cluster_suzuki Suzuki Coupling Reactivity F 2-Fluoro Cl 2-Chloro F->Cl Decreasing Reactivity Br 2-Bromo Cl->Br Decreasing Reactivity I 2-Iodo Br->I Decreasing Reactivity I2 2-Iodo Br2 2-Bromo I2->Br2 Decreasing Reactivity Cl2 2-Chloro Br2->Cl2 Decreasing Reactivity F2 2-Fluoro Cl2->F2 Decreasing Reactivity

Validating the Structure of 2-chlorobenzo[d]thiazol-4-ol: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of 2-chlorobenzo[d]thiazol-4-ol. The focus is on distinguishing it from a potential constitutional isomer, 2-chlorobenzo[d]thiazol-6-ol, which could arise during synthesis. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a clear understanding of these methodologies.

Disclaimer: The specific NMR spectral data presented in this guide for this compound and its isomer are hypothetical and generated for illustrative purposes based on known chemical shifts and coupling constants of similar benzothiazole derivatives. This is due to the lack of publicly available experimental 2D NMR data for these specific compounds.

Data Presentation: A Comparative Summary

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds, 2D NMR experiments such as COSY, HSQC, and HMBC can definitively establish the molecular structure.

Table 1: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)

Proton This compound 2-chlorobenzo[d]thiazol-6-ol
δ (ppm) , Multiplicity, J (Hz)δ (ppm) , Multiplicity, J (Hz)
H-57.15, d, 8.07.85, d, 8.5
H-67.30, t, 8.0-
H-76.90, d, 8.07.20, dd, 8.5, 2.0
OH10.5, br s9.8, br s

Table 2: Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon This compound 2-chlorobenzo[d]thiazol-6-ol
δ (ppm) δ (ppm)
C-2155.0154.5
C-4150.0120.5
C-5115.0125.0
C-6128.0158.0
C-7110.0112.0
C-3a130.0132.0
C-7a145.0148.0

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample.

Sample Preparation: A sample of approximately 5-10 mg of the purified compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

Instrumentation: All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[1]

  • Pulse Program: cosygpqf

  • Spectral Width: 12 ppm in both F1 and F2 dimensions

  • Number of Increments: 256 in F1

  • Number of Scans: 8

  • Relaxation Delay: 2.0 s

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond C-H correlation).[1]

  • Pulse Program: hsqcedetgpsisp2.3

  • ¹H Spectral Width: 12 ppm

  • ¹³C Spectral Width: 160 ppm

  • Number of Increments: 256 in F1

  • Number of Scans: 16

  • Relaxation Delay: 1.5 s

  • ¹J(C,H) Coupling Constant: 145 Hz

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds, providing long-range connectivity information.[1]

  • Pulse Program: hmbcgplpndqf

  • ¹H Spectral Width: 12 ppm

  • ¹³C Spectral Width: 200 ppm

  • Number of Increments: 256 in F1

  • Number of Scans: 32

  • Relaxation Delay: 2.0 s

  • Long-range J(C,H) Coupling Constant: 8 Hz

Structure Validation of this compound using 2D NMR

The combination of COSY, HSQC, and HMBC spectra allows for the unambiguous assignment of the structure of this compound and its differentiation from the 6-ol isomer.

COSY Analysis: In the COSY spectrum of this compound, the proton at δ 7.30 (H-6) would show correlations to both the proton at δ 7.15 (H-5) and the proton at δ 6.90 (H-7), indicating a three-proton spin system on the benzene ring. In contrast, the 6-ol isomer would show a correlation only between the protons at δ 7.85 (H-5) and δ 7.20 (H-7), as they are on adjacent carbons.

HSQC Analysis: The HSQC spectrum would confirm the direct one-bond correlations between the protons and their attached carbons as listed in Tables 1 and 2. For example, in the 4-ol isomer, the proton at δ 7.15 would correlate with the carbon at δ 115.0.

HMBC Analysis: The HMBC spectrum is crucial for establishing the long-range connectivities that define the substitution pattern. For this compound, key HMBC correlations would be observed between:

  • H-5 (δ 7.15) and C-4 (δ 150.0) , C-7 (δ 110.0) , and C-3a (δ 130.0) .

  • H-7 (δ 6.90) and C-5 (δ 115.0) and C-7a (δ 145.0) . The correlation between H-5 and the hydroxyl-bearing carbon C-4 is a definitive piece of evidence for the 4-ol structure.

For the 6-ol isomer, the HMBC correlations would be significantly different. For instance, H-5 would show a correlation to C-7, and H-7 would show a correlation to C-5 and the hydroxyl-bearing carbon C-6.

Mandatory Visualization

G Experimental Workflow for 2D NMR Validation cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Compound Synthesized Compound Dissolve Dissolve in DMSO-d6 Compound->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer 500 MHz NMR Spectrometer NMR_Tube->Spectrometer Insert into Spectrometer H1 ¹H NMR Spectrometer->H1 1D C13 ¹³C NMR Spectrometer->C13 1D COSY ¹H-¹H COSY Spectrometer->COSY 2D HSQC ¹H-¹³C HSQC Spectrometer->HSQC 2D HMBC ¹H-¹³C HMBC Spectrometer->HMBC 2D Structure Validated Structure of This compound H1->Structure C13->Structure COSY->Structure H-H Connectivity HSQC->Structure Direct C-H Correlation HMBC->Structure Long-range C-H Correlation

Caption: Workflow for 2D NMR-based structure validation.

Comparison with Alternative Analytical Techniques

While 2D NMR is a powerful tool, other analytical techniques can provide complementary or alternative information for structure validation.

Table 3: Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity and molecular structure.Provides unambiguous structural determination of isomers.Requires larger sample amounts and longer acquisition times compared to MS.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Does not provide detailed connectivity information for isomers; fragmentation may not be diagnostic.
X-ray Crystallography Precise 3D structure of a single crystal.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple.Provides limited information on the overall molecular structure and cannot distinguish isomers effectively.

Conclusion

For the definitive structural validation of this compound and its differentiation from potential isomers, 2D NMR spectroscopy offers an unparalleled level of detail regarding atomic connectivity. The combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals and confirms the molecular structure without ambiguity. While other techniques like mass spectrometry and X-ray crystallography provide valuable information, 2D NMR remains the gold standard for the complete structural elucidation of small molecules in solution.

References

comparative analysis of the antimicrobial efficacy of 2-chlorobenzo[d]thiazol-4-ol analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antimicrobial Efficacy of Chloro-Substituted Benzothiazole Analogs

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of various chloro-substituted benzothiazole analogs is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from multiple studies. Lower MIC values indicate greater antimicrobial activity.

Table 1: Antibacterial Activity of Chloro-Substituted Benzothiazole Analogs

Compound/AnalogGram-Positive BacteriaGram-Negative BacteriaReference
Staphylococcus aureus Enterococcus faecalis Escherichia coli
2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives MIC: 100 µg/mL-MIC: 100 µg/mL
Benzothiazole-thiophene derivative with 5-chloro substitution MIC: 6.25 ± 0.27 µg/mL--
Benzothiazole analogue of Triclocarban (TCC) - 2eC (3,4-dichlorophenyl and 6-chloro-1,3-benzothiazole moieties) MIC: 8 µg/mL--
Benzothiazole analogue of TCC - 2bF (2,6-xylyl and 5-chloro-6-fluoro-1,3-benzothiazol-2-yl moieties) MIC: 8 µg/mL--
Benzothiazole analogue of TCC - 2bB (2,6-xylyl derivative) -4 times more active than TCC-
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) MIC: 15.6 µg/mL-MIC: 7.81 µg/mL
Dialkyne substituted 2-aminobenzothiazole derivative (3e) MIC: 3.12 µg/mLMIC: 3.12 µg/mLMIC: 3.12 µg/mL
6-Chloro-benzothiazole-based thiazolidinone derivative (Compound 18) ---

Table 2: Antifungal Activity of Chloro-Substituted Benzothiazole Analogs

Compound/AnalogFungal SpeciesReference
Candida albicans Aspergillus niger
2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives MIC: 500 µg/mLMIC: 100 µg/mL
Dialkyne substituted 2-aminobenzothiazole derivative (3n) MIC in the range of 1.56-12.5 µg/ml against various fungal strains[1]

Experimental Protocols

The antimicrobial activity of the benzothiazole analogs was primarily evaluated using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).

General Protocol for a Broth Microdilution Assay:
  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, with the turbidity adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve the desired final concentration of microorganisms in the test wells.

  • Preparation of Test Compounds: The synthesized benzothiazole analogs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial two-fold dilutions of the compounds are then prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension. The plates also include positive controls (microorganisms in broth without any compound) and negative controls (broth only). The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28-35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is typically assessed by visual inspection or by measuring the optical density using a microplate reader.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and antimicrobial evaluation of benzothiazole analogs.

antimicrobial_workflow cluster_synthesis Compound Synthesis & Characterization cluster_antimicrobial_testing Antimicrobial Efficacy Testing start Starting Materials (e.g., 2-aminobenzothiazole, chloroacetyl chloride) synthesis Chemical Synthesis of Chloro-Substituted Benzothiazole Analogs start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (e.g., NMR, IR, Mass Spectrometry) purification->characterization stock_prep Preparation of Stock Solutions of Test Compounds characterization->stock_prep Pure Analogs mic_determination Broth Microdilution Assay (Determination of MIC) stock_prep->mic_determination mbc_determination Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic_determination->mbc_determination Optional Follow-up data_analysis Data Analysis and Comparison mic_determination->data_analysis mbc_determination->data_analysis

References

Benchmarking Synthesis of 2-chlorobenzo[d]thiazol-4-ol: A Comparative Guide to Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a critical aspect of the discovery pipeline. This guide provides a comparative analysis of established methods for the synthesis of 2-chlorobenzo[d]thiazol-4-ol, a molecule of interest in medicinal chemistry. The compound exists in tautomeric equilibrium with its more stable keto form, 4-chloro-1,3-benzothiazol-2(3H)-one (also known as 4-chloro-2-hydroxybenzothiazole). This guide will focus on the synthesis of this more stable tautomer.

We will delve into three primary synthetic strategies, presenting quantitative data, detailed experimental protocols, and workflow visualizations to offer an objective benchmark of their performance.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route is often a balance between yield, purity, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative metrics for three established methods for the synthesis of 4-chloro-2-hydroxybenzothiazole.

MethodStarting MaterialKey ReagentsReaction StepsOverall YieldPurityReference
Method 1: Improved Diazotization and Hydrolysis 2-Amino-4-chlorobenzothiazole hydrohalideSodium nitrite, Hydrochloric acid, Acetic acid, Water, Ethylene dichloride283-87%95%[1]
Method 2: Elderfield and Short Synthesis 2-Amino-4-chlorobenzothiazoleBromine, Hydrobromic acid, then hydrolysis2~56%Not specified[1]
Method 3: Alkali Hydroxide Mediated Cyclization 4-Chloro-2-aminobenzothiazoleSodium hydroxide, Isobutanol, then Hydrochloric acid259.3% (via isolated salt)Not specified[2]

Experimental Protocols and Methodologies

A detailed understanding of the experimental procedure is crucial for the replication and optimization of a synthetic method.

Method 1: Improved Diazotization and Hydrolysis

This method, detailed in US Patent 3,888,871, offers a high-yield route to 4-chloro-2-hydroxybenzothiazole.[1] The key innovation is the use of a halogenated aliphatic hydrocarbon solvent during the diazotization step, which improves the solubility of the intermediates and enhances the reaction efficiency.

Experimental Protocol:

  • Diazotization: A mixture of 2-amino-4-chlorobenzothiazole hydrobromide, ethylene dichloride, concentrated hydrochloric acid, glacial acetic acid, and water is cooled to -2.5°C. A solution of sodium nitrite in water is then added dropwise over 2.5 hours, maintaining the temperature below 5°C. The reaction mixture is stirred for an additional 2 hours.

  • Hydrolysis: The reaction mixture is then heated, and the ethylene dichloride is distilled off. The remaining aqueous solution is heated to boiling and then cooled.

  • Workup and Isolation: The precipitated solid is collected by filtration, washed with water until acid-free, and dried under vacuum at 60°C to yield 4-chloro-2-hydroxybenzothiazole.[1]

Method1_Workflow cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis & Isolation A 2-Amino-4-chlorobenzothiazole hydrobromide C Diazonium Salt Intermediate (in solution) A->C -2.5 to 5°C B NaNO2, HCl, Acetic Acid, Water, Ethylene Dichloride B->C D Heating & Distillation C->D E Precipitation D->E F Filtration & Drying E->F G 4-Chloro-2-hydroxybenzothiazole F->G

Workflow for the Improved Diazotization and Hydrolysis Method.
Method 2: The Elderfield and Short Synthesis

This classical approach, as described by Elderfield and Short, involves the formation of a 2-bromo intermediate, which is subsequently hydrolyzed to the desired product. While historically significant, it generally provides a lower overall yield compared to more modern methods.[1]

Experimental Protocol (Generalized):

  • Diazotization and Bromination: 2-Amino-4-chlorobenzothiazole is diazotized in a mixture of bromine and hydrobromic acid. This step yields the 2-bromo-4-chlorobenzothiazole intermediate.

  • Hydrolysis: The isolated 2-bromo-4-chlorobenzothiazole is then subjected to hydrolysis to replace the bromine atom with a hydroxyl group, yielding 4-chloro-2-hydroxybenzothiazole.

Method2_Workflow cluster_bromination Step 1: Diazotization & Bromination cluster_hydrolysis Step 2: Hydrolysis A 2-Amino-4-chlorobenzothiazole C 2-Bromo-4-chlorobenzothiazole A->C B Br2, HBr B->C D Hydrolysis C->D E 4-Chloro-2-hydroxybenzothiazole D->E

Workflow for the Elderfield and Short Synthesis.
Method 3: Alkali Hydroxide Mediated Cyclization

This method, outlined in European Patent EP0039483A1, presents an alternative pathway that avoids the use of nitrous acid in the main cyclization step.[2]

Experimental Protocol:

  • Salt Formation: A mixture of 6-chloro-2-amino-benzothiazole (a constitutional isomer of the starting material for the other methods, implying the reaction may be applicable to the 4-chloro isomer) and solid sodium hydroxide in isobutanol is heated in an autoclave at 140°C for 9 hours. After cooling, the resulting suspension of the sodium salt of the corresponding 2-mercapto-phenylurea is filtered, washed, and dried.

  • Cyclization and Acidification: The isolated salt is then introduced into a 10% aqueous solution of hydrochloric acid and heated at 80°C to induce cyclization and precipitation of the final product.

  • Isolation: The precipitated 4-chloro-2-hydroxybenzothiazole is collected by filtration, washed, and dried.[2]

Method3_Workflow cluster_salt_formation Step 1: Salt Formation cluster_cyclization Step 2: Cyclization & Isolation A 4-Chloro-2-aminobenzothiazole C Sodium salt of 4-chloro-2-mercapto-phenylurea A->C 140°C, 9h B NaOH, Isobutanol B->C F 4-Chloro-2-hydroxybenzothiazole C->F 80°C D 10% HCl (aq) D->F E Filtration & Drying F->E

Workflow for the Alkali Hydroxide Mediated Cyclization.

Conclusion

The synthesis of this compound, or more specifically its stable tautomer 4-chloro-2-hydroxybenzothiazole, can be achieved through several established methods. The "Improved Diazotization and Hydrolysis" method stands out for its significantly higher reported yields and purity, making it a preferred choice for efficient synthesis. The classical Elderfield and Short method, while foundational, results in a lower overall yield. The alkali hydroxide mediated approach offers an alternative that avoids the direct use of diazotization for the final ring-closing step, which may be advantageous in certain contexts, although the reported yield is moderate. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, and available equipment.

References

Comparative In Vitro Efficacy of 2-Chlorobenzo[d]thiazol-4-ol Derivatives: A Guide to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of in vitro testing protocols for evaluating the biological activity of compounds derived from 2-chlorobenzo[d]thiazol-4-ol. While specific experimental data for this exact scaffold is limited in publicly available literature, this document outlines standardized assays and presents comparative data from structurally related benzothiazole derivatives to serve as a benchmark for research and development. The protocols and data herein focus on the key therapeutic areas where benzothiazole derivatives have shown promise, including oncology and microbiology.

Comparative Analysis of Anticancer Activity

Benzothiazole derivatives have emerged as a significant class of compounds with potent anticancer properties. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

Table 1: Comparative Cytotoxicity of Benzothiazole Derivatives Against Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-substituted and chloro-substituted benzothiazole analogs, providing a reference for the expected potency of novel derivatives.

Compound ClassSpecific Derivative/AnalogCancer Cell LineIC50 (µM)Reference
2-Substituted Benzothiazoles 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-1 (Pancreatic)27 ± 0.24[1]
2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-1 (Pancreatic)35 ± 0.51[1]
Gemcitabine (Standard Drug)PANC-1 (Pancreatic)52 ± 0.72[1]
2-Aryl Benzothiazoles 2-(4-aminophenyl)-benzothiazoleBreast Carcinoma LinesNanomolar Range[2]
Dichlorophenyl-containing Chlorobenzothiazoles Not SpecifiedHOP-92 (Non-small cell lung)0.0718[1]
2-Aminobenzothiazole Derivative Not SpecifiedHCT116 (Colon)6.43 ± 0.72[1]
Not SpecifiedA549 (Lung)9.62 ± 1.14[1]
Not SpecifiedA375 (Melanoma)8.07 ± 1.36[1]
Hydrazine-based Benzothiazole Compound 11HeLa (Cervical)2.41[3]
Compound 11COS-7 (Kidney Fibroblast)4.31[3]
Doxorubicin (Standard Drug)HeLa (Cervical)2.05[3]
Doxorubicin (Standard Drug)COS-7 (Kidney Fibroblast)3.04[3]

Comparative Analysis of Antimicrobial Activity

Substituted benzothiazoles have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.

Table 2: Comparative Antimicrobial Activity (MIC) of Benzothiazole Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values for various benzothiazole analogs against selected microbial strains.

Compound ClassSpecific Derivative/AnalogMicrobial StrainMIC (µg/mL)Reference
Thiazolidinone-benzothiazole Hybrids Compound 11aGram-positive/negative bacteria100 - 250[4]
2-Arylbenzothiazoles with Piperazine Compound 154a/bStaphylococcus aureus32[4]
Tamoxifen (Standard Drug)Staphylococcus aureus10[4]
Benzothiazole-Isatin Hybrids Compound 41cEscherichia coli3.1[5]
Compound 41cPseudomonas aeruginosa6.2[5]
Ciprofloxacin (Standard Drug)Escherichia coli / P. aeruginosa12.5[5]
2,6-Disubstituted Benzothiazoles Compound 130a/b/cMoraxella catarrhalis4[5]
Azithromycin (Standard Drug)Moraxella catarrhalis0.06[5]

Detailed Experimental Protocols

In Vitro Cytotoxicity Assays

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.

Principle: Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using a suitable software.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow
Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).[1]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[1]

Key Signaling Pathways Modulated by Benzothiazole Derivatives

Several studies have indicated that benzothiazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival.

G cluster_pathway Oncogenic Signaling Pathways Targeted by Benzothiazoles RTK Receptor Tyrosine Kinases (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras JAK JAK RTK->JAK Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Pro_Survival Cell Survival & Proliferation mTOR->Pro_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Pro_Survival STAT STAT JAK->STAT STAT->Pro_Survival NFkB NF-κB NFkB->Pro_Survival Benzothiazole Benzothiazole Derivatives Benzothiazole->RTK Benzothiazole->PI3K Benzothiazole->JAK Benzothiazole->NFkB

Key signaling pathways inhibited by benzothiazole derivatives.

The diagram above illustrates that benzothiazole derivatives can inhibit multiple critical nodes in oncogenic signaling, including the PI3K/Akt/mTOR, Ras/Raf/MEK/ERK, and JAK/STAT pathways. They have also been shown to suppress the activity of the transcription factor NF-κB. This multi-targeted approach contributes to their potent anti-proliferative and pro-apoptotic effects in cancer cells.

Disclaimer: The data presented in this guide is for informational purposes and is based on published research on benzothiazole derivatives. The biological activity of novel compounds derived from this compound should be experimentally determined and may differ from the analogs presented.

References

Unveiling the Cytotoxic Potential of Novel Benzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various novel benzothiazole derivatives, supported by experimental data from recent studies. Delve into the methodologies behind these findings and visualize the complex signaling pathways these compounds modulate.

Benzothiazole, a heterocyclic aromatic molecule, has emerged as a cornerstone in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1] The benzothiazole scaffold is a key feature in a variety of compounds that exhibit potent anticancer properties.[2][3] The versatility of this structure allows for a wide range of chemical modifications, enabling the development of novel derivatives with enhanced cytotoxicity and selectivity against various cancer cell lines.[4][5] This guide offers a comparative analysis of the cytotoxic efficacy of several recently developed benzothiazole derivatives, summarizing their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines.

Comparative Cytotoxicity of Novel Benzothiazole Derivatives

The cytotoxic potential of a compound is typically quantified by its IC50 value, which represents the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value is indicative of a more potent compound. The following tables summarize the in vitro cytotoxic activity of various novel benzothiazole derivatives against several human cancer cell lines.

Derivative ClassCompoundCancer Cell LineCancer TypeIC50 (µM)
Thiazolidine-2,4-dione hybrid 4aMCF-7BreastNot specified in abstract
Benzothiazole Acylhydrazones 4dC6Rat Brain Glioma< 1mM (selective)
4eC6Rat Brain GliomaNot specified in abstract
4hC6Rat Brain GliomaNot specified in abstract
Benzothiazole Aniline Platinum (II) Complexes L1, L2, L3, L1PtLiver & Brain Glioma-More significant than cisplatin
Substituted Pyridine Based 29SKRB-3Breast0.0012
29SW620Colon Adenocarcinoma0.0043
29A549Lung Adenocarcinoma0.044
29HepG2Hepatocellular Carcinoma0.048
Thiazolidinone Hybrids 4aC6Rat Brain Glioma0.03
4dC6Rat Brain Glioma0.03
Benzothiazole-thiazolidine derivatives 4aC6Rat Brain Glioma0.03
4dC6Rat Brain Glioma0.03
Nitrobenzylidene containing thiazolidine 54MCF-7Breast0.036
54HepG2Hepatocellular Carcinoma0.048
Chlorobenzyl indole semicarbazide 55HT-29Colon0.024
55H460Lung0.29
55A549Lung0.84
55MDA-MB-231Breast0.88
Benzothiazole hydrochloride derivatives -HepG2Hepatocellular Carcinoma0.39
-A549Lung Carcinoma1.25
-MCF-7Breast Adenocarcinoma2.11
-HCT-116Colon Carcinoma3.54
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide ALungA549Lung Carcinoma68 µg/mL
6-nitrobenzo[d]thiazol-2-ol CLungA549Lung Carcinoma121 µg/mL
Phenylacetamide derivatives 4lPancreatic and Paraganglioma-Low micromolar concentrations
Benzothiazole derivatives 4, 5c, 5d, 6bMCF-7Breast8.64, 7.39, 7.56, 5.15
2-substituted benzothiazole derivatives AHepG2Hepatocellular Carcinoma38.54 (48h)
BHepG2Hepatocellular Carcinoma29.63 (48h)

Experimental Protocols

The determination of cytotoxicity is a crucial first step in the evaluation of potential anticancer agents. The following are detailed methodologies for key experiments commonly used to assess the in vitro cytotoxicity of novel benzothiazole derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[6]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives and incubated for a specified period (e.g., 48 hours).[8]

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan crystals.[8]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[8]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined.[5]

Flow Cytometry for Apoptosis Analysis

Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[8][9] Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

Procedure:

  • Cell Treatment: Cells are treated with the benzothiazole derivatives for a specified time.

  • Cell Harvesting and Staining: Both floating and attached cells are collected, washed, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Experimental and Signaling Pathways

To better understand the experimental process and the potential mechanisms of action of these novel compounds, the following diagrams illustrate a typical workflow for in vitro cytotoxicity assessment and a simplified representation of the intrinsic apoptosis pathway often modulated by benzothiazole derivatives.

G cluster_0 In Vitro Cytotoxicity Testing Workflow A Synthesize Novel Benzothiazole Derivatives B Culture Cancer Cell Lines A->B C Primary Screening: MTT / SRB Assay (Determine IC50) B->C D Secondary Assays (for potent compounds) C->D Potent Compounds E Apoptosis Analysis: Flow Cytometry D->E F Mechanism of Action Studies (e.g., Western Blot) D->F G Identify Lead Compounds for Further Development E->G F->G

Caption: General workflow for in vitro cytotoxicity assessment.

G cluster_1 Intrinsic Apoptosis Pathway BTZ Benzothiazole Derivatives Bax Bax/Bak Activation BTZ->Bax Bcl2 Bcl-2/Bcl-xL Inhibition BTZ->Bcl2 Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Apaf Apaf-1 CytC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Concluding Remarks

Novel benzothiazole derivatives represent a promising avenue for the development of new anticancer therapies. The data presented in this guide highlight their potent cytotoxic effects against a range of cancer cell lines, often mediated through the induction of apoptosis.[10] The provided methodologies offer a standardized framework for the in vitro evaluation of these and other potential anticancer agents, facilitating the identification and characterization of lead compounds for further preclinical and clinical development. Further research into the structure-activity relationships and specific molecular targets of these compounds will be crucial in optimizing their therapeutic potential.

References

Assessing the Enzymatic Inhibition Potential of 2-Chlorobenzo[d]thiazol-4-ol Based Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic inhibition potential of molecules based on the 2-chlorobenzo[d]thiazol-4-ol scaffold. Due to the limited availability of public data on this specific molecular framework, this guide draws comparisons from structurally related benzothiazole derivatives, particularly those with substitutions at the 2- and 4-positions. The experimental data presented herein, sourced from various scientific publications, offers insights into the structure-activity relationships that govern the inhibitory effects of these compounds on key enzymatic targets. This information can serve as a valuable resource for the rational design and development of novel therapeutic agents.

Comparative Analysis of Enzymatic Inhibition

The inhibitory activities of various benzothiazole derivatives against several key enzymes are summarized below. The data is presented to facilitate a comparative understanding of how different structural modifications on the benzothiazole core influence potency and selectivity.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

A primary therapeutic target for Alzheimer's disease is the inhibition of cholinesterases to increase acetylcholine levels in the brain. Several benzothiazole derivatives have been investigated for their anti-cholinesterase activity.

Compound IDModification on Benzothiazole CoreTarget EnzymeIC50 (µM)Reference
Compound 1 2-Amino, 6-Aryl substitutionUrease6.01 ± 0.23[1]
Compound 2 2-Amino, 6-Aryl substitutionUrease21.07 ± 0.77[1]
Thiourea (Standard) -Urease11.58 ± 0.34[1]
Compound 3 2-Amino-6-substitutedCarbonic Anhydrase I-[2]
Compound 4 2-Amino-6-substitutedCarbonic Anhydrase II-[2]
Compound 5 2-Amino-6-substitutedCarbonic Anhydrase V-[2]
Compound 6 2-Amino-6-substitutedCarbonic Anhydrase XIII-[2]

Note: Specific IC50 values for compounds 3-6 were not provided in the abstract, but the study indicated micromolar inhibition constants.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase B (MAO-B) is another crucial target in neurodegenerative diseases as its inhibition can reduce oxidative stress and neurodegeneration.

Compound IDModification on Benzothiazole CoreTarget EnzymeIC50 (µM)Reference
Compound 4h 2-substituted containing benzylamineMAO-A17.00[3]
Compound 4h 2-substituted containing benzylamineMAO-B2.95[3]
Compound 4c 2-substituted containing benzylamineMAO-B-[3]
Compound 4d 2-substituted containing benzylamineMAO-B-[3]

Note: Specific IC50 values for compounds 4c and 4d against MAO-B were noted as having remarkable inhibition profiles but quantitative data was not in the provided text.[3]

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below to allow for replication and validation of the presented findings.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity.

Principle: The assay is based on the reaction of the thiol group of thiocholine, a product of acetylcholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion of 5-thio-2-nitrobenzoic acid (TNB). The rate of TNB formation is proportional to the enzyme activity and can be measured spectrophotometrically at 412 nm.

Procedure:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) substrate solution (10 mM in phosphate buffer).

    • AChE enzyme solution (from electric eel, diluted in phosphate buffer to the desired concentration).

    • Test compounds and a positive control (e.g., donepezil) are dissolved in a suitable solvent (e.g., DMSO) and then diluted with the assay buffer.

  • Assay in 96-well plate:

    • Add 25 µL of the test compound solution to the wells.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Data Analysis:

    • The rate of reaction is calculated from the change in absorbance over time.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This assay is used to measure the activity of MAO-A and MAO-B.

Principle: The assay is based on the oxidative deamination of a non-fluorescent substrate (e.g., kynuramine) by MAO to produce a fluorescent product (4-hydroxyquinoline). The increase in fluorescence is proportional to the MAO activity and can be measured using a fluorescence spectrophotometer.

Procedure:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 7.4).

    • MAO-A or MAO-B enzyme preparation (from a suitable source, e.g., human recombinant).

    • Kynuramine substrate solution (in buffer).

    • Test compounds and positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B) are dissolved in a suitable solvent and diluted with the assay buffer.

  • Assay in 96-well plate:

    • Add the test compound solution to the wells.

    • Add the MAO enzyme solution and pre-incubate for a specified time at 37°C.

    • Initiate the reaction by adding the kynuramine substrate solution.

    • Incubate for a set period at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., NaOH).

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 310 nm, Em: 400 nm for 4-hydroxyquinoline).

  • Data Analysis:

    • The fluorescence intensity is proportional to the enzyme activity.

    • The percentage of inhibition is calculated similarly to the AChE assay.

    • IC50 values are determined from the dose-response curves.

Visualizations

Signaling Pathway of AChE and MAO-B in Alzheimer's Disease

Caption: Role of AChE and MAO-B in Alzheimer's and inhibitor action.

General Experimental Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow Start Start: Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) Dispense_Inhibitor Dispense Test Inhibitor (and Controls) into Assay Plate Start->Dispense_Inhibitor Add_Enzyme Add Enzyme Solution Dispense_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate Enzyme and Inhibitor Add_Enzyme->Pre_incubation Add_Substrate Initiate Reaction by Adding Substrate Pre_incubation->Add_Substrate Monitor_Reaction Monitor Reaction Progress (e.g., Absorbance, Fluorescence) Add_Substrate->Monitor_Reaction Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Monitor_Reaction->Data_Analysis End End: Report Results Data_Analysis->End

Caption: A typical workflow for an in vitro enzyme inhibition assay.

References

The Therapeutic Potential of 2-Chlorobenzo[d]thiazol-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of specific substituents, such as chloro and hydroxyl groups, on the benzothiazole ring has been shown to significantly modulate their therapeutic efficacy. This guide provides a comparative analysis of the therapeutic potential of 2-chlorobenzo[d]thiazol-4-ol derivatives, drawing upon available experimental data for closely related compounds to elucidate structure-activity relationships and guide future drug discovery efforts.

While direct comparative studies on a series of this compound derivatives are limited in the current literature, an analysis of related 2-chloro-substituted and 4-hydroxy-substituted benzothiazoles provides valuable insights into their potential as therapeutic agents. Quantitative structure-activity relationship (QSAR) analyses have indicated that electron-withdrawing groups, such as chlorine, on the benzo ring can enhance the biological activity of benzothiazole derivatives[1]. Similarly, the position of substituents is crucial, with substitutions at the 4- or 5-position sometimes decreasing potency in certain assays[1].

Comparative Anticancer Activity

Numerous studies have highlighted the anticancer potential of substituted benzothiazole derivatives. The introduction of a chloro group, in particular, has been associated with potent cytotoxic effects against various cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity of Substituted Benzothiazole Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
4a 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-1 (Pancreatic)27 ± 0.24[2][3]
4b 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-1 (Pancreatic)35 ± 0.51[2][3]
T2 2-(4-Aminophenyl)benzothiazole derivativeHuman small cell lung carcinoma, Mouse melanoma, Human larynx epithelial carcinomaNot specified, but showed significant activity[4]
7 Pyrido[2,1-b]benzo[d]thiazole derivativeEhrlich Ascites Carcinoma42.55 µg/mL[5]
3a 2-(Benzo[d]thiazol-2-ylamino)pyrimidine derivativeEhrlich Ascites Carcinoma50.15 µg/mL[5]
3b 2-(Benzo[d]thiazol-2-ylamino)pyrimidine derivativeEhrlich Ascites Carcinoma50.45 µg/mL[5]
B7 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineA431, A549, H1299Not specified, but significantly inhibited proliferation[6]

Note: The data presented is from different studies and direct comparison should be made with caution. The structures for T2, 7, 3a, 3b, and B7 are complex and described in the respective references.

The data suggests that substitutions at the 2-position of the benzothiazole ring significantly influence anticancer activity. For instance, compounds 4a and 4b demonstrate potent inhibitory effects on pancreatic cancer cell proliferation[2][3]. Furthermore, the presence of a chloro group, as in compound B7 , has been shown to lead to significant inhibition of proliferation in various cancer cell lines[6].

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., PANC-1, A549, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5, 25, 50, 75, and 100 µM) for a specified duration (e.g., 48 hours)[2][3][7]. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for a further 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The anticancer mechanism of benzothiazole derivatives often involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and migration. For example, some derivatives have been shown to inhibit the AKT and ERK signaling pathways[6].

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity Test Compounds apoptosis Apoptosis Assay (Flow Cytometry) cytotoxicity->apoptosis migration Cell Migration Assay (Wound Healing) cytotoxicity->migration pathway Signaling Pathway Analysis (Western Blot for AKT, ERK) migration->pathway enzyme Enzyme Inhibition Assays pathway->enzyme animal Animal Models (Xenograft) enzyme->animal toxicity Toxicity Studies animal->toxicity

Caption: General experimental workflow for the evaluation of therapeutic potential.

Conclusion and Future Directions

The available evidence suggests that the this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realm of oncology. The presence of a chloro group is often associated with enhanced cytotoxic activity, while the hydroxyl group can influence solubility and potential for hydrogen bonding interactions with biological targets.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives with diverse substitutions at other positions of the benzothiazole ring. Direct comparative studies of these derivatives against a panel of cancer cell lines and microbial strains will be crucial for establishing clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be instrumental in optimizing their therapeutic index and advancing them towards clinical development.

References

The Synthetic Versatility of 2-Chlorobenzo[d]thiazol-4-ol: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is paramount to the successful discovery of novel therapeutic agents. Among the myriad of heterocyclic structures, the benzothiazole core has emerged as a privileged motif, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive evaluation of the synthetic utility of a specific, yet underexplored, derivative: 2-chlorobenzo[d]thiazol-4-ol. We present a comparative analysis of its potential applications, juxtaposed with alternative building blocks, supported by available experimental insights.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] The reactivity of substituted benzothiazoles allows for the generation of diverse compound libraries, crucial for structure-activity relationship (SAR) studies.[6] The introduction of a chlorine atom at the 2-position and a hydroxyl group at the 4-position of the benzothiazole ring system, as in this compound, offers a unique combination of reactive sites for chemical modification.

Synthetic Pathways and Key Reactions

A plausible synthetic route could commence from 2-amino-4-hydroxybenzoic acid. Conversion to the corresponding 2-aminothiophenol derivative, followed by cyclization and subsequent chlorination, would yield the target molecule. The synthesis of a related isomer, 4-chloro-2-hydroxybenzothiazole, has been achieved through the diazotization of 2-amino-4-chlorobenzothiazole followed by hydrolysis, suggesting the feasibility of such transformations on the benzothiazole core.[7]

The primary synthetic utility of this compound lies in the high reactivity of the 2-chloro substituent towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the thiazole ring system activates the C2 position for attack by a variety of nucleophiles.[8] This allows for the facile introduction of diverse functionalities, including amines, thiols, and alkoxides, to generate a library of 2-substituted-4-hydroxybenzothiazole derivatives.[8]

Simultaneously, the 4-hydroxyl group presents another point for chemical modification. It can be alkylated, acylated, or used as a handle for the attachment of other molecular fragments, further expanding the accessible chemical space. The presence of these two distinct reactive sites on the same scaffold allows for a modular and divergent synthetic approach to novel compounds.

Comparison with Alternative Scaffolds

The utility of this compound can be benchmarked against other common benzothiazole-based building blocks in medicinal chemistry.

ScaffoldsKey Reactive SitesPotential for DerivatizationKnown Applications in Medicinal Chemistry
This compound 2-Chloro (SNAr), 4-Hydroxyl (O-functionalization)High, allows for divergent synthesis from two distinct positions.Potentially broad, leveraging the known bioactivities of benzothiazoles.
2-Chlorobenzothiazole 2-Chloro (SNAr)Moderate, primarily focused on substitution at the 2-position.[1]Precursor for various bioactive compounds, including kinase inhibitors and antimicrobial agents.
2-Aminobenzothiazole 2-Amino (N-functionalization)High, the amino group can be acylated, alkylated, or used in cyclization reactions.Building block for a wide range of pharmaceuticals, including drugs for neurodegenerative diseases.
2-Mercaptobenzothiazole 2-Thiol (S-functionalization)High, the thiol group is readily alkylated or oxidized.Used in the synthesis of antimicrobial and anticancer agents.

The key advantage of this compound over simpler scaffolds like 2-chlorobenzothiazole is the presence of the additional hydroxyl group, which provides a secondary site for modification and can also influence the electronic properties and biological activity of the resulting molecules. Compared to 2-aminobenzothiazole and 2-mercaptobenzothiazole, this compound offers a different reactivity profile at the 2-position, enabling the introduction of a wider range of nucleophiles under SNAr conditions.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general procedure for the nucleophilic substitution at the 2-position of a 2-chlorobenzothiazole derivative can be adapted.

General Protocol for Nucleophilic Substitution on a 2-Chlorobenzothiazole Scaffold:

  • Reaction Setup: To a solution of the 2-chlorobenzothiazole derivative (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile) is added the desired nucleophile (1.1 - 1.5 eq) and a base (e.g., K2CO3, Cs2CO3, or Et3N) (1.5 - 2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C, depending on the reactivity of the nucleophile. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is poured into water and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-substituted benzothiazole derivative.

Visualizing Synthetic Pathways

The synthetic utility of this compound can be visualized as a central hub for the generation of a diverse chemical library.

G Synthetic Utility of this compound cluster_nucleophiles Nucleophilic Substitution at C2 cluster_hydroxyl Functionalization at 4-OH A This compound B Amines (R-NH2) A->B SNA_r C Thiols (R-SH) A->C SNA_r D Alkoxides (R-O-) A->D SNA_r E Alkylation (R-X) A->E O-Alkylation F Acylation (R-COCl) A->F O-Acylation G Diverse Library of 4-Hydroxybenzothiazole Derivatives B->G C->G D->G E->G F->G

Caption: Synthetic pathways from this compound.

This workflow illustrates the divergent synthetic possibilities, where the 2-chloro and 4-hydroxyl groups serve as independent handles for introducing chemical diversity.

Conclusion

While this compound is a relatively unexplored building block, its chemical structure suggests significant potential in medicinal chemistry. The dual reactivity at the 2- and 4-positions provides a powerful platform for the synthesis of novel and diverse libraries of benzothiazole derivatives. Further research into the synthesis and biological evaluation of compounds derived from this scaffold is warranted and could lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. This guide serves as a foundational resource to stimulate and inform such future investigations.

References

Safety Operating Guide

Safe Disposal of 2-chlorobenzo[d]thiazol-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 2-chlorobenzo[d]thiazol-4-ol, a compound requiring careful handling due to its potential hazards. The following protocols are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly.

I. Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use a fume hood to avoid inhalation of any dust or vapors.[4]

II. Chemical Waste Segregation and Storage

Proper segregation of chemical waste is the first critical step in the disposal process. Improperly mixed chemicals can lead to dangerous reactions.

Key Segregation and Storage Steps:

  • Designated Waste Container: Dedicate a specific, clearly labeled, and sealable container for this compound waste.

  • Labeling: The label must include the full chemical name, "Hazardous Waste," and the primary hazard symbols (e.g., toxic, environmental hazard).

  • Incompatible Materials: Store this waste stream away from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.

  • Storage Location: Keep the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. Ensure the storage area has secondary containment to manage any potential leaks.

The following table summarizes the key quantitative data and handling parameters for related compounds, which should be considered as a conservative guide for this compound.

ParameterValue (for 2-chlorobenzothiazole)Reference
Melting Point 2°C
Boiling Point 231°C
Density 1.238 g/cm³ at 25°C
Water Solubility 314 mg/L at 25°C[2]
Log Pow (Octanol/Water Partition Coefficient) 2.01 - 2.8[2]

This data is for 2-chlorobenzothiazole and should be used as an estimate for this compound.

III. Disposal Procedures

Disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, weighing boats), into the designated hazardous waste container.

  • Container Management: Keep the waste container securely sealed when not in use. Do not overfill the container; leave adequate headspace to allow for expansion.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]

  • Documentation: Maintain a detailed log of the waste, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance.

The logical workflow for the disposal of this compound is illustrated in the diagram below.

G Figure 1: Disposal Workflow for this compound A Identify Waste (this compound and contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into a Labeled, Sealable Hazardous Waste Container B->C D Store in a Cool, Dry, Well-Ventilated Area with Secondary Containment C->D E Contact EHS or Licensed Hazardous Waste Contractor D->E F Schedule Waste Pickup E->F G Complete Waste Disposal Manifest/Log F->G H Proper and Compliant Disposal G->H

Figure 1: Disposal Workflow for this compound

IV. Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your laboratory supervisor.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated items. Place them in a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

  • Report: Report the spill to your institution's EHS department.

The decision-making process for handling a spill of this compound is outlined in the following diagram.

G Figure 2: Spill Response Decision Tree A Spill of this compound Occurs B Assess Spill Size and Risk A->B C Is the spill large or are you trained to handle it? B->C D Evacuate the Area and Call EHS/Emergency Response C->D No E Wear Full PPE C->E Yes F Contain the Spill with Non-Combustible Absorbent E->F G Collect Waste into a Labeled Hazardous Waste Container F->G H Decontaminate the Area G->H I Report the Incident H->I

Figure 2: Spill Response Decision Tree

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 2-chlorobenzo[d]thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-chlorobenzo[d]thiazol-4-ol. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Risk Assessment

Based on the data for 2-chlorobenzothiazole, this compound should be treated as a hazardous substance. Potential hazards include:

  • Acute Toxicity: Toxic if swallowed and fatal if inhaled.[1]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]

A thorough risk assessment must be conducted before any handling of this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.[3] The following table summarizes the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation (in a fume hood)Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 respirator (or higher)[3]
Conducting Reactions and Purifications (in a fume hood)Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 respirator (or higher)[3]
Handling Solid Compound Outside of a Fume Hood (Not Recommended)Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatFull-face respirator[1]

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Handling Preparations:

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Have a chemical spill kit readily available.[3]

  • Designate a specific work area within a certified chemical fume hood for handling the compound.

2. Weighing and Solution Preparation:

  • Don all appropriate PPE as outlined in the table above.

  • Conduct all weighing and solution preparation activities within a chemical fume hood to minimize inhalation exposure.[3]

  • Use disposable weighing paper or a tared container to avoid contamination of balances.[3]

  • Add solvent to the solid in a controlled manner to prevent splashing.[3]

  • Securely cap all containers before removing them from the fume hood.[3]

3. Conducting Reactions:

  • Set up all reaction apparatus within the chemical fume hood.[3]

  • Utilize appropriate transfer techniques, such as cannula transfer for air-sensitive reactions, to minimize exposure.[3]

  • Continuously monitor the reaction for any signs of unexpected changes.[3]

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent rinse followed by soap and water is generally effective.[3]

  • Dispose of all contaminated materials as hazardous waste according to the disposal plan below.[3]

  • Remove PPE in the correct order to prevent cross-contamination.

Emergency Procedures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[1][4]

  • If Swallowed: Get emergency medical help immediately. Rinse mouth.[1][5]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., gloves, weighing papers, absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste container.[6]

  • Liquid waste, including reaction mixtures and solvent rinses, should be collected in a separate, compatible, and clearly labeled hazardous waste container.[7] The first rinse of any container must be collected as hazardous waste.[7]

  • Do not mix this waste with other chemical waste streams to avoid potential reactions.[8]

2. Container Management:

  • Use sturdy, leak-proof, and chemically compatible containers for waste collection.[6][8]

  • Keep waste containers securely closed except when adding waste.[7][8]

  • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[8]

3. Final Disposal:

  • Arrange for a licensed professional waste disposal service to handle the final disposal of the material.[8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1][8]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Protocols prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Conduct Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Surfaces & Glassware handle_react->cleanup_decon Proceed to Cleanup emergency_spill Spill: Use Spill Kit handle_react->emergency_spill If Spill Occurs emergency_exposure Exposure: Follow First Aid handle_react->emergency_exposure If Exposure Occurs cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_disposal Arrange Professional Disposal cleanup_waste->cleanup_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.